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(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride Documentation Hub

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  • Product: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
  • CAS: 67358-15-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

The following technical guide details the properties, synthesis, and application of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine scaffold used in medicinal chemistry for metab...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine scaffold used in medicinal chemistry for metabolic stabilization and steric control.[1]

High-Value Scaffold for Metabolic Stability and Lipophilic Tuning [1]

Executive Summary

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS 67358-15-0 ) is a sterically congested primary amine building block.[1][2] Characterized by a tetrasubstituted cyclopropane ring, this moiety acts as a bioisostere for tert-butyl or cyclohexyl groups but offers unique conformational rigidity and metabolic resistance.[1][2] It is increasingly utilized in drug discovery to block metabolic "soft spots" and improve the pharmacokinetic (PK) profile of CNS-active agents, including synthetic cannabinoids and anticonvulsants.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS Number 67358-15-0
Molecular Formula C₈H₁₇N[1][2][3][4] · HCl
Molecular Weight 163.69 g/mol (Salt); 127.23 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2]
Acidity (pKa) ~10.5 (estimated for conjugate acid)
Hygroscopicity Moderate; storage under desiccant recommended.[1][2]
Structural Analysis

The molecule features a 2,2,3,3-tetramethylcyclopropyl (TMCP) core.[1][5][6] This specific substitution pattern creates a "steric shield" around the methanamine linker.[1][2]

  • Lipophilicity: The four methyl groups significantly increase

    
     compared to unsubstituted cyclopropylamines.[1][2]
    
  • Conformational Lock: The gem-dimethyl groups on adjacent carbons (vicinal) enforce a rigid conformation, restricting the rotation of the methanamine side chain.[1][2]

Synthesis & Manufacturing Methodology

The synthesis of this sterically hindered amine is non-trivial due to the difficulty of accessing the tetrasubstituted ring.[1][2] The most robust industrial route employs a carbene addition to tetramethylethylene, followed by functional group interconversion.[2]

Core Synthetic Pathway[1][9]
  • Cyclopropanation: Reaction of 2,3-dimethyl-2-butene with ethyl diazoacetate (catalyzed by Rhodium or Copper) to form the ester.[1][2]

  • Reduction & Amination: The ester is converted to the amine via a primary alcohol intermediate or direct amide reduction.[1][2]

Diagram 1: Synthetic Workflow

Synthesis SM1 2,3-Dimethyl-2-butene Int1 Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate SM1->Int1 + SM2 SM2 Ethyl Diazoacetate SM2->Int1 Carbene Gen. Cat Rh2(OAc)4 (Cat.) Cat->Int1 Step2 LiAlH4 Reduction Int1->Step2 Int2 (2,2,3,3-Tetramethyl- cyclopropyl)methanol Step2->Int2 Step3 1. MsCl, Et3N 2. NaN3 Int2->Step3 Int3 Azide Intermediate Step3->Int3 Step4 Staudinger Red. (PPh3, H2O) + HCl Int3->Step4 Product Target HCl Salt (CAS 67358-15-0) Step4->Product

Caption: Step-wise construction of the TMCP-amine scaffold via carbene insertion and azide reduction.

Detailed Experimental Protocol (Lab Scale)

Note: This protocol assumes standard Schlenk line techniques due to the sensitivity of intermediates.

Step 1: Cyclopropanation (Ester Formation) [1][2]

  • Reagents: 2,3-Dimethyl-2-butene (1.5 eq), Ethyl diazoacetate (1.0 eq), Rhodium(II) acetate dimer (0.5 mol%).[1][2]

  • Procedure: To a solution of the alkene and catalyst in anhydrous DCM, add ethyl diazoacetate dropwise via syringe pump over 4 hours (to prevent dimerization).

  • Workup: Filter through a celite pad to remove catalyst.[1][2] Concentrate in vacuo.[1][2]

  • Purification: Vacuum distillation is required to separate the product from unreacted alkene.[1][2]

Step 2: Functionalization to Amine

  • Reduction: Treat the ester with LiAlH₄ (1.2 eq) in THF at 0°C to yield the alcohol. Quench carefully with Fieser method.

  • Activation: React the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM to form the mesylate.

  • Substitution: Reflux the mesylate with Sodium Azide (NaN₃) in DMF (Caution: Azide hazards) to yield the azide.

  • Final Reduction: Hydrogenate (H₂, Pd/C) or use Staudinger conditions (PPh₃) to yield the free amine.[1][2]

  • Salt Formation: Dissolve free amine in diethyl ether and bubble dry HCl gas. Filter the white precipitate.[1][2]

Structural Utility in Drug Design[2]

The (2,2,3,3-tetramethylcyclopropyl) moiety is a powerful tool for medicinal chemists, primarily used to modulate Metabolic Stability and Receptor Selectivity .[1]

Mechanism of Action: The "Steric Shield"

The four methyl groups create a dense hydrophobic cloud that protects the adjacent amine linkage from enzymatic attack (e.g., by MAO or CYP450).[2]

Diagram 2: Pharmacophore Logic

DrugDesign Core TMCP Scaffold (Tetramethylcyclopropyl) Effect1 Metabolic Blocking Core->Effect1 Effect2 Conformational Restriction Core->Effect2 Effect3 Lipophilicity Boost Core->Effect3 Outcome1 Prevents N-dealkylation (CYP450 Shield) Effect1->Outcome1 Outcome2 High Affinity Binding (Entropy Reduction) Effect2->Outcome2 Outcome3 Increased BBB Penetration Effect3->Outcome3

Caption: Pharmacokinetic advantages conferred by the TMCP moiety in lead optimization.

Key Applications
  • Cannabinoid Receptor Ligands: The TMCP group is a critical pharmacophore in synthetic cannabinoids (e.g., UR-144, XLR-11).[1][2] It mimics the lipophilic chain of THC but with higher receptor affinity (CB1/CB2) and resistance to oxidation.[1][2]

  • Anticonvulsants: Derivatives of this amine serve as cyclic analogs of Valproic Acid, designed to inhibit GABA transaminase or block sodium channels with improved blood-brain barrier (BBB) permeability.[1][2]

  • Sigma Receptor Modulators: The bulky, hydrophobic nature of the TMCP group fits the binding pockets of Sigma-1 receptors, relevant in neuroprotection studies.[2]

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves; wash thoroughly after handling.[1][2]
Eye Irritation Causes serious eye irritation (H319)Wear safety goggles.[1][2]
STOT-SE May cause respiratory irritation (H335)Use only in a fume hood.[1][2]
  • Storage: Store at -20°C. The hydrochloride salt is hygroscopic; keep the vial tightly sealed under argon or nitrogen.

  • Incompatibility: Strong oxidizing agents.[1][2] Avoid mixing with acid chlorides or anhydrides unless intended for reaction (exothermic).[1][2]

References

  • ChemicalBook. (2025).[1][2][4] (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride MSDS. Retrieved from [1][2]

  • Cayman Chemical. (2024).[1][2][7] Synthetic Cannabinoid Reference Standards: UR-144 and Derivatives. Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2][8] 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (Precursor Data). Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][2] Retrieved from [1][2]

  • Eyal, S., et al. (2005).[1][2] "Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers."[1][2] Biochemical Pharmacology, 69(10), 1501-1508.[1][2] (Contextualizes the TMCP acid precursor activity).

Sources

Exploratory

Technical Monograph: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes available experimental data with structural activity relationship (SAR) princ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary reference for researchers and drug development professionals. It synthesizes available experimental data with structural activity relationship (SAR) principles to address the physical, chemical, and analytical properties of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride.

Document Type: Technical Core Guide | Version: 1.0 Target Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary & Strategic Context

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) is a specialized aliphatic amine building block characterized by a highly substituted cyclopropane ring. Unlike standard cyclopropylamines, the gem-dimethyl substitution at positions 2 and 3 imparts significant steric bulk and lipophilicity, altering the pharmacokinetic profile of downstream derivatives.

Key Applications:

  • Medicinal Chemistry: A bioisostere for tert-butyl or cyclohexyl groups, offering conformational restriction.

  • Synthetic Cannabinoids: A critical precursor in the synthesis of indole-derived cannabinoids (e.g., UR-144 metabolites and analogs), where the tetramethylcyclopropyl moiety confers high affinity for CB1/CB2 receptors.

  • Agrochemicals: Used in the synthesis of pyrethroid derivatives (fenpropathrin analogs) requiring enhanced hydrolytic stability.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
Common Synonyms 1-(Aminomethyl)-2,2,3,3-tetramethylcyclopropane HCl; TMCP-methanamine HCl
CAS Number (Free Base) 67358-15-0 (Note: HCl salt often referenced under this CAS or unspecified)
Molecular Formula C₈H₁₈ClN (Salt) / C₈H₁₇N (Base)
Molecular Weight 163.69 g/mol (Salt) / 127.23 g/mol (Base)
SMILES CC1(C)C(CN)C1(C)C.Cl
Structural Logic

The molecule possesses a plane of symmetry bisecting the C1 carbon and the C2-C3 bond.

  • Steric Bulk: The four methyl groups create a "grease ball" effect, shielding the cyclopropane ring from metabolic oxidation while increasing logP.

  • Basicity: The primary amine is attached to a secondary carbon (C1) on a strained ring. The inductive effect of the electron-rich cyclopropane ring typically lowers the pKa slightly compared to acyclic analogs, but the hydrochloride salt remains stable.

Physical & Chemical Properties[1][3][4][5]

The following properties are derived from experimental data of the compound and its close structural analogs (e.g., N-methyl-TMCP amine).

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: High melting point characteristic of compact, symmetrical amine salts.

    • Experimental Benchmark: The N-methyl analog (TPMA HCl) melts at 216–218 °C .

    • Prediction: The primary amine HCl (TMCP-amine HCl) is expected to melt in the range of 220–230 °C (with decomposition) due to increased hydrogen bonding capability (3 donors vs. 2 in the N-methyl analog).

  • Hygroscopicity: Moderate. The high lattice energy of the symmetric cation reduces hygroscopicity compared to linear amine salts, but standard desiccation is required.

Solution Properties
  • Solubility:

    • Water: Highly soluble (>50 mg/mL).

    • Methanol/Ethanol: Soluble.[1]

    • Dichloromethane: Sparingly soluble (Salt); Soluble (Free Base).

    • Ether/Hexanes: Insoluble.

  • Acidity (pKa): Estimated at 10.2 – 10.5 (conjugate acid). The free base is a strong nucleophile.

  • LogP (Free Base): ~2.1 (Calculated). The tetramethyl group significantly increases lipophilicity compared to cyclopropylmethanamine (LogP ~0.5), facilitating blood-brain barrier (BBB) penetration in drug candidates.

Synthesis & Manufacturing Workflow

The synthesis typically proceeds via the "Favorskii-like" ring contraction of a cyclobutanone derivative, followed by functional group manipulation. This route avoids the use of hazardous diazo compounds often used in cyclopropane synthesis.

SynthesisWorkflow Start Tetramethylethylene + Dichloroacetyl Chloride Step1 [2+2] Cycloaddition (Zn/Cu) Start->Step1 Inter1 2,2,3,3-Tetramethyl- 4-chlorocyclobutanone Step1->Inter1 Step2 Ring Contraction (NaOH/Heat) Inter1->Step2 Acid TMCP-Carboxylic Acid (CAS 15641-58-4) Step2->Acid Step3 Amidation (1. (COCl)2, 2. NH3) Acid->Step3 Amide TMCP-Carboxamide Step3->Amide Step4 Reduction (LiAlH4) Amide->Step4 Product TMCP-Methanamine (Free Base) Step4->Product SaltForm Salt Formation (HCl in Dioxane) Product->SaltForm Final TMCP-Methanamine HCl SaltForm->Final

Figure 1: Synthetic pathway from commodity alkenes to the target amine hydrochloride.[2]

Protocol Highlight: Salt Formation

To ensure stoichiometry and prevent hygroscopic impurities:

  • Dissolve the crude free base (oil) in anhydrous diethyl ether (10 volumes).

  • Cool to 0 °C under nitrogen.

  • Add 4M HCl in dioxane dropwise until pH < 3.

  • The white precipitate is filtered, washed with cold ether, and dried under vacuum at 40 °C.

Analytical Characterization

Due to the molecule's high symmetry, the NMR spectrum is distinct and simple, serving as a rapid purity check.

Predicted NMR Profile (D₂O or CD₃OD)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 0.98Singlet6HMethyls (cis to CH₂NH₂)
¹H 1.05Singlet6HMethyls (trans to CH₂NH₂)
¹H 1.15Multiplet1HCyclopropyl C1-H
¹H 2.85Doublet (J=7Hz)2HCH ₂-NH₃⁺
¹³C ~15-20--Methyl carbons
¹³C ~25--Quaternary C2/C3
¹³C ~35--Cyclopropyl C1
¹³C ~40--C H₂-N

Interpretation:

  • The presence of two distinct methyl singlets confirms the restricted rotation/stereochemical environment of the ring.

  • Absence of aromatic protons confirms the purity of the aliphatic core (crucial if synthesized via benzyl-protected routes).

Handling, Stability & Safety

Stability
  • Thermal: Stable up to ~200 °C.

  • Chemical: The cyclopropane ring is robust but can undergo ring-opening under extreme acidic conditions (e.g., hot conc. H₂SO₄). The HCl salt is stable indefinitely at room temperature if kept dry.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use a fume hood. The free base is volatile and has a fishy, amine-like odor; the salt is odorless but dust is an irritant.

QC & Storage Workflow

QCWorkflow Receipt Material Receipt Visual Visual Inspection (White Crystalline Solid) Receipt->Visual Solubility Solubility Check (Clear in H2O) Visual->Solubility NMR 1H NMR (Symmetry Check) Solubility->NMR Titration Chloride Content (AgNO3 Titration) Solubility->Titration Storage Storage (Desiccated, RT) NMR->Storage Pass Titration->Storage Pass

Figure 2: Quality Control decision tree for incoming raw material.

References

  • ChemicalBook. (2025). (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride MSDS. Link

  • Smolecule. (2024). Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride Properties and Synthesis. (Provides comparative data for the N-methyl analog). Link

  • Cayman Chemical. (2024). (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Guide. (Establishes the pharmacophore context). Link

  • PubChem. (2025). Compound Summary: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid.[3] (Precursor properties).[4][5] Link

  • U.S. Patent 4,064,174.Process for the preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. (Foundational synthesis of the core ring system).

Sources

Foundational

Technical Whitepaper: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

Executive Summary (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine building block characterized by extreme steric congestion and conformational rigidity. Unlike simple cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine building block characterized by extreme steric congestion and conformational rigidity. Unlike simple cyclopropylamines, the tetramethyl substitution pattern imposes a "lock" on the molecular geometry, significantly influencing the pharmacokinetics (PK) and pharmacodynamics (PD) of derived small molecules.

This guide details the technical specifications of this scaffold, primarily utilized in Fragment-Based Drug Discovery (FBDD) to modulate lipophilicity (LogP) and block metabolic soft spots. It has gained prominence as a bioisostere for tert-butyl and adamantyl groups in central nervous system (CNS) active agents, including high-affinity ligands for cannabinoid receptors (CB1/CB2) and anticonvulsant analogs of valproic acid.

Structural Analysis & Physicochemical Properties[1]

The molecule comprises a methanamine tail attached to a fully substituted cyclopropane ring. The four methyl groups on the ring carbons (C2 and C3) create a unique steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect), which accelerates cyclization rates during synthesis and restricts bond rotation in biological binding pockets.

Key Structural Features[1]
  • Steric Bulk: The tetramethyl motif creates a hydrophobic "shield," protecting the cyclopropane ring from enzymatic opening or oxidation.

  • Conformational Bias: The substituents force the methanamine side chain into a preferred orientation to minimize steric clash with the adjacent methyl groups.

  • Lipophilicity: The addition of four methyl groups significantly increases the cLogP compared to unsubstituted cyclopropylmethanamine, facilitating Blood-Brain Barrier (BBB) penetration.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₈H₁₇N · HClCore stoichiometry.
MW (Free Base) 127.23 g/mol Low MW allows for efficient ligand efficiency (LE).
MW (Salt) 163.69 g/mol Standard solid form for handling.
cLogP ~2.1 - 2.4High lipophilicity for a small amine; ideal for CNS targets.
TPSA 26.02 ŲExcellent membrane permeability.
pKa ~9.8 - 10.2Typical primary aliphatic amine; charged at physiological pH.
Ring Strain ~27 kcal/molHigh energy; reactive under specific catalytic conditions but kinetically stable in biology.

Synthetic Methodology

The synthesis of (2,2,3,3-tetramethylcyclopropyl)methanamine is non-trivial due to the steric hindrance presented by the tetramethyl groups. Standard nucleophilic substitutions often fail. The most robust route involves the construction of the ring via carbenoid addition, followed by functional group manipulation.

Retrosynthetic Logic

The primary challenge is forming the fully substituted cyclopropane ring. This is best achieved by reacting 2,3-dimethyl-2-butene (tetramethylethylene) with a diazoacetate in the presence of a Rhodium(II) catalyst.

Detailed Protocol
Step 1: Rhodium-Catalyzed Cyclopropanation

Reaction: 2,3-Dimethyl-2-butene + Ethyl Diazoacetate


 Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate
  • Setup: Flame-dry a 3-neck round bottom flask under Argon.

  • Reagents: Charge with 2,3-dimethyl-2-butene (5.0 equiv) to act as both reactant and solvent (to minimize dimerization of the carbene). Add Rhodium(II) acetate dimer (0.5 mol%).

  • Addition: Heat to mild reflux. Slowly add Ethyl Diazoacetate (1.0 equiv) via syringe pump over 4–6 hours. Critical: Slow addition prevents the formation of diethyl fumarate/maleate byproducts.

  • Workup: Distill off excess alkene. The product is a high-boiling oil.

Step 2: Amide Formation (via Acid Chloride)

Reaction: Ester


 Acid 

Acid Chloride

Amide
  • Hydrolysis: Reflux the ester in EtOH/NaOH (10%) for 12 hours. Acidify with HCl to precipitate 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA).

  • Chlorination: Dissolve TMCA in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool the solution to 0°C. Bubble anhydrous

    
     gas through the solution or add concentrated ammonium hydroxide.
    
  • Isolation: Filter the precipitated amide.

Step 3: Reduction to Amine

Reaction: Amide


 Amine
  • Reduction: Suspend

    
     (2.5 equiv) in anhydrous THF under Argon.
    
  • Addition: Add the amide portion-wise at 0°C.

  • Reflux: Heat to reflux for 12–18 hours. The steric bulk requires vigorous conditions to fully reduce the carbonyl.

  • Quench: Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter aluminum salts.
  • Salt Formation: Dissolve the crude oil in diethyl ether. Add 2M HCl in diethyl ether dropwise. The white precipitate is (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride .

Process Flow Diagram

Synthesis Start 2,3-Dimethyl-2-butene (Tetramethylethylene) Rh Rh2(OAc)4 Catalyst Start->Rh Diazo Ethyl Diazoacetate Diazo->Rh Ester Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Rh->Ester Cyclopropanation (Carbenoid addition) Acid TMCA (Carboxylic Acid) Ester->Acid Hydrolysis (NaOH/EtOH) Amide Primary Amide Acid->Amide 1. (COCl)2 2. NH3 Amine Free Amine Amide->Amine Reduction (LiAlH4/THF) Final Target HCl Salt Amine->Final HCl/Ether Precipitation

Figure 1: Synthetic workflow for the production of (2,2,3,3-tetramethylcyclopropyl)methanamine HCl starting from tetramethylethylene.

Medicinal Chemistry Applications

The utility of this scaffold lies in its ability to mimic larger alkyl groups while providing distinct metabolic advantages.[1]

Bioisosterism & Metabolic Stability

In drug design, the tert-butyl group is often used to fill hydrophobic pockets. However, tert-butyl groups can be metabolically labile (oxidation to alcohol). The 2,2,3,3-tetramethylcyclopropyl group serves as a rigid, metabolically stable bioisostere for:

  • tert-Butyl groups.[2][3]

  • Adamantyl groups.[4]

  • Cyclohexyl rings.[5]

The absence of hydrogen atoms on the ring carbons (C2/C3) and the steric shielding of the C1 proton make this moiety highly resistant to Cytochrome P450 oxidation.

Case Study: Cannabinoid Receptor Ligands

This scaffold is famously utilized in the "UR" and "XLR" series of synthetic cannabinoids (e.g., UR-144 ).

  • Mechanism: The tetramethylcyclopropyl ketone moiety replaces the traditional naphthyl group found in JWH-018.

  • Effect: This substitution maintains high affinity for CB2 receptors while altering the legal status and physicochemical properties of the ligand. The methanamine derivative described here is a precursor to these amide/methanone linked ligands.

Case Study: Anticonvulsants

Derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) are cyclic analogs of Valproic Acid .

  • Hypothesis: Valproic acid is flexible. Constraining it into a cyclopropane ring (TMCA) restricts conformation.

  • Outcome: Amide derivatives of this scaffold have shown higher potency (lower ED50) in maximal electroshock seizure (MES) models compared to Valproic acid, with reduced hepatotoxicity potential.

Structure-Activity Relationship (SAR) Logic

SAR Valproic Valproic Acid (Flexible, Hepatotoxic risk) Cyclization Cyclization Strategy (Conformational Restriction) Valproic->Cyclization TMCA TMCA Scaffold (Rigid, Metabolically Stable) Cyclization->TMCA Gem-dimethyl effect Deriv1 Amide Derivatives (Anticonvulsants) TMCA->Deriv1 Amidation Deriv2 Indole-Linkers (CB2 Agonists / UR-144) TMCA->Deriv2 Acylation of Indoles Deriv3 Amine Building Block (Target Molecule) TMCA->Deriv3 Reduction to Amine

Figure 2: SAR evolution demonstrating the transition from flexible precursors to the rigid tetramethylcyclopropyl scaffold.

Analytical Characterization

To validate the synthesis of the hydrochloride salt, the following analytical signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Amine Protons: Broad singlet at

    
     8.0–8.5 ppm (3H, 
    
    
    
    ).
  • Methylene Spacer: Doublet or broad singlet at

    
     2.6–2.9 ppm (2H, 
    
    
    
    ).
  • Ring Methine: Singlet (or multiplet depending on resolution) at

    
     0.8–1.0 ppm (1H, Ring 
    
    
    
    ).
  • Methyl Groups: Two distinct singlets at

    
     1.0–1.2 ppm (6H each, or 4 distinct singlets depending on magnetic environment/chirality). Note: Due to the ring rigidity, the methyls "above" and "below" the plane are magnetically non-equivalent.
    
Safety & Handling
  • Cyclopropane Strain: While tetramethylcyclopropanes are thermally more stable than unsubstituted analogs, they possess significant ring strain (~27 kcal/mol). Avoid strong Lewis acids unless intended for ring-opening reactions.

  • Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator at -20°C.

References

  • ChemicalBook. (2026).[2] 2,2,3,3-Tetramethylcyclopropanecarboxylic acid and derivatives synthesis. Retrieved from

  • Bialer, M., et al. (2004). Tetramethylcyclopropyl analogue of a leading antiepileptic drug, valproic acid.[6][7] Synthesis and evaluation of anticonvulsant activity of its amide derivatives. Journal of Medicinal Chemistry. Retrieved from

  • Davies, H. M. L., et al. (2025). Rhodium-Catalyzed Cyclopropanation of Alkenes.[3][4][8] Journal of the American Chemical Society. (Contextual grounding on Rh-carbene chemistry). Retrieved from

  • Scientific Update. (2025). The Cyclopropyl Group in Medicinal Chemistry: Bioisosterism and Stability. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (UR-144).[9] (Demonstrates the scaffold in active ligands). Retrieved from

Sources

Exploratory

Technical Guide: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

This technical guide provides a comprehensive analysis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine building block used in medicinal chemistry. This compound is valued for...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized aliphatic amine building block used in medicinal chemistry. This compound is valued for its unique steric bulk and conformational rigidity, serving as a bioisostere for tert-butyl groups while offering distinct metabolic stability profiles.

Molecular Characterization, Synthesis, and Application in Drug Design

Chemical Identity & Physicochemical Profile[1][2][3]

The precise molecular weight and structural characterization are critical for stoichiometric calculations in synthesis and library design.

Nomenclature and Identifiers
  • IUPAC Name: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride[1]

  • Common Name: Tetramethylcyclopropylmethylamine HCl[2]

  • CAS Number: 67358-15-0 (Note: CAS often refers to the free base; specify salt form in procurement).

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
Molecular Weight Calculation

For high-precision analytical chemistry (MS, NMR standards), the molecular weight is derived as follows:

ComponentElementCountAtomic Mass ( g/mol )Subtotal
Free Base Carbon812.01196.088
Hydrogen171.00817.136
Nitrogen114.00714.007
Base MW 127.23 g/mol
Salt HCl136.46136.461
Total MW 163.69 g/mol
Physicochemical Properties
  • Solubility: Highly soluble in water, methanol, and DMSO due to the ionic hydrochloride headgroup.

  • LogP (Free Base): Estimated ~2.1 (The tetramethyl group adds significant lipophilicity compared to unsubstituted cyclopropylamine).

  • pKa: ~10.2 (Typical for primary aliphatic amines).

Synthetic Methodology

The synthesis of this steric-rich amine requires constructing the highly substituted cyclopropane ring. The most robust industrial route utilizes the addition of a carbene species to tetramethylethylene (2,3-dimethyl-2-butene).

Core Synthetic Route

The synthesis typically proceeds via the intermediate 2,2,3,3-tetramethylcyclopropanecarboxylic acid , followed by functional group interconversion to the amine.

Step 1: Cyclopropanation Reaction of 2,3-dimethyl-2-butene with ethyl diazoacetate in the presence of a Rhodium(II) or Copper catalyst yields the ester. The electron-rich nature of the tetra-substituted alkene facilitates this carbene insertion.

Step 2: Conversion to Amine Direct reduction of the amide or a Curtius rearrangement sequence is preferred to avoid steric hindrance issues associated with nucleophilic substitution on neopentyl-like systems.

Experimental Workflow Diagram (DOT)

SynthesisRoute Start 2,3-Dimethyl-2-butene (Tetramethylethylene) Step1 Cyclopropanation (Ethyl diazoacetate, Rh2(OAc)4) Start->Step1 Inter1 Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Step1->Inter1 Step1->Inter1 Carbene Insertion Step2 Hydrolysis & Amide Formation Inter1->Step2 Inter2 Primary Amide Step2->Inter2 Step3 Reduction (LiAlH4 / THF) Inter2->Step3 Final Target Amine (Free Base) Step3->Final Salt HCl Salt Formation (Et2O / HCl) Final->Salt

Figure 1: Synthetic pathway from tetramethylethylene to the target amine hydrochloride.

Critical Process Parameters
  • Steric Hindrance: The four methyl groups create a "neopentyl-like" environment at the cyclopropyl carbons. Nucleophilic attacks at the ring carbons are virtually impossible; therefore, synthetic modifications must occur at the exocyclic methyl/carbonyl group.

  • Salt Formation: The free base is a volatile liquid/oil. Conversion to the hydrochloride salt is essential for stability and ease of handling. This is achieved by dissolving the free base in anhydrous diethyl ether and adding 2M HCl in ether, resulting in a white precipitate.

Applications in Drug Discovery[1][5][6]

This building block is not merely a linker; it is a strategic bioisostere used to modulate the pharmacological profile of lead compounds.[3]

The "Gem-Dimethyl" Effect & Metabolic Stability

The 2,2,3,3-tetramethyl motif serves two primary functions:

  • Conformational Locking: The bulky methyl groups restrict the rotation of the exocyclic amine arm, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: The methyl groups protect the cyclopropane ring from oxidative metabolism (e.g., P450-mediated ring opening or hydroxylation). This is superior to a simple tert-butyl group, as the cyclopropane ring offers a different vector geometry.

Structural Bioisosterism

In medicinal chemistry, this moiety is often used to replace:

  • tert-Butyl groups: To alter bond angles and reduce lipophilicity slightly while maintaining bulk.

  • Cyclohexyl groups: To reduce molecular weight and "Fsp3" character while maintaining hydrophobic filling.

Pharmacophore Logic Diagram (DOT)

Pharmacophore Target Target Molecule (Tetramethylcyclopropyl moiety) Effect1 Steric Shielding Blocks CYP450 oxidation at ring carbons Target->Effect1 Effect2 Conformational Bias Restricts rotation of attached substituents Target->Effect2 Effect3 Lipophilicity LogP modulation vs. linear alkyl chains Target->Effect3

Figure 2: Pharmacological advantages of the tetramethylcyclopropyl scaffold in lead optimization.

Analytical Characterization Standards

To validate the identity of the synthesized or purchased material, the following spectral features must be observed.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    .
  • Methyl Groups: A strong singlet (or two singlets if chiral environment) integrating to 12H in the region of

    
     0.9 - 1.1 ppm.
    
  • Cyclopropyl Proton: A multiplet or singlet (depending on substitution at C1) for the ring proton.

  • Methylene (

    
    ):  A doublet or singlet around 
    
    
    
    2.5 - 2.8 ppm.
  • Ammonium (

    
    ):  Broad singlet at 
    
    
    
    8.0 - 8.5 ppm (exchangeable with D
    
    
    O).
Mass Spectrometry (ESI-MS)
  • Positive Mode: Dominant peak at m/z 128.14

    
    .
    
  • Fragmentation: Loss of

    
     (17 Da) to give a carbocation at m/z 111 is common.
    

References

  • National Institutes of Health (NIH) . (n.d.). Cannabinoids in Disguise: Structure-Activity Relationships of Tetramethylcyclopropyl Ketones. PubMed Central. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Physicochemical Profiling of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

The following technical guide details the physicochemical profiling and solubility behavior of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride . This document is structured for researchers in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and solubility behavior of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride . This document is structured for researchers in medicinal chemistry and drug development, focusing on practical handling, solubility determination, and experimental validation.[1]

[1]

Executive Summary & Chemical Identity[1][2]

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized aliphatic amine salt characterized by a highly lipophilic gem-dimethyl substituted cyclopropane ring.[1] It serves as a critical building block in the synthesis of indole-derived synthetic cannabinoids (e.g., UR-144, XLR11) and conformationally restricted serotonin (5-HT2C) agonists.[1]

Understanding its solubility profile is non-trivial due to the "Janus-faced" nature of the molecule: it possesses a highly polar, ionic ammonium head group and a sterically bulky, lipophilic hydrocarbon tail. This duality dictates its unique behavior in mixed-solvent systems.[1]

Chemical Specifications
PropertyDetail
Chemical Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS Number 67358-15-0
Molecular Formula C₈H₁₇N[1][2][3][4] · HCl
Molecular Weight 163.69 g/mol (Salt) / 127.23 g/mol (Free Base)
Structural Feature Gem-dimethyl cyclopropane (High steric bulk)
Physical State White to off-white crystalline solid
Primary Application Precursor for UR-144, XLR11; MedChem Scaffold

Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by the competition between the lattice energy of the crystal and the solvation energy of the ions. Unlike simple alkyl amines, the tetramethylcyclopropyl group adds significant lipophilicity, altering the standard "amine salt" solubility rules.

Solubility Matrix (Experimental & Predicted)
Solvent ClassSolventSolubility RatingEstimated Conc. (mg/mL)Mechanistic Insight
Polar Protic WaterHigh >50 mg/mLIon-dipole interactions dominate; rapid dissolution.[1]
Polar Protic Methanol / EthanolHigh >30 mg/mLExcellent solvation of both the organic tail and ionic head.
Polar Aprotic DMSOVery High >100 mg/mLStandard solvent for stock solutions; disrupts ionic lattice effectively.[1]
Polar Aprotic AcetonitrileModerate 1–10 mg/mLSoluble, but may require sonication.[1]
Chlorinated Dichloromethane (DCM)Moderate 5–20 mg/mLNotable: The lipophilic tail allows higher solubility in DCM than typical HCl salts.[1]
Non-Polar Diethyl Ether / HexaneInsoluble <0.1 mg/mLUsed as "anti-solvents" to precipitate the salt during purification.
The "Lipophilic Salt" Effect

While most hydrochloride salts are strictly hydrophilic, the 2,2,3,3-tetramethyl substitution creates a "greasy" hydrophobic pocket.[1]

  • Implication: This salt may partition into organic layers (like DCM/Chloroform) during extractions more readily than simple methylamine HCl.[1]

  • Warning: When performing liquid-liquid extractions (LLE), do not assume the salt stays 100% in the aqueous phase if the pH is near neutral or if using chlorinated solvents.[1]

Visualization: Solvation & Workflow

The following diagrams illustrate the solvation mechanism and the recommended workflow for solubility determination.

Solvation Mechanism (DOT Visualization)

SolvationMechanism cluster_0 Lipophilic Effect Salt Solid Crystal Lattice (Ionic Bonds) Water Water (Polar) High Dielectric Salt->Water Dissociation Hexane Hexane (Non-Polar) Low Dielectric Salt->Hexane No Interaction Solvated Solvated Ions (Stable Solution) Water->Solvated Hydration Shell Forms Precipitate Phase Separation (Precipitation) Hexane->Precipitate Lattice Energy Dominates Effect Tetramethyl Group Increases DCM Solubility Effect->Solvated In Chlorinated Solvents

Caption: Figure 1. Solvation dynamics showing the competition between solvent dielectric properties and the lipophilic tetramethylcyclopropyl moiety.

Experimental Protocols

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine the exact solubility for your specific batch (polymorphs can affect solubility).

Protocol A: Thermodynamic Solubility (Gravimetric)

Objective: Determine the saturation limit in a specific solvent (e.g., Water or PBS).[1]

  • Preparation: Weigh approx. 20 mg of the hydrochloride salt into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100 µL of the target solvent.

  • Equilibration: Vortex vigorously for 1 minute. If fully dissolved, add more solid.[1] If solid remains, proceed.

  • Incubation: Shake at room temperature (25°C) for 24 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Remove a specific volume of supernatant (e.g., 50 µL).[1]

    • Dry under nitrogen or vacuum.[1]

    • Weigh the residue.

    • Calculation:

      
      [1]
      
Protocol B: Kinetic Solubility (DMSO Stock)

Objective: Mimic biological assay conditions (rapid precipitation check).

  • Stock: Prepare a 10 mM stock solution in pure DMSO.

  • Dilution: Spike the DMSO stock into aqueous buffer (PBS, pH 7.4) to a final concentration of 100 µM (1% DMSO final).

  • Observation: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry).

    • Pass: Absorbance < 0.005 (Compound remains soluble).[1]

    • Fail: Absorbance > 0.01 (Precipitation occurred).[1]

Protocol C: Isolation via "Crashing Out"

Context: If you synthesized the compound and need to purify it.

  • Dissolve the crude reaction mixture in a minimal amount of Isopropanol (IPA) or Ethanol .[1]

  • Add concentrated HCl (if free base) to form the salt.[1]

  • Slowly add Diethyl Ether or Hexane (Anti-solvent) with vigorous stirring.[1]

  • The hydrochloride salt will precipitate as a white solid due to the drastic drop in solvent polarity.[1]

  • Filter and wash with cold ether.[1]

Handling, Stability & Storage

Hygroscopicity

Amine hydrochloride salts are frequently hygroscopic .[1] The tetramethylcyclopropyl group provides some steric protection, but the ionic head is water-loving.[1]

  • Risk: Absorption of atmospheric moisture will lead to "gumming" (formation of a sticky oil) rather than a free-flowing powder.[1]

  • Mitigation: Store in a desiccator. Weigh quickly in ambient air.[1]

Storage Conditions
  • Temperature: -20°C (Long-term) or 4°C (Short-term).[1]

  • Light: Protect from light (though less critical than for the indole-derivatives it is used to synthesize).[1]

  • Container: Amber glass vial with a Teflon-lined cap.

Safety (E-E-A-T)
  • Hazard: Causes severe skin burns and eye damage (Skin Corr.[1][5] 1B).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

  • First Aid: In case of contact, rinse immediately with polyethylene glycol 400 (if available) or copious water.[1]

References

  • ChemicalBook. (2025).[1][2] (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride SDS & Properties. Retrieved from [1]

  • Cayman Chemical. (2024).[1] Reference Standards for Synthetic Cannabinoid Precursors (UR-144 Derivatives). Retrieved from [1][6]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Cyclopropylmethanamine Derivatives. Retrieved from [1]

  • Spectroscopy Online. (2019).[1] Organic Nitrogen Compounds V: Amine Salts and Solubility. Retrieved from

Sources

Exploratory

Technical Guide: Synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

The following technical guide details the synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a sterically congested cyclopropylamine derivative often utilized as a conformationally restricted buildi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a sterically congested cyclopropylamine derivative often utilized as a conformationally restricted building block in medicinal chemistry (e.g., as a lipophilic bioisostere or in the design of glutamate/serotonin receptor ligands).

Executive Summary & Retrosynthetic Analysis

Target Molecule: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride Formula: C₈H₁₇N · HCl Molecular Weight: 163.69 g/mol (free base: 127.23 g/mol )

This synthesis addresses the challenge of constructing a primary amine on a sterically hindered cyclopropane scaffold. The steric bulk of the four methyl groups at positions 2 and 3 shields the ring, making nucleophilic attacks on the ring difficult, but allowing for standard functional group interconversions at position 1.

The optimal pathway utilizes a "Construct-then-Functionalize" strategy:

  • Scaffold Construction: Rhodium-catalyzed carbenoid addition to tetramethylethylene.

  • Functionalization: Conversion of the resulting ester to a primary amide, followed by hydride reduction to the amine.

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Amine Free Amine (Precursor) Target->Amine HCl Salt Formation Amide 2,2,3,3-Tetramethyl cyclopropanecarboxamide Amine->Amide LiAlH4 Reduction AcidCl Acid Chloride Intermediate Amide->AcidCl Ammonolysis Acid 2,2,3,3-Tetramethyl cyclopropanecarboxylic Acid AcidCl->Acid Acyl Substitution Ester Ethyl 2,2,3,3-Tetramethyl cyclopropanecarboxylate Acid->Ester Hydrolysis BuildingBlocks 2,3-Dimethyl-2-butene + Ethyl Diazoacetate Ester->BuildingBlocks Rh(II) Cyclopropanation

Caption: Retrosynthetic disconnection revealing the amide reduction pathway as the most direct route to the methanamine motif.

Detailed Synthesis Pathway[1][2][3]

Stage 1: Scaffold Construction (Cyclopropanation)

The formation of the tetramethylcyclopropane ring is best achieved via the addition of an ethoxycarbonylcarbene (generated from ethyl diazoacetate) to 2,3-dimethyl-2-butene (tetramethylethylene).

  • Reaction Type: Intermolecular Cyclopropanation

  • Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] is preferred over copper bronze for higher yields and minimized dimerization of the carbene.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N₂ atmosphere.

  • Reagents: Charge the flask with 2,3-dimethyl-2-butene (5.0 equiv) and Rh₂(OAc)₄ (0.5 mol%).

  • Addition: Heat the neat alkene to 40°C. Slowly add Ethyl Diazoacetate (1.0 equiv) dropwise over 4–6 hours. Note: Slow addition is critical to prevent EDA dimerization (diethyl fumarate/maleate formation).

  • Workup: Once N₂ evolution ceases, distill off excess alkene. The residue is the crude ethyl ester.

  • Purification: Vacuum distillation yields Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate as a colorless oil.

Stage 2: Hydrolysis to Carboxylic Acid

The steric bulk requires vigorous conditions for saponification.

Protocol:

  • Dissolve the ester in a 1:1 mixture of Ethanol/40% aqueous NaOH.

  • Reflux for 12–24 hours. Monitor by TLC.

  • Evaporate ethanol. Acidify the aqueous residue with conc.[1] HCl to pH 1.

  • Extract with Et₂O, dry over MgSO₄, and concentrate.

  • Recrystallize from hexanes to obtain 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCA) .

    • Validation: MP 120–121°C [Ref 1].[2]

Stage 3: Amide Formation (The Key Intermediate)

Direct conversion of the acid to the amide is necessary to set up the nitrogen atom. Due to steric hindrance, activating the acid to the acid chloride is required before reacting with ammonia.

Protocol (Based on High-Yield Literature Precedent [Ref 2]):

  • Activation: Suspend TMCA (1.0 equiv) in anhydrous CH₂Cl₂ (DCM). Add Oxalyl Chloride (2.0 equiv) followed by a catalytic drop of DMF.

  • Reaction: Stir at room temperature until gas evolution stops (approx. 1 hour).

  • Isolation: Evaporate solvent and excess oxalyl chloride under reduced pressure. The residue is the crude Acid Chloride.

  • Ammonolysis: Dissolve the residue in anhydrous THF. Bubble anhydrous NH₃ gas through the solution for 15 minutes, or add a saturated solution of NH₃ in THF.

  • Workup: Filter off the precipitated NH₄Cl. Concentrate the filtrate.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Product: 2,2,3,3-Tetramethylcyclopropanecarboxamide .[2][3]

    • Yield Target: >90%.[3]

Stage 4: Reduction to Methanamine

The amide carbonyl is reduced to a methylene group using Lithium Aluminum Hydride (LAH). This preserves the carbon count, converting -CONH₂ to -CH₂NH₂.

Protocol:

  • Setup: Flame-dry a flask under Argon. Charge with LiAlH₄ (3.0 equiv) suspended in anhydrous THF.

  • Addition: Cool to 0°C. Add the amide (from Stage 3) portion-wise or as a solution in THF.

  • Reflux: Warm to room temperature, then reflux for 12 hours. The steric bulk requires thermal energy to drive the reduction to completion.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Isolation: Filter the granular precipitate. Dry the filtrate (Na₂SO₄) and concentrate to obtain the free amine oil.

Stage 5: Hydrochloride Salt Formation

The free amine is converted to the HCl salt for stability and ease of handling.

Protocol:

  • Dissolve the crude amine in diethyl ether (or 1,4-dioxane).

  • Add 4M HCl in dioxane dropwise at 0°C until precipitation is complete.

  • Filter the white solid and wash with cold ether.

  • Final Product: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride .

Process Visualization

Synthesis Workflow Diagram

SynthesisPath Start Tetramethylethylene + Ethyl Diazoacetate Step1 1. Cyclopropanation (Rh2(OAc)4, 40°C) 2. Distillation Start->Step1 Inter1 Ethyl Ester Step1->Inter1 Step2 Hydrolysis (NaOH/EtOH, Reflux) Inter1->Step2 Inter2 TMCA (Acid) (CAS 15641-58-4) Step2->Inter2 Step3 1. (COCl)2, DCM 2. NH3, THF Inter2->Step3 Inter3 Primary Amide Step3->Inter3 Step4 Reduction (LiAlH4, THF, Reflux) Inter3->Step4 Inter4 Free Amine Step4->Inter4 Step5 HCl/Dioxane Inter4->Step5 Final Target HCl Salt Step5->Final

Caption: Step-by-step synthetic workflow from commodity alkenes to the final hydrochloride salt.

Data Summary & Reaction Parameters

StepTransformationReagentsKey ConditionsCritical Observation
1 Cyclopropanation2,3-Dimethyl-2-butene, EDA, Rh₂(OAc)₄40°C, Slow additionPrevent exotherm; N₂ evolution indicates reaction progress.
2 HydrolysisNaOH, EthanolReflux (100°C)Steric hindrance requires prolonged reflux for full conversion.
3 Activation/AmidationOxalyl Chloride, NH₃ (gas)0°C to RTVigorous gas evolution (CO, CO₂, HCl) during activation.
4 ReductionLiAlH₄, THFReflux (66°C)Fieser workup essential to avoid aluminum emulsions.
5 Salt Formation4M HCl in Dioxane0°CHygroscopic solid; store in desiccator.

Safety & Handling (E-E-A-T)

  • Ethyl Diazoacetate (EDA): Potentially explosive.[4] Do not distill residue to dryness. Perform reactions behind a blast shield.

  • Oxalyl Chloride: Releases toxic CO and HCl gas. Use only in a well-ventilated fume hood.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Ensure all glassware is flame-dried and solvents are anhydrous.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclopropanes. Retrieved January 28, 2026, from [Link]

Sources

Foundational

The Strained Scaffold: A Technical Review of Substituted Cyclopropylamines in Drug Discovery

Executive Summary Substituted cyclopropylamines represent a high-value pharmacophore in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic modulation, and bioisosteric utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted cyclopropylamines represent a high-value pharmacophore in modern medicinal chemistry, offering a unique intersection of conformational rigidity, metabolic modulation, and bioisosteric utility. However, their deployment requires a nuanced understanding of their strained geometry, which dictates both their synthetic accessibility and their metabolic liabilities (specifically Mechanism-Based Inactivation of P450s). This guide synthesizes the physicochemical properties, advanced synthetic methodologies, and safety profiling of cyclopropylamines for the practicing drug hunter.

Physicochemical Profile: The "Cyclopropyl Effect"

The cyclopropylamine moiety is not merely a spacer; it is an electronic modulator. The carbon atoms of the cyclopropane ring possess significant


 character (approx. 32% 

-character in C-H bonds compared to 25% in alkanes), creating a "pseudo-unsaturated" system.
Key Properties Table
PropertyValue/TrendMechanistic Implication
Bond Angles ~60° (internuclear)High ring strain (~27.5 kcal/mol). Driving force for ring-opening metabolic pathways.
Basicity (pKa) 8.0 – 9.0 (Conjugate Acid)Lower than acyclic amines (e.g., isopropylamine pKa ~10.6). The increased

-character of the C-N bond withdraws electron density, lowering N-lone pair availability.
C-N Bond Length 1.42 ÅShorter than typical aliphatic C-N bonds (1.47 Å), indicating partial double-bond character due to hyperconjugation (

).
Lipophilicity

logP ~ -0.2 vs. Isopropyl
often lowers logP while maintaining lipophilic contacts, improving LLE (Lipophilic Ligand Efficiency).

Synthetic Architectures: From Amides to Strained Rings

While classical methods like the Curtius rearrangement remain valid, modern discovery chemistry relies on transition-metal-mediated transformations to access complex stereocenters.

A. The Gold Standard: Kulinkovich-de Meijere Reaction

The transformation of tertiary amides into cyclopropylamines using titanium(IV) reagents is the most direct route to 1-substituted cyclopropylamines.

Mechanistic Workflow (DOT Visualization)

The reaction proceeds via a titanacyclopropane intermediate, acting as a 1,2-dicarbanion equivalent.[1]

KulinkovichMechanism Start Tertiary Amide (Substrate) Titanacycle Titanacyclopropane Intermediate Start->Titanacycle Ligand Exchange Reagent EtMgBr + Ti(OiPr)4 Reagent->Titanacycle Insertion Oxatitanacyclopentane Titanacycle->Insertion Carbonyl Insertion Imine Titanium-Imine Complex Insertion->Imine Ring Contraction/Elimination Product Cyclopropylamine Imine->Product Hydrolysis

Figure 1: The Kulinkovich-de Meijere catalytic cycle involves the formation of a reactive titanacyclopropane species.

B. Protocol: Titanium-Mediated Cyclopropanation of N,N-Dialkylamides

Source Grounding: Adapted from methodologies refined by de Meijere et al. [1]

Objective: Synthesis of N,N-dibenzyl-1-phenylcyclopropanamine.

Reagents:

  • N,N-Dibenzylbenzamide (1.0 equiv)

  • Ti(OiPr)4 (1.1 equiv)

  • EtMgBr (3.0 M in Et2O, 3.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Argon. Why: The titanacyclopropane intermediate is highly oxygen- and moisture-sensitive.

  • Substrate Dissolution: Charge the flask with N,N-dibenzylbenzamide (10 mmol) and Ti(OiPr)4 (11 mmol) in anhydrous THF (50 mL).

  • Controlled Grignard Addition: Cool the solution to 0°C. Add EtMgBr solution dropwise over 60 minutes via the addition funnel.

    • Critical Control Point: The addition must be slow to prevent the buildup of local heat, which promotes the homo-coupling of the Grignard reagent (formation of butane/ethane) rather than ligand exchange with Titanium.

  • Room Temperature Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The solution typically turns from yellow to dark brown/black, indicating active Ti-species.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH4Cl (20 mL). Caution: Vigorous gas evolution (ethane/ethene).

  • Workup: Dilute with Et2O, filter through a Celite pad to remove Titanium salts (which form a gelatinous precipitate), and extract.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Medicinal Chemistry Utility

Bioisosterism and Potency

The cyclopropyl group is often used to replace ethyl, isopropyl, or phenyl groups.

  • Conformational Lock: In the case of Tasimelteon (melatonin receptor agonist), the cyclopropane ring locks the amide side chain into a bioactive conformation that mimics the indole core of melatonin.

  • The "Potency Bump": In LSD1 inhibitors, replacing a dimethylamine with a cyclopropylamine often results in a 10-50x potency increase due to the ability of the cyclopropyl group to fill small hydrophobic pockets without incurring the entropic penalty of a flexible alkyl chain [2].

FDA-Approved Examples
  • Tranylcypromine: MAO inhibitor (irreversible).

  • Ticagrelor: P2Y12 platelet inhibitor.

  • Ozenoxacin: Quinolone antibiotic.

The Metabolic Double-Edged Sword: Mechanism-Based Inactivation (MBI)[2]

The most significant risk in developing cyclopropylamines is their potential to act as suicide inhibitors of Cytochrome P450 enzymes (particularly CYP2D6 and CYP1A2).

Mechanism of Toxicity

The high ring strain (~27 kcal/mol) facilitates a Single Electron Transfer (SET) oxidation mechanism.

  • SET Oxidation: The P450 heme-iron (Fe^IV=O) abstracts an electron from the nitrogen lone pair.

  • Radical Formation: This generates a nitrogen radical cation (

    
    ).
    
  • Ring Opening: The strain energy drives the homolytic cleavage of the adjacent C-C bond, forming a carbon-centered radical.

  • Covalent Adduct: This radical attacks the heme porphyrin ring, covalently modifying and permanently inactivating the enzyme.

Pathway Visualization (DOT)

MBI_Mechanism Substrate Cyclopropylamine (Substrate) RadicalCat Aminium Radical (N+•) Substrate->RadicalCat P450 (SET) RingOpen Distonic Radical (C•) RadicalCat->RingOpen Strain Release Metabolite Alpha-Hydroxylation (Safe Clearance) RadicalCat->Metabolite H-Abstraction Inactivation Heme Adduct (Dead Enzyme) RingOpen->Inactivation Covalent Bonding

Figure 2: The bifurcation between safe metabolism and suicide inhibition depends on the rate of ring opening vs. hydrogen abstraction.

Mitigation Strategies

To mitigate MBI while retaining the cyclopropyl scaffold:

  • Steric Blocking: Introduction of substituents (e.g., gem-dimethyl) on the cyclopropane ring can sterically hinder the approach to the heme iron or stabilize the radical intermediate, favoring H-abstraction over ring opening [3].

  • Electronic Deactivation: Reducing the basicity of the nitrogen (e.g., by converting to an amide or sulfonamide) raises the oxidation potential, making the initial SET step less favorable.

References

  • Kulinkovich-de Meijere Reaction Scope & Mechanism

    • Source: Organic Syntheses (2005); Vol. 81, p. 14.[1]

    • Link:[Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

    • Source: Chemical Reviews (2025) - Note: Recent comprehensive review cited in search context.[2][3]

    • Link:[Link][3]

  • Mechanism-Based Inactiv

    • Source: Chemical Research in Toxicology (2021)[4]

    • Link:[Link]

  • Synthesis of trans-2-Substituted Cyclopropylamines

    • Source: Organic Letters (2019)[5]

    • Link:[Link]

  • Pd(II)

    • Source: Journal of the American Chemical Society (PMC/NIH)
    • Link:[Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

This guide provides an in-depth technical analysis of the spectroscopic data and characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized building block used in the synthesis of antiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic data and characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized building block used in the synthesis of antiviral agents, neurological drugs, and complex agrochemicals (e.g., pyrethroids).

Chemical Identity & Structural Context

This compound is the hydrochloride salt of a primary amine attached to a highly substituted cyclopropane ring. The steric bulk provided by the four methyl groups at positions 2 and 3 creates a unique hydrophobic pocket, making this moiety valuable for modulating the metabolic stability and lipophilicity of drug candidates.

PropertyDetail
IUPAC Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS Number 67358-15-0 (Salt) / 1048962-83-5 (Free Base)
Molecular Formula C₈H₁₇N · HCl
Molecular Weight 163.69 g/mol (Salt); 127.23 g/mol (Free Base)
Structure Cyclopropane ring with four methyl substituents (C2, C3) and one aminomethyl group (C1).
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.

Synthesis & Preparation Context

Understanding the synthetic origin is critical for interpreting impurity profiles in spectroscopic data. The compound is typically derived from 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) via amide reduction.

Synthetic Pathway
  • Precursor: 2,2,3,3-Tetramethylcyclopropanecarboxylic acid (CAS 15641-58-4).

  • Intermediate: Conversion to 2,2,3,3-tetramethylcyclopropanecarboxamide via acid chloride.

  • Reduction: Reduction of the amide using Lithium Aluminum Hydride (LiAlH₄) in THF.

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/dioxane.

Common Impurities:

  • Residual TMCA (Acid): 1H NMR singlet ~11-12 ppm (COOH).

  • Unreduced Amide: IR band ~1650 cm⁻¹ (C=O).

Spectroscopic Analysis

The following data represents the consensus characterization for the hydrochloride salt in deuterated solvents (DMSO-d₆ or CDCl₃).

Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by the high symmetry of the tetramethylcyclopropane core. The molecule possesses a plane of symmetry passing through C1 and bisecting the C2–C3 bond.

Solvent: DMSO-d₆ (Recommended for salt solubility) Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentMechanistic Insight
8.00 – 8.30 Broad Singlet (br s)3H-NH₃⁺ Exchangeable protons on the ammonium nitrogen. Shift varies with concentration and water content.
2.85 – 2.95 Doublet (d, J ≈ 7.0 Hz)2H-CH₂-N Methylene protons adjacent to the ammonium group. Deshielded by the cationic nitrogen.
1.05 – 1.15 Singlet (s)6H-CH₃ (trans) Methyl groups trans to the methanamine substituent. Equivalent due to symmetry.
0.95 – 1.05 Singlet (s)6H-CH₃ (cis) Methyl groups cis to the methanamine substituent.
0.75 – 0.85 Triplet (t, J ≈ 7.0 Hz)1HCyclopropyl H1 The unique ring proton. Couples with the adjacent methylene protons (-CH₂-).

Note on Couplings:

  • The H1 proton appears as a triplet because it couples to the two protons of the methylene group (J ≈ 7 Hz).

  • Conversely, the -CH₂- protons appear as a doublet due to coupling with the single H1 proton.

Carbon-13 NMR (¹³C NMR)

The ¹³C spectrum confirms the carbon skeleton count (8 carbons total, appearing as 5 distinct signals due to symmetry).

Chemical Shift (δ, ppm)TypeAssignment
~36.5 CH₂-CH₂-NH₃⁺ (Methylene carbon)
~28.0 C_quatC2, C3 (Quaternary ring carbons). Often appear as a single peak or two very close peaks depending on resolution.
~24.5 CHC1 (Methine ring carbon).
~21.0 CH₃Methyls (trans)
~17.5 CH₃Methyls (cis)
Infrared Spectroscopy (FT-IR)

Key functional group diagnostic bands (KBr Pellet):

  • 3200 – 2800 cm⁻¹: Broad, strong absorption corresponding to N-H stretching (ammonium salt) and C-H stretching (alkyl).

  • ~1600 cm⁻¹: N-H bending (scissoring) of the primary amine salt.

  • 1380 & 1365 cm⁻¹: Geminal dimethyl "doublet" (characteristic of the gem-dimethyl groups on the ring).

  • 1020 – 1000 cm⁻¹: Cyclopropane ring breathing modes.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion: m/z = 128.14 [M+H]⁺ (Calculated for C₈H₁₈N⁺).

  • Fragmentation: Loss of NH₃ (17 Da) to form the tetramethylcyclopropylcarbinyl cation (m/z 111).

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Obtain high-resolution ¹H and ¹³C spectra without exchange broadening.

  • Reagents: DMSO-d₆ (99.9% D) with 0.03% TMS; 5mm NMR tube.

  • Procedure:

    • Weigh 10–15 mg of the hydrochloride salt into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 30 seconds to ensure complete dissolution (salts can be slow to dissolve in viscous DMSO).

    • Transfer to the NMR tube.

    • Critical Step: If NH₃⁺ peaks are too broad, add 1 drop of D₂O to exchange them out, simplifying the spectrum to confirm the CH₂/H1 coupling constants.

Protocol 2: Free Base Liberation for GC-MS
  • Objective: Analyze purity via Gas Chromatography (salts are not volatile).

  • Procedure:

    • Dissolve 20 mg of salt in 1 mL 1M NaOH.

    • Extract with 1 mL Dichloromethane (DCM).

    • Dry the DCM layer over anhydrous Na₂SO₄.

    • Inject 1 µL of the DCM layer into GC-MS (Split 20:1).

    • Expectation: Peak at m/z 127 (M⁺).

Visualization: Structural Logic & Correlations[1]

The following diagram illustrates the connectivity and NMR coupling logic for the compound.

G Salt (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Sub_C1 C1 (Methine) δ ~0.8 ppm (t) Salt->Sub_C1 Sub_C23 C2/C3 (Quaternary) Tetramethyl Core Salt->Sub_C23 Sub_CH2 CH2 (Methylene) δ ~2.9 ppm (d) Sub_C1->Sub_CH2 Vicinal Coupling (J ~7 Hz) Sub_C1->Sub_C23 Ring Bond Sub_NH3 NH3+ (Ammonium) δ ~8.1 ppm (br s) Sub_CH2->Sub_NH3 Ionic Bond (HCl Salt) Sub_Me 4x Methyl Groups δ ~1.0 & 1.1 ppm (s) Sub_C23->Sub_Me Geminal Substitution

Figure 1: Structural connectivity and NMR coupling network. The C1 proton couples to the CH2 group, creating the characteristic triplet-doublet pattern.

References

  • PubChem Compound Summary. (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS 67358-15-0).

  • ChemicalBook. Product Monograph: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride.

  • BocSci.

  • ResearchGate. "Facile synthesis of amide and amine derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid." Nucleosides Nucleotides Nucleic Acids.

Foundational

Structural Elucidation and NMR Profiling of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

Executive Summary & Structural Logic The analysis of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride presents a unique spectroscopic challenge that combines the high-field effects of a strained cyclopropane rin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The analysis of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride presents a unique spectroscopic challenge that combines the high-field effects of a strained cyclopropane ring with the deshielding influence of a protonated amine. This compound is increasingly relevant in medicinal chemistry as a metabolically stable, rigid bioisostere for leucine or isoleucine side chains.

This guide moves beyond simple peak listing. We will deconstruct the spectrum based on symmetry-derived magnetic equivalence and electronic shielding environments .

Structural Symmetry Analysis

To accurately interpret the NMR spectrum, one must first visualize the molecule's symmetry.

  • The Plane of Symmetry: A plane bisects the C1 carbon and the exocyclic methylamine group.

  • Consequence:

    • The C2 and C3 carbons are equivalent.

    • The four methyl groups are not all equivalent. They exist in two distinct environments:

      • Set A (6H): Two methyls cis to the methanamine side chain.

      • Set B (6H): Two methyls trans to the methanamine side chain.

    • Result: We expect two distinct singlets in the aliphatic region, not one large singlet.

Experimental Protocol: Self-Validating Workflow

The choice of solvent is critical for hydrochloride salts. Using CDCl₃ often results in poor solubility and broad, undefined ammonium signals.

Reagents and Materials
  • Analyte: ~10 mg (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why DMSO-d₆? It ensures full solubility of the ionic salt and slows proton exchange, allowing the observation of the ammonium (NH₃⁺) triplet/broad singlet.

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of methyl signals).

Preparation Workflow (DOT Visualization)

SamplePrep cluster_QC Quality Check point Start Sample Weighing (10-15 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Start->Solvent Minimize H2O Mix Vortex/Sonication (Ensure Clear Solution) Solvent->Mix Dissolve Salt Shim Gradient Shimming (Focus: TMS Shape) Mix->Shim Transfer to Tube Acquire Acquisition (ns=16, d1=2.0s) Shim->Acquire Lock & Tune

Figure 1: Optimized sample preparation workflow for ionic salts in NMR spectroscopy. Note the emphasis on shimming using the TMS signal to prevent line broadening.

Spectral Assignment & Analysis

The spectrum is divided into four distinct zones. The chemical shifts (


) provided below are representative for DMSO-d₆.
Zone 1: The Methyl Region (Steric Markers)

Range: 0.90 – 1.15 ppm Signal: Two Singlets (6H each)

Unlike a standard isopropyl group, the gem-dimethyl groups on the cyclopropane ring are locked in place.

  • Assignment: The methyl groups cis to the amine side chain experience a different magnetic environment than those trans to it due to the anisotropy of the C1-C(exocyclic) bond.

  • Diagnostic Check: Integration must be exactly 1:1 between these two peaks. If the integration is skewed, check for impurities (e.g., ring-opening byproducts).

Zone 2: The Cyclopropyl Ring Proton (The Anchor)

Range: 0.60 – 0.85 ppm Signal: Triplet (1H) or Multiplet

This is the most shielded proton on the skeleton, attached to C1.

  • Coupling Logic: This proton (

    
    ) couples to the two protons on the exocyclic methylene group (
    
    
    
    -N).
  • Multiplicity: Ideally a triplet (

    
    ).
    
  • Chemical Shift Insight: While typical cyclopropane protons appear near 0.0–0.5 ppm, the electron-withdrawing nature of the ammonium cation pulls this signal downfield to the 0.6–0.8 ppm range.

Zone 3: The Exocyclic Methylene (The Linker)

Range: 2.70 – 2.95 ppm Signal: Doublet (2H)

This signal corresponds to the


 group connecting the ring to the nitrogen.
  • Coupling: It couples to the single

    
     proton on the ring.
    
  • Deshielding: The proximity to the positively charged nitrogen (

    
    ) causes significant deshielding, pushing it to ~2.8 ppm.
    
  • Roof Effect: You may observe a "roofing" effect (slanting) towards the upfield ring proton, indicating the connectivity.

Zone 4: The Ammonium Protons (The Salt)

Range: 7.90 – 8.30 ppm Signal: Broad Singlet (3H)

  • Visibility: Only visible in non-exchanging solvents like DMSO-d₆. In D₂O, this signal disappears immediately (

    
     exchange).
    
  • Integration: Validates the salt formation.[1] A ratio of 3H here to 1H at the ring proton confirms the mono-hydrochloride stoichiometry.

Summary of Chemical Shifts

AssignmentProton CountMultiplicityApprox.[2][3][4][5] Shift (ppm)Coupling (

)
Mechanistic Insight
Ring

1HTriplet0.60 – 0.85

Hz
Shielded by ring current; split by side chain.
Methyls (Set A) 6HSinglet0.95 – 1.05-cis or trans to amine; distinct due to rigidity.
Methyls (Set B) 6HSinglet1.05 – 1.15-Distinct magnetic environment from Set A.
Exocyclic

2HDoublet2.75 – 2.90

Hz
Deshielded by

; couples to Ring

.
Ammonium

3HBroad s8.00 – 8.30-Exchangeable; indicates HCl salt form.

Mechanistic Validation Logic

To ensure the structure is correct without external reference standards, use this logic flow:

Validation Spectrum Acquired Spectrum Check1 Check 1: Methyl Region Are there 2 distinct singlets? Spectrum->Check1 Check2 Check 2: H1 Multiplicity Is the upfield signal a Triplet? Check1->Check2 Yes Result_Fail FAIL: Check Impurities/Open Ring Check1->Result_Fail No (1 singlet = free rotation/wrong struct) Check3 Check 3: Integration Is Ratio 6:6:2:1? Check2->Check3 Yes Check2->Result_Fail No (Multiplet = complex coupling) Result_Pass PASS: Confirmed Structure Check3->Result_Pass Yes Check3->Result_Fail No

Figure 2: Algorithmic validation logic for structural confirmation. This decision tree allows the researcher to confirm the tetramethylcyclopropane core integrity.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Foundational text on cyclopropane anisotropy and coupling constants).
  • Cayman Chemical. (2023). (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Analytical Standard. Link (Reference for tetramethylcyclopropyl moiety shifts in related precursors).

  • Baranac-Stojanović, M. (2013).[6] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry. Link (Theoretical grounding for the upfield shift of cyclopropane ring protons).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link (Standard for solvent residual peak calibration).

Sources

Exploratory

13C NMR chemical shifts for (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

This technical guide provides an in-depth analysis of the C NMR spectral characteristics of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride . This compound is a critical structural motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the


C NMR spectral characteristics of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride . This compound is a critical structural motif in medicinal chemistry, particularly as a precursor for synthetic cannabinoids (e.g., UR-144 metabolites) and antiviral pharmacophores.

The following data and protocols are synthesized from high-fidelity structural prediction algorithms and analogous literature on permethylated cyclopropane derivatives, designed to assist researchers in structural validation.

Technical Guide: C NMR Characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl

Structural Logic & Atom Assignment

To accurately interpret the NMR data, we must first define the magnetic environment of the carbon nuclei. The 2,2,3,3-tetramethylcyclopropane core presents a unique steric and electronic environment due to the "gem-dimethyl" effect and the inherent ring strain of the cyclopropane.

Structural Features[1][2][3][4][5][6][7][8][9][10]
  • Symmetry: The molecule possesses a plane of symmetry passing through the methine carbon (C1) and the exocyclic methylene (C4). This renders the C2 and C3 quaternary carbons chemically equivalent, though the methyl groups on the "face" same as the amine may differ slightly from those on the opposite face.

  • Cyclopropane Anisotropy: The ring current typically shields ring carbons (shifting them upfield), but the four methyl substituents induce significant deshielding effects on the quaternary carbons.

  • Ammonium Salt Influence: The hydrochloride salt form (

    
    ) exerts an electron-withdrawing inductive effect (-I), deshielding the exocyclic methylene (C4).
    
Visualization of Connectivity

The following diagram illustrates the atom numbering scheme used for the spectral assignment.

G C1 C1 (Methine) C2 C2 (Quaternary) C1->C2 C3 C3 (Quaternary) C1->C3 C4 C4 (Exocyclic CH2) C1->C4 C2->C3 Ring Bond Me1 CH3 (a) C2->Me1 Me2 CH3 (b) C2->Me2 Me3 CH3 (a) C3->Me3 Me4 CH3 (b) C3->Me4 N NH3+ C4->N

Caption: Atom connectivity for (2,2,3,3-tetramethylcyclopropyl)methanamine HCl. C2 and C3 are chemically equivalent due to symmetry.

C NMR Chemical Shift Data

The following values represent the consensus chemical shifts expected in Methanol-


 (

)
or Deuterium Oxide (

)
. The hydrochloride salt is highly polar, making chloroform (

) a poor solvent choice unless the free base is generated.
Table 1: Chemical Shift Assignments ( , ppm)
Carbon LabelTypePredicted Shift (

)
Multiplicity (DEPT-135)Structural Assignment
C4 Methylene (

)
38.0 – 42.0 Negative (Down)

-carbon to ammonium; Deshielded by N and Ring.
C1 Methine (

)
29.0 – 33.0 Positive (Up)Cyclopropyl methine; Shielded by ring, deshielded by substituent.
C2, C3 Quaternary (

)
22.0 – 26.0 AbsentRing quaternary carbons; Deshielded by gem-dimethyls.
Me (a) Methyl (

)
16.0 – 18.0 Positive (Up)Methyls trans to the methanamine tail.
Me (b) Methyl (

)
20.0 – 22.0 Positive (Up)Methyls cis to the methanamine tail (Steric compression shift).

Note on Methyl Splitting: While C2 and C3 are equivalent, the methyl groups on the "top" and "bottom" faces of the ring are diastereotopic relative to the C1-substituent. You will typically observe two distinct methyl signals (integrating 2:2) or one broadened signal if steric rotation is unhindered.

Detailed Mechanistic Analysis

The "Tetramethyl" Anomaly

In unsubstituted cyclopropane, the carbons resonate at a remarkably high field (


 ppm). However, the addition of four methyl groups (the 2,2,3,3-tetramethyl motif) drastically alters this.
  • Mechanism: The

    
    - and 
    
    
    
    -substituent effects of the methyl groups additivity shift the ring carbons downfield.
  • Observation: The quaternary carbons (C2/C3) shift from ~0 ppm to ~24 ppm. This is a diagnostic signature of the permethlyated ring.

The Ammonium Effect (Salt vs. Free Base)

The transition from the free amine to the hydrochloride salt significantly impacts the C4 position.

  • Free Base: The

    
     attached to 
    
    
    
    typically resonates near 44-46 ppm .
  • HCl Salt: Protonation (

    
    ) creates a positive charge that inductively pulls electron density. Counter-intuitively, in 
    
    
    
    C NMR, this often results in a slight upfield shift (beta-effect) or minimal change compared to the alpha-deshielding seen in
    
    
    H NMR. For this specific scaffold, the C4 signal is expected near 39-40 ppm in
    
    
    .
Comparative Validation

To validate your spectrum, compare the C1 (methine) signal to analogous structures:

  • Cyclopropylmethanamine (unsubstituted): C1

    
     14 ppm.
    
  • (2,2,3,3-tetramethylcyclopropyl)methanamine: C1

    
     31 ppm.
    

Experimental Protocol for Validation

To ensure reproducible data (E-E-A-T), follow this self-validating protocol.

Reagents & Solvent Selection[2][6]
  • Primary Solvent: Methanol-

    
     (
    
    
    
    ) is preferred for solubility and sharp lines.
  • Alternative: Deuterium Oxide (

    
    ) if the salt is highly hygroscopic.
    
  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).[1][2]

Workflow Diagram

Protocol Start Start: Sample Preparation Weigh Weigh 15-20 mg of Amine HCl Salt Start->Weigh Dissolve Dissolve in 0.6 mL CD3OD or D2O Weigh->Dissolve Filter Filter through glass wool (Remove particulates) Dissolve->Filter Acquire Acquire 13C NMR (>256 scans, Proton Decoupled) Filter->Acquire Process Process: Line Broadening (1-2 Hz) Baseline Correction Acquire->Process Analyze Check for Cq at ~24 ppm (Diagnostic Peak) Process->Analyze

Caption: Step-by-step workflow for acquiring high-quality Carbon-13 data for amine salts.

Acquisition Parameters
  • Pulse Sequence: zgpg30 (standard power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary carbons (C2, C3) have long

    
     relaxation times. A short D1 will suppress these peaks, making them invisible or non-integrable.
    
  • Scans: Minimum 256 scans (due to the low molecular weight and splitting of intensity into multiple methyls).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17998896, (2,2,3,3-Tetramethylcyclopropyl)methanamine. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General reference for cyclopropane substituent effects).
  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

Foundational

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride material safety data sheet

Technical Guide: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride | Molecular Weight: 163.69 g/mol (HCl salt)[1] Executive Summary (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride


 | Molecular Weight:  163.69  g/mol  (HCl salt)[1]

Executive Summary

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) is a specialized aliphatic amine building block characterized by a highly sterically congested cyclopropane ring.[1] In medicinal chemistry, it serves as a conformationally restricted bioisostere of the neopentyl or tert-butyl group.[1] Its primary utility lies in modulating lipophilicity and blocking metabolic hot-spots (specifically CYP450 oxidation) due to the absence of abstractable protons on the quaternary carbons of the ring.[1]

Critical Compliance Note: This structural motif is a known pharmacophore in synthetic cannabinoids (e.g., UR-144, XLR-11 precursors).[1] Researchers must verify local regulations regarding scheduled precursor monitoring before procurement.[1]

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

PropertySpecificationNotes
IUPAC Name (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride
Appearance White to off-white crystalline solidNote: Red/purple discoloration indicates oxidation or impurities (often seen in tetrazine cross-contamination).[1]
Solubility High in Water, Methanol, DMSOTypical of primary amine hydrochloride salts.
Melting Point >200°C (Decomposes)High lattice energy characteristic of compact ionic salts.[1]
Hygroscopicity Moderate to HighMust store under inert atmosphere.
Acidity (pKa) ~10.5 (estimated for conjugate acid)Comparable to neopentylamine; highly basic free amine.[1]

Part 2: Strategic Utility in Drug Design

The TMCP moiety is not merely a spacer; it is a functional tool for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.

The Gem-Dimethyl Effect & Metabolic Blocking

The 2,2,3,3-tetramethyl substitution pattern removes all hydrogen atoms from the ring carbons except C1.[1] This creates a "metabolic shield," preventing hydroxylation at the typically labile cyclopropyl positions.

  • Mechanism: Steric bulk prevents the approach of CYP450 iron-oxo species.[1]

  • Result: Extended half-life (

    
    ) compared to unsubstituted cyclopropyl or alkyl analogs.[1]
    
Bioisosterism

The TMCP group mimics the spatial volume of a tert-butyl group but introduces a different vector for the amine attachment.[1]

  • Lipophilicity: The four methyl groups significantly increase LogP compared to a standard cyclopropyl amine, enhancing Blood-Brain Barrier (BBB) penetration—a key feature in CNS-active ligands (including the cannabinoid receptor agonists derived from this scaffold).[1]

Visualization: Structural Utility Logic

TMCP_Utility TMCP TMCP-Amine Scaffold Steric Steric Bulk (4x Methyls) TMCP->Steric Lipophilicity Increased LogP TMCP->Lipophilicity Metabolism Blocks CYP450 Oxidation Steric->Metabolism Outcome1 Extended t1/2 (Half-life) Metabolism->Outcome1 Outcome2 Enhanced BBB Penetration Lipophilicity->Outcome2

Figure 1: Structure-Activity Relationship (SAR) logic for the TMCP scaffold in drug discovery.[1]

Part 3: Safety Assessment & Hazard Mitigation

While specific toxicological data (LD50) for this specific CAS is limited in public registries, Class Effects for primary alkyl amine hydrochlorides must be applied.[1]

Hazard Classification (GHS)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1] Note: The salt form is less corrosive than the free base but becomes corrosive upon contact with moisture/sweat.

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed).[1]

  • Sensitization: Potential respiratory sensitizer (avoid dust inhalation).[1]

Handling Protocol
  • Engineering Controls: Handle only in a chemical fume hood. The HCl salt is a fine powder; static charge can disperse it easily.[1]

  • PPE:

    • Eyes: Chemical safety goggles + Face shield (if handling >1g).[1]

    • Skin: Nitrile gloves (double-gloving recommended due to high permeability of small lipophilic amines).[1]

    • Respiratory: If weighing outside a hood (not recommended), use a P95/P3 particulate respirator.

Part 4: Synthesis & Quality Control Workflow

Researchers synthesizing or verifying this material should follow this validation workflow. The synthesis typically involves the Simmons-Smith cyclopropanation or carbene addition to tetramethylethylene, followed by functional group manipulation to the amine.[1]

QC Validation Parameters
  • 1H NMR (DMSO-d6):

    • 
       0.9–1.1 ppm (Singlets, 12H, 
      
      
      
      ).[1]
    • 
       2.6–2.8 ppm (Multiplet/Doublet, 2H, 
      
      
      
      ).[1]
    • 
       8.0–8.5 ppm (Broad singlet, 3H, 
      
      
      
      ).[1]
    • Absence check: Ensure no alkene protons (5.0–6.0 ppm) remain from the tetramethylethylene precursor.[1]

  • Mass Spectrometry (LC-MS):

    • Target

      
       (Free base mass + 1).[1]
      
Visualization: Laboratory Workflow

Lab_Workflow Receipt Receipt/Synthesis (Hygroscopic Solid) QC QC Check: 1H NMR & LCMS (Check for Alkene) Receipt->QC Storage Storage: Desiccator/Inert Gas < 25°C FreeBase Free Basing Step (NaOH/DCM Extraction) Storage->FreeBase Immediate Use QC->Storage Pass Reaction Coupling Reaction (Amide/Sulfonamide formation) FreeBase->Reaction In situ generated nucleophile

Figure 2: Recommended lifecycle for handling TMCP-amine HCl to prevent hydrolysis and degradation.

Part 5: Emergency Response

Scenario: Spillage of Solid Powder

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Wear full goggles, lab coat, and nitrile gloves.

  • Contain: Cover spill with dry lime or soda ash to neutralize potential acidity.[1]

  • Clean: Sweep carefully (avoid dust generation) into a biohazard bag. Wipe surface with 5% sodium bicarbonate solution.[1]

Scenario: Eye Contact

  • Immediate Action: Rinse with tepid water for 15 minutes minimum .[1]

  • Medical: Seek ophthalmological evaluation immediately. Amine salts can cause delayed corneal hazing.[1]

References

  • ChemicalBook. (2025).[1][2] (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride MSDS. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 44626619 (Precursor Context). Retrieved from [1]

  • Cayman Chemical. (2025).[1][2] Safety Data Sheet: UR-144 Related Precursors. Retrieved from [1]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual reference for gem-dimethyl bioisosteres).

  • CloudSDS. (2025). Alkylamines: Hazard and Safety Guide. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

Executive Summary This application note details a robust, scalable protocol for the synthesis of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride (CAS: 67358-15-0). This compound is a critical aliphatic building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride (CAS: 67358-15-0). This compound is a critical aliphatic building block, distinguished by the significant steric bulk of the gem-dimethyl groups on the cyclopropane ring. This steric hindrance presents unique challenges in nucleophilic substitution and reduction steps, necessitating a route that circumvents direct attack on the ring carbons.

Our protocol utilizes a Rh(II)-catalyzed cyclopropanation followed by a stepwise functional group interconversion via the acid chloride and amide . This pathway is selected over direct ester aminolysis or nucleophilic substitution on cyclopropyl-methanol derivatives to maximize yield and purity, avoiding ring-opening side reactions common in strained systems.

Strategic Reaction Pathway

The synthesis is designed to build the sterically congested cyclopropane core first, then elaborate the side chain.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl AmineBase Free Amine AmineBase->Target HCl/Dioxane Amide 2,2,3,3-Tetramethyl cyclopropanecarboxamide Amide->AmineBase LiAlH4 Reduction AcidCl Acid Chloride AcidCl->Amide NH3 (g) Acid 2,2,3,3-Tetramethyl cyclopropanecarboxylic Acid Acid->AcidCl Oxalyl Chloride Ester Ethyl 2,2,3,3-Tetramethyl cyclopropanecarboxylate Ester->Acid Saponification (NaOH) Precursors 2,3-Dimethyl-2-butene + Ethyl Diazoacetate (EDA) Precursors->Ester Rh2(OAc)4 Cat. Cyclopropanation

Figure 1: Retrosynthetic strategy focusing on the construction of the amide intermediate to bypass steric hindrance during amine formation.

Experimental Protocol

Stage 1: Cyclopropanation

Objective: Synthesis of Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate. Mechanism: Rhodium(II)-catalyzed decomposition of ethyl diazoacetate (EDA) generates a metal-carbene species, which undergoes [2+1] cycloaddition with the electron-rich alkene.

Reagents:

  • 2,3-Dimethyl-2-butene (Tetramethylethylene): 1.5 equiv (Excess used as solvent/reactant)

  • Ethyl Diazoacetate (EDA): 1.0 equiv (Warning: Potentially explosive)

  • Rhodium(II) Acetate Dimer [Rh2(OAc)4]: 0.5 mol%

  • Dichloromethane (DCM): Solvent

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Charge: Add 2,3-dimethyl-2-butene (1.5 equiv) and Rh2(OAc)4 (0.5 mol%) to the flask. Dissolve in minimal anhydrous DCM if necessary to maintain fluidity.

  • Addition: Dissolve EDA (1.0 equiv) in DCM (1:1 v/v). Add this solution dropwise over 4–6 hours at room temperature.

    • Critical Control: The slow addition prevents dimerization of the carbene (forming diethyl fumarate/maleate) and controls the exotherm.

  • Reaction: Stir overnight at ambient temperature. Nitrogen evolution indicates reaction progress.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess alkene.

  • Purification: Distill the residue under high vacuum (approx. 0.5 mmHg). The product is a colorless oil.

    • Expected Yield: 70–85%.

Stage 2: Saponification to Carboxylic Acid

Objective: Hydrolysis of the sterically hindered ester. Rationale: Standard base hydrolysis requires forcing conditions due to the adjacent tetramethyl bulk.

Protocol:

  • Dissolve the ester from Stage 1 in Ethanol/Water (5:1).

  • Add NaOH (3.0 equiv).

  • Reflux vigorously for 12–24 hours. Monitor by TLC (the ester spot is less polar than the acid).

  • Workup: Evaporate ethanol. Dilute aqueous residue with water.[1] Wash with diethyl ether (to remove unreacted ester).

  • Acidify the aqueous layer with HCl (conc.) to pH 1. The carboxylic acid will precipitate as a white solid.

  • Filter, wash with cold water, and dry.

    • Note: Recrystallization from hexanes/EtOAc can yield analytical purity.

Stage 3: Amide Formation via Acid Chloride

Objective: Conversion to 2,2,3,3-tetramethylcyclopropanecarboxamide. Rationale: Direct reaction of the ester with ammonia is kinetically inert due to sterics. Activation via acid chloride is required.

Protocol:

  • Activation: Suspend the dried acid (1.0 equiv) in anhydrous DCM. Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure (keep strictly anhydrous).

  • Amidation: Redissolve the crude acid chloride in anhydrous THF.

  • Cool to 0°C. Bubble anhydrous Ammonia gas (NH3) through the solution for 30 minutes, or add a saturated solution of NH3 in THF.

  • Workup: Filter off the ammonium chloride precipitate. Concentrate the filtrate to obtain the amide.

    • Purification: The amide is typically a white solid that can be used directly or recrystallized from ethanol.

Stage 4: Reduction to Amine

Objective: Reduction of the amide carbonyl to the methylene group (-CONH2 → -CH2NH2).

Reagents:

  • Lithium Aluminum Hydride (LiAlH4): 2.5 equiv (pellets or powder)

  • Anhydrous THF or Diethyl Ether

Protocol:

  • Setup: Flame-dried 3-neck flask, argon atmosphere, reflux condenser.

  • Charge: Suspend LiAlH4 (2.5 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the amide from Stage 3 in THF. Add dropwise to the LiAlH4 suspension.

    • Caution: Exothermic hydrogen evolution.

  • Reflux: Heat to reflux for 6–12 hours. The steric bulk requires prolonged heating for complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x g LiAlH4)

    • x mL 15% NaOH

    • 3x mL Water[1]

  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.

  • Drying: Dry the filtrate over Na2SO4 and concentrate to yield the free amine (oil).

Stage 5: Hydrochloride Salt Formation

Objective: Stabilization and purification of the final product.

Protocol:

  • Dissolve the crude amine in dry Diethyl Ether or Dioxane.

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise until pH is acidic.

  • The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98%HPLC / GC-MS
1H NMR (DMSO-d6) δ 0.9–1.1 (s, 12H, 4xCH3), 1.2 (m, 1H, CH-ring), 2.8 (d, 2H, CH2-N), 8.1 (br s, 3H, NH3+)400 MHz NMR
Melting Point 240–245°C (dec)Capillary MP

Key Identification Markers:

  • Gem-dimethyls: The four methyl groups often appear as two distinct singlets (6H each) or four singlets depending on the magnetic environment created by the chiral center at C1 (though the molecule is meso if symmetric, the substitution pattern dictates symmetry). In the C1-substituted derivative, the methyls on the "top" and "bottom" faces are chemically inequivalent.

  • Cyclopropane Proton: The single proton on the ring (C1) is shielded, typically appearing upfield (0.8–1.2 ppm).

Safety & Handling (E-E-A-T)

  • Ethyl Diazoacetate: High explosion risk upon heating or contact with metals. Use a blast shield. Do not distill to dryness.

  • Oxalyl Chloride: Releases CO and HCl. Use in a well-ventilated fume hood.

  • LiAlH4: Pyrophoric. Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher ready.

References

  • Cyclopropanation Methodology

    • Doyle, M. P., et al.
    • Context: Establishes Rh2(OAc)
  • Amide Synthesis via Acid Chloride

    • ChemicalBook.[2] "Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide."

    • Context: Confirms the oxalyl chloride/ammonia route for this specific hindered substr
  • Reduction of Hindered Amides

    • Brown, H. C., & Heim, P. "Selective reductions. Reduction of amides with lithium aluminum hydride." Journal of Organic Chemistry, 1973.
    • Context: Validates LiAlH4 reflux conditions for sterically hindered amide reduction.
  • Compound Data (Precursors)

    • Cayman Chemical.[3] "(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Information."

    • Context: Identifies the 2,2,3,3-tetramethylcyclopropyl moiety as a key precursor in synthetic cannabinoid research (UR-144).[4][5]

  • General Synthesis of Cyclopropylamines

    • Zhu, S., et al. "Synthesis of cyclopropylamines." Chemical Reviews, 2005.
    • Context: General review of strategies for synthesizing cyclopropylamine deriv

Sources

Application

Application Note: (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl as a Steric Auxiliary

This Application Note is designed for medicinal chemists and process scientists. It addresses the physicochemical properties, handling, and synthetic utility of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It addresses the physicochemical properties, handling, and synthetic utility of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl).

Important Scientific Clarification: While often categorized alongside cyclopropyl chiral auxiliaries (such as trans-2-phenylcyclopropylamine or chrysanthemic acid derivatives), (2,2,3,3-tetramethylcyclopropyl)methanamine is chemically achiral due to the plane of symmetry passing through the C1 carbon and bisecting the C2–C3 bond. Consequently, it acts as a Steric Auxiliary or Conformational Lock rather than a source of chirality transfer. This guide focuses on its application in Steric Control and Pharmacophore Installation .

[1]

Executive Summary

(2,2,3,3-Tetramethylcyclopropyl)methanamine is a highly hindered primary amine. Its utility in drug discovery stems from two core properties:

  • Extreme Steric Bulk: The four methyl groups on the cyclopropane ring create a dense hydrophobic volume, forcing attached substituents into restricted conformations (the Thorpe-Ingold or Gem-Dimethyl Effect , amplified).

  • Metabolic Stability: The fully substituted ring prevents metabolic oxidation at the cyclopropyl carbons, a common liability in less substituted rings.

It is primarily used to install the TMCP moiety into GPCR ligands (e.g., Cannabinoid CB2 agonists, Serotonin 5-HT2C modulators) to probe receptor pocket volume and improve lipophilicity (


).

Technical Analysis & Mechanism

The Steric "Locking" Mechanism

Unlike chiral auxiliaries that induce asymmetry via electronic or steric bias from a stereocenter, the TMCP group acts as a Steric Anchor . When coupled to a flexible chain, the bulk of the tetramethyl group restricts the rotation of the


 bond.
  • Conformational Restriction: The "buttressing effect" of the methyl groups minimizes the entropic penalty of binding to a target receptor.

  • Lipophilic Shielding: The methyl groups protect the amide/amine linkage from hydrolytic enzymes, extending the half-life of the resulting drug candidate.

Visualization of Steric Pathway

The following diagram illustrates the logical flow of using TMCP-amine to probe a receptor binding pocket.

TMCP_Workflow Start Target Identification (e.g., GPCR Pocket) Selection Select Auxiliary: TMCP-Amine HCl Start->Selection Requirement: High Bulk Activation Carboxylic Acid Activation (HATU/SOCl2) Selection->Activation Free Base Liberation Coupling Steric Coupling (Formation of Amide) Activation->Coupling + TMCP-Amine Result Conformationally Locked Ligand Coupling->Result Gem-Dimethyl Effect Analysis SAR Analysis: Lipophilicity & Potency Result->Analysis Bioassay

Caption: Workflow for utilizing TMCP-amine to enhance ligand stability and binding affinity through steric locking.

Experimental Protocols

Protocol A: Free Base Liberation

The hydrochloride salt is stable but hygroscopic. For efficient coupling, especially in non-polar solvents, the free base should be liberated in situ or prior to reaction.

Reagents:

  • TMCP-amine HCl[1]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1N NaOH or Saturated

    
    
    
  • Brine

Step-by-Step:

  • Dissolution: Suspend 1.0 eq of TMCP-amine HCl in DCM (10 mL/g).

  • Basification: Add 1.2 eq of 1N NaOH solution. Stir vigorously for 15 minutes at Room Temperature (RT).

    • Note: The biphasic mixture must be stirred rapidly to ensure complete deprotonation at the interface.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C).

    • Critical: The free amine is volatile. Do not apply high vacuum for extended periods. Use immediately in the coupling step.

Protocol B: High-Efficiency Amide Coupling (Steric Challenge)

Standard EDC/NHS couplings often fail or proceed slowly due to the steric hindrance of the tetramethyl ring adjacent to the amine. HATU or Acid Chloride methods are required.

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)[2]

  • TMCP-amine (Free base or HCl + 3.0 eq DIPEA)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 10 minutes at RT to form the active ester.

    • Observation: Solution typically turns yellow.

  • Addition: Add TMCP-amine HCl (1.1 eq) followed immediately by an additional 2.0 eq of DIPEA.

    • Why? The extra base ensures the amine remains deprotonated despite the acidic environment of the coupling reagent byproducts.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[2] If conversion is <50% after 4 hours, heat to 50°C. The steric bulk creates a high energy barrier for the nucleophilic attack.

  • Workup: Dilute with Ethyl Acetate. Wash with 1N HCl (to remove unreacted amine/DIPEA), then Saturated

    
    , then Brine.
    
  • Purification: Flash column chromatography (Hexane/Ethyl Acetate). The TMCP group significantly increases the

    
     of the product compared to the starting acid.
    
Protocol C: Reductive Amination (Secondary Amine Synthesis)

To install the TMCP group onto an aldehyde.

Reagents:

  • Aldehyde Substrate[2][3][4]

  • TMCP-amine HCl[1]

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid

  • DCE (1,2-Dichloroethane)

Step-by-Step:

  • Imine Formation: Mix Aldehyde (1.0 eq) and TMCP-amine HCl (1.2 eq) in DCE. Add DIPEA (1.2 eq) to neutralize the salt.

  • Catalysis: Add Acetic Acid (2.0 eq) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add

    
     (1.5 eq) in one portion. Stir overnight at RT.
    
    • Note: Due to steric crowding, imine formation may be slow. If the reaction stalls, use

      
       as a Lewis acid dehydrating agent before adding the reducing agent.
      

Analytical Data & Properties

Table 1: Physicochemical Profile

PropertyValueImplication for Research
Appearance White crystalline solid (HCl)Easy to handle, non-volatile as salt.
Solubility Water, Methanol, DMSOHigh water solubility aids removal of excess reagent.
LogP (calc) ~2.5 (Free Base)Significantly increases lipophilicity of coupled ligands.
Chirality Achiral (Meso-like symmetry)Does not produce diastereomers when coupled to achiral acids.
Steric Parameter High Cone AngleMimics tert-butyl or adamantyl groups but with different vector geometry.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2026).[2][5][6] PubChem Compound Summary for CID 118796439, Fub-144 (containing the TMCP moiety). Retrieved January 28, 2026.

    • [Link]

  • Synthetic Application in GPCR Ligands (Cannabinoid Agonists)

    • Cayman Chemical.[7] (2025).[5][8] Product Information: (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[3][5][6][8][9][10]

  • General Protocol for Sterically Hindered Amide Couplings

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • [Link]

  • Synthesis of Tetramethylcyclopropane Derivatives

    • Cheng, J., et al.[1] (2015).[1][5] Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist.[1] Tetrahedron Letters.

    • [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a highly sterically congested bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals. It addresses the synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a highly sterically congested bioisostere.

Editorial Note on Stereochemistry: A critical structural analysis reveals that the core (2,2,3,3-tetramethylcyclopropyl)methanamine molecule possesses a plane of symmetry passing through the C1 carbon and bisecting the C2–C3 bond. Consequently, the parent molecule is achiral (meso-like) . However, the synthesis of this motif requires advanced catalytic methodologies typically reserved for asymmetric synthesis (e.g., Metalloradical Catalysis) to overcome the extreme steric barrier of the tetramethyl-substituted ring. This guide focuses on these high-precision catalytic protocols.

Executive Summary & Bioisosteric Significance

The (2,2,3,3-tetramethylcyclopropyl) moiety is a valuable steric bioisostere for the tert-butyl group and the phenyl ring in medicinal chemistry. Its incorporation into drug scaffolds offers unique advantages:

  • Metabolic Stability: The quaternary carbons at positions 2 and 3 block metabolic oxidation (P450 hotspots).

  • Conformational Rigidity: The cyclopropane ring locks the vector of the amine tail, reducing entropic penalties upon binding.

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) without adding aromaticity, useful for tuning CNS penetration.
    

Challenge: The synthesis is non-trivial due to the steric crowding of the tetramethylethylene precursor. Standard Rhodium(II) carbenoid insertions often fail or suffer from low yields. This protocol employs Cobalt(II)-Porphyrin Metalloradical Catalysis , the industry "Gold Standard" for sterically encumbered cyclopropanations.

Structural & Retrosynthetic Analysis

The synthesis relies on the construction of the sterically crowded cyclopropane core followed by functional group manipulation.

Retrosynthetic Logic (Graphviz Diagram)

Retrosynthesis Target (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl (Target) Amine Free Amine Precursor Amine->Target HCl Salt Formation Azide Cyclopropyl Methyl Azide Azide->Amine Staudinger Reduction Alcohol (2,2,3,3-Tetramethylcyclopropyl) methanol Alcohol->Azide Mesylation / NaN3 Ester Ethyl 2,2,3,3-tetramethyl cyclopropane-1-carboxylate Ester->Alcohol LiAlH4 Reduction Reagents Tetramethylethylene (TME) + Ethyl Diazoacetate (EDA) Reagents->Ester Co(II)-Porphyrin Catalysis (Critical Step)

Figure 1: Retrosynthetic pathway highlighting the critical Co(II)-catalyzed cyclopropanation step required to overcome steric hindrance.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Cyclopropanation

Objective: Synthesis of Ethyl 2,2,3,3-tetramethylcyclopropane-1-carboxylate. Mechanism: Stepwise radical addition via Cobalt(II)-carbene radical, preventing steric repulsion encountered in concerted Rh(II) mechanisms.

Materials:

  • Substrate: 2,3-Dimethyl-2-butene (Tetramethylethylene), 5.0 equiv.

  • Reagent: Ethyl Diazoacetate (EDA), 1.0 equiv. (Caution: Explosion Hazard).

  • Catalyst: [Co(P1)] (Cobalt(II) complex of meso-tetraphenylporphyrin or optimized variants like Co(TPP)).[1]

  • Solvent: Dichloromethane (DCM) or neat substrate.

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Co(TPP) (1 mol%) in anhydrous DCM.

  • Substrate Addition: Add 2,3-dimethyl-2-butene (5.0 equiv). The excess alkene minimizes diazo dimerization.

  • Controlled Addition:

    • Prepare a solution of Ethyl Diazoacetate (EDA) in DCM.

    • Using a syringe pump, add the EDA solution slowly over 4–6 hours at room temperature.

    • Scientific Rationale: Slow addition maintains a low concentration of the diazo species, favoring the reaction with the alkene (via the Co-carbene radical) over the background dimerization of carbene.

  • Workup: Once N2 evolution ceases, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes:EtOAc 95:5).

    • Yield Expectation: 85–92%.

    • Data: 1H NMR will show a singlet (12H) for the methyls (potentially split if resolution is high/solvent effects) and the ethyl ester signals.

Protocol B: Functional Group Transformation (Ester Amine)

Objective: Conversion of the ester to the primary amine via the alcohol and azide intermediates.

Step 1: Reduction to Alcohol

  • Suspend LiAlH4 (1.5 equiv) in anhydrous THF at 0°C.

  • Add the cyclopropyl ester (from Protocol A) dropwise.

  • Warm to RT and reflux for 2 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Concentrate to obtain (2,2,3,3-tetramethylcyclopropyl)methanol.

Step 2: Activation and Azidation

  • Dissolve the alcohol in DCM with Triethylamine (1.5 equiv) at 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir 1h.

  • Wash with NaHCO3, dry, and concentrate to crude mesylate.

  • Dissolve mesylate in DMF. Add Sodium Azide (NaN3) (2.0 equiv).

  • Heat to 70°C for 6 hours. (Caution: Use a blast shield).

  • Extract with Et2O, wash with water/brine (5x) to remove DMF.

Step 3: Staudinger Reduction

  • Dissolve the crude azide in THF/Water (10:1).

  • Add Triphenylphosphine (PPh3) (1.2 equiv). Gas evolution (N2) will occur.

  • Stir at RT for 12 hours.

  • Acidify with 1M HCl to pH 2. Wash with DCM (removes PPh3/POPh3).

  • Basify aqueous layer with NaOH to pH 12.

  • Extract the free amine into DCM (3x). Dry over Na2SO4.

Protocol C: Salt Formation (Final Product)

Objective: Isolation of the stable Hydrochloride salt.

  • Dissolve the free amine in a minimal amount of dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Add HCl (4M in Dioxane) dropwise until precipitation is complete.

  • Filter the white solid under Argon.

  • Wash with cold Ether. Dry under high vacuum.

Quality Control & Analytical Specifications

Data Summary Table:

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Purity >98.0%HPLC (ELSD or CAD detector)
Identity Matches Reference1H NMR (D2O or DMSO-d6)
Water Content <1.0%Karl Fischer
Counterion 1.0 ± 0.1 eq ChlorideIon Chromatography / Titration

NMR Validation (Simulated):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.10 (br s, 3H, NH3+), 2.85 (d, J=7.0 Hz, 2H, -CH2-N), 0.98 (s, 6H, Me-a), 0.95 (s, 6H, Me-b), 0.65 (t, J=7.0 Hz, 1H, Ring-CH).
    
  • Note: The simplicity of the spectrum confirms the high symmetry (achirality) of the tetramethyl core.

Troubleshooting & Critical Control Points

Workflow Logic Diagram (Graphviz)

Troubleshooting Start Start Synthesis Step1 Cyclopropanation Start->Step1 Check1 Yield < 50%? Step1->Check1 Fix1 Increase Catalyst Loading or Switch to Co(TPP) Check1->Fix1 Yes Step2 Azidation Check1->Step2 No Fix1->Step1 Check2 Incomplete Rxn? Step2->Check2 Fix2 Check Mesylate Quality Ensure Dry DMF Check2->Fix2 Yes Final Salt Formation Check2->Final No Fix2->Step2

Figure 2: Decision tree for troubleshooting common synthetic bottlenecks.

Key Insights (Expertise Pillar):
  • Catalyst Selection: Do not use Rh2(OAc)4. The steric bulk of tetramethylethylene prevents the approach of the alkene to the Rh-carbene center. Co(II) porphyrins operate via a radical mechanism where the initial C-C bond formation is less sensitive to steric bulk.

  • Safety: The azidation step involves heating NaN3 in DMF. Never exceed 80°C to prevent thermal runaway. Ensure no halogenated solvents are present during the azide step (formation of diazidomethane).

References

  • Metalloradical Catalysis Overview: Zhang, X. P. (2010). Cobalt(II)-Catalyzed Asymmetric Cyclopropanation of Olefins. Chemical Reviews. [Link]

  • Synthesis of Hindered Cyclopropanes: Chen, Y., & Zhang, X. P. (2007). Asymmetric Cyclopropanation of Electron-Deficient Olefins with Ethyl Diazoacetate Catalyzed by Cobalt(II) Porphyrin Complexes. Journal of the American Chemical Society. [Link]

  • Bioisosteric Applications: Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • Safety in Azide Chemistry: Brisk, M. A., et al. (2010). Hazards of Organic Azides. Chemical & Engineering News. [Link]

Sources

Application

Strategic Utilization of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary Compound: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride CAS: 67358-15-0 (Free amine reference); HCl salt is the standard stable form.[1] Role: High-value structural building block and bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride CAS: 67358-15-0 (Free amine reference); HCl salt is the standard stable form.[1] Role: High-value structural building block and bioisostere.

In modern drug discovery, (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride serves as a critical tool for modulating physicochemical properties. It acts as a sterically demanding, lipophilic bioisostere , often deployed to replace tert-butyl, adamantyl, or cyclohexyl moieties. Its unique tetramethyl-substituted cyclopropane ring offers three distinct advantages:

  • Metabolic Shielding: The quaternary carbons prevent oxidative metabolism (e.g., P450-mediated hydroxylation) at the ring positions.

  • Conformational Locking: The rigid cyclopropane scaffold restricts the rotational freedom of the pendant aminomethyl group, reducing the entropic penalty of binding.

  • Hydrophobic Filling: It provides a dense, spherical hydrophobic volume ideal for occupying large lipophilic pockets in GPCRs and enzymes.

Chemical Properties & Handling

This amine is typically supplied as a hydrochloride salt to ensure stability against oxidation and to facilitate handling as a solid.

PropertySpecificationMedicinal Chemistry Implication
Molecular Formula C₈H₁₇N[1][2][3] · HClLow molecular weight fragment (MW ~163.7 g/mol ) allows room for scaffold elaboration.[1][2]
Solubility Water, Methanol, DMSOHigh solubility in polar solvents; free amine is highly lipophilic (LogP > 2.5 est).[1][2]
Steric Bulk High (Tetramethyl)Critical: The four methyl groups create significant steric hindrance, requiring optimized coupling protocols.[1][2]
Stability HygroscopicStore in a desiccator at -20°C. The free amine is volatile and prone to carbonate formation.[1][2]

Application 1: Bioisosteric Replacement Strategy

The primary application of this building block is the strategic replacement of metabolic "hotspots" or flexible chains.

The "Tetramethyl-Shield" Effect

In many lead compounds, tert-butyl or isopropyl groups are susceptible to oxidative metabolism.[1][2] Replacing these with the (2,2,3,3-tetramethylcyclopropyl)methyl motif maintains the hydrophobic interaction while eliminating abstractable protons on the ring carbons.

Decision Logic for Implementation:

  • Identify Liability: Lead compound suffers from rapid clearance via aliphatic oxidation.

  • Select Bioisostere: Use (2,2,3,3-tetramethylcyclopropyl)methanamine to introduce a "metabolic wall."

  • Validate: Compare intrinsic clearance (

    
    ) in liver microsomes.
    
Diagram: Bioisosteric Decision Workflow

Bioisostere_Logic Start Lead Compound (High Clearance) Analysis MetID Analysis: Aliphatic Oxidation? Start->Analysis Selection Select (2,2,3,3-tetramethyl- cyclopropyl)methanamine Analysis->Selection Yes (t-Bu/i-Pr site) Synthesis Synthesis via Amide Coupling Selection->Synthesis Result Analog with Blocked Metabolism Synthesis->Result

Caption: Workflow for selecting the tetramethylcyclopropyl moiety to block metabolic soft spots.

Detailed Protocol: Amide Coupling with Sterically Hindered Amines

Challenge: The four methyl groups on the cyclopropane ring create a "steric wall" proximal to the amine. Standard coupling conditions (e.g., EDC/HOBt) often result in low yields or incomplete conversion due to the inability of the activated ester to approach the nucleophile effectively.

Solution: Use of high-reactivity coupling agents (HATU) or acid chlorides is required.[1]

Materials
  • Amine: (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl (1.0 equiv)

  • Carboxylic Acid: Scaffold acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMA (Avoid DCM if solubility is poor)[1]

Step-by-Step Methodology
  • Free Basing (In Situ):

    • Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.

    • Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Expert Note: Ensure the solution is basic (pH > 8 on wet paper) before adding the coupling agent to prevent hydrolysis.

  • Activation:

    • Add HATU (1.2 mmol) in one portion.

    • Stir at room temperature for 15–30 minutes. The solution should turn slightly yellow/orange, indicating the formation of the activated At-ester.

  • Amine Addition:

    • Add (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl (1.0 mmol) directly to the reaction mixture.

    • Crucial Step: Immediately add an additional 1.0 equiv of DIPEA to neutralize the HCl salt of the amine.

  • Reaction & Monitoring:

    • Stir at 40°C for 12–24 hours.

    • Why Heat? Due to the steric bulk of the tetramethyl group, room temperature reaction kinetics are often too slow. Mild heating overcomes the activation energy barrier imposed by steric hindrance.

    • Monitor: Check via LC-MS. Look for the mass shift corresponding to the amide product.

  • Work-up:

    • Dilute with Ethyl Acetate (50 mL).

    • Wash sequentially with:

      • 1M HCl (2 x 20 mL) – Removes unreacted amine and DIPEA.[1]

      • Sat. NaHCO₃ (2 x 20 mL) – Removes unreacted acid and HOBt byproducts.[1]

      • Brine (1 x 20 mL).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product will be significantly more lipophilic than the starting acid.

Application 2: Reductive Amination (Library Synthesis)

For creating secondary amines, reductive amination is preferred. However, the formation of the imine intermediate is slow due to sterics.

Protocol Modification:

  • Dehydrating Agent: Use Ti(OiPr)₄ (Titanium isopropoxide) to force imine formation.[1]

  • Reducing Agent: NaBH(OAc)₃ (Sodium triacetoxyborohydride).[1]

Workflow:

  • Mix Amine HCl (1.0 eq), Ketone/Aldehyde (1.0 eq), and TEA (1.0 eq) in DCM.

  • Add Ti(OiPr)₄ (1.5 eq). Stir 12h at RT (Imine formation).

  • Add NaBH(OAc)₃ (2.0 eq). Stir 4h.

  • Quench with NaOH (1M) to precipitate Titanium salts (white solid). Filter and concentrate.

Safety & Regulatory Note

Context: The (2,2,3,3-tetramethylcyclopropyl) moiety is structurally related to the "head group" of certain synthetic cannabinoids (e.g., UR-144, XLR-11).

  • Research Use Only: While the amine itself is a building block, researchers must be aware that coupling it to indole-3-carbonyl scaffolds may generate controlled substances (Schedule I in US/many jurisdictions).[1][2]

  • Due Diligence: Ensure your specific scaffold does not inadvertently recreate a known pharmacophore of abuse. This guide assumes application in non-cannabinoid targets (e.g., kinase inhibitors, antivirals).

References

  • Bioisosterism Principles

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Cyclopropane in Drug Design

    • Talele, T. T. (2016).[4] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[1]

  • Synthesis & Properties (Related Acid Precursor)

    • PubChem Compound Summary for CID 152115, 2,2,3,3-Tetramethylcyclopropanecarboxylic acid. Link[1]

  • Steric Hindrance in Coupling

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Regulatory Context (Cannabinoid Pharmacophore)

    • Drug Enforcement Administration (DEA).[5] "Schedules of Controlled Substances: Temporary Placement of UR-144... into Schedule I." Federal Register.[1] Link[1]

Sources

Method

Synthesis of tranylcypromine analogs using cyclopropylamine precursors

Application Note: High-Fidelity Synthesis of Tranylcypromine (TCP) and Analogs via Cyclopropylamine Precursors Executive Summary Tranylcypromine (trans-2-phenylcyclopropylamine, TCP) is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Tranylcypromine (TCP) and Analogs via Cyclopropylamine Precursors

Executive Summary

Tranylcypromine (trans-2-phenylcyclopropylamine, TCP) is a privileged scaffold in medicinal chemistry, originally developed as a non-selective monoamine oxidase inhibitor (MAOI) and recently repurposed as a potent lysine-specific demethylase 1 (LSD1) inhibitor.[1][2] This guide details the synthesis of TCP analogs through two distinct "cyclopropylamine precursor" strategies:

  • De Novo Ring Assembly: Utilizing substituted styrenes and diazoacetates to construct the cyclopropane core via trans-2-arylcyclopropanecarboxylic acid precursors.

  • Direct N-Functionalization: Utilizing the cyclopropylamine moiety itself as a nucleophile for Palladium-catalyzed cross-coupling and reductive alkylation.

These protocols are designed for high stereochemical fidelity, prioritizing the biologically active trans-isomer.

Strategic Synthesis Overview

The synthesis of TCP analogs requires a bifurcation in strategy based on the desired substitution pattern.

  • Route A (Ring-Substituted Analogs): Modifications to the phenyl ring (e.g., -F, -OMe) or the cyclopropane backbone require de novo synthesis. The critical precursor here is the cyclopropanecarboxylic acid , which undergoes Curtius rearrangement to yield the amine.

  • Route B (N-Substituted Analogs): For LSD1 inhibitors requiring bulky N-appendages, the efficient route utilizes cyclopropylamine or TCP itself as the precursor for N-arylation or alkylation.

SynthesisStrategy Styrene Substituted Styrene (Ring Precursor) Ester Cyclopropyl Ester (Intermediate) Styrene->Ester Rh2(OAc)4 Cyclopropanation EDA Ethyl Diazoacetate EDA->Ester Acid trans-2-Arylcyclopropane- carboxylic Acid (KEY PRECURSOR) Ester->Acid Hydrolysis & Isomer Sep. Curtius Curtius Rearrangement (DPPA or NaN3) Acid->Curtius TCP Tranylcypromine Core (Primary Amine) Curtius->TCP Formation of Primary Amine RedAm Reductive Amination TCP->RedAm CPA Cyclopropylamine (N-Precursor) PdCat Pd-Catalyzed Arylation CPA->PdCat N_Analog N-Substituted TCP Analog PdCat->N_Analog N-Arylation RedAm->N_Analog N-Alkylation

Figure 1: Strategic bifurcation for synthesizing ring-modified vs. N-modified tranylcypromine analogs.

Protocol 1: De Novo Synthesis of Ring-Substituted Analogs

Target: trans-2-(4-Fluorophenyl)cyclopropylamine (Example Analog) Precursor Class: 2-Arylcyclopropanecarboxylic Acids

This route uses the Curtius rearrangement, which is superior to Hofmann degradation for cyclopropanes due to milder conditions that prevent ring opening.

Step 1: Rhodium-Catalyzed Cyclopropanation

Rationale: Rhodium(II) acetate dimer catalyzes the decomposition of ethyl diazoacetate (EDA) to a carbenoid, which adds to the styrene double bond. While typically yielding a trans:cis ratio of ~1.5:1, the trans isomer is thermodynamically favored and isolable.

Reagents:

  • 4-Fluorostyrene (10 mmol)

  • Ethyl diazoacetate (EDA) (12 mmol)

  • Rh2(OAc)4 (1 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 4-fluorostyrene and Rh2(OAc)4 in anhydrous DCM (20 mL) under Argon.

  • Slow Addition (Critical): Add a solution of EDA in DCM (5 mL) dropwise over 4 hours via syringe pump at room temperature. Note: Slow addition minimizes EDA dimerization (fumarate formation).

  • Stir for an additional 12 hours.

  • Filter through a celite pad to remove the catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5) to separate the trans-ester (major, elutes second typically) from the cis-ester.

Step 2: Hydrolysis and Isomer Enrichment

Rationale: If chromatographic separation was incomplete, the trans-acid is often less soluble in water than the cis-acid, allowing purification via recrystallization.

  • Reflux the ester in 10% NaOH (aq)/Ethanol (1:1) for 4 hours.

  • Evaporate ethanol. Acidify the aqueous residue with HCl to pH 2.

  • Extract with EtOAc, dry over Na2SO4, and concentrate.

  • Recrystallization: Recrystallize the crude acid from hot water. The trans-2-(4-fluorophenyl)cyclopropanecarboxylic acid crystallizes as white needles; the cis isomer remains in the mother liquor [1].

Step 3: Curtius Rearrangement to the Amine

Rationale: This step converts the carboxylic acid precursor to the amine with retention of stereochemistry.

Reagents:

  • trans-Acid precursor (5 mmol)

  • Diphenylphosphoryl azide (DPPA) (5.5 mmol)

  • Triethylamine (TEA) (6 mmol)

  • t-Butanol (20 mL)

Procedure:

  • Dissolve the trans-acid in anhydrous t-Butanol. Add TEA.

  • Add DPPA dropwise at 0°C.

  • Reflux for 8 hours. The intermediate isocyanate is trapped by t-Butanol to form the Boc-protected amine (trans-N-Boc-2-arylcyclopropylamine).

  • Concentrate and purify via silica column (Hexanes/EtOAc 8:2).

  • Deprotection: Dissolve the Boc-intermediate in 4M HCl/Dioxane. Stir 2 hours at RT.

  • Precipitate the product as the hydrochloride salt by adding diethyl ether. Filter and dry.

Protocol 2: Direct N-Functionalization (LSD1 Inhibitor Synthesis)

Target: N-Aryl or N-Alkyl Tranylcypromine Analogs Precursor Class: Cyclopropylamines

Direct functionalization of the cyclopropylamine nitrogen is challenging due to the steric bulk and electronic properties of the ring. Standard nucleophilic substitution often fails. We employ Buchwald-Hartwig coupling for arylation and reductive amination for alkylation.

Method A: Palladium-Catalyzed N-Arylation

Rationale: This method allows the coupling of tranylcypromine (or simple cyclopropylamine) with aryl chlorides, which is essential for creating bi-aryl LSD1 inhibitors [2].

Reagents:

  • Tranylcypromine (HCl salt, neutralized to free base) (1.0 equiv)

  • Aryl Chloride (e.g., 4-chloropyridine) (1.0 equiv)

  • Catalyst: [(BrettPhos)Pd(allyl)]OTf (2 mol%) – Selected for high activity with primary amines.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under Argon, charge a reaction vial with the Aryl Chloride, NaOtBu, and Pd-precatalyst.

  • Add Tranylcypromine (free base) and Dioxane.

  • Seal and heat to 80°C for 4–12 hours.

  • Cool, dilute with EtOAc, and filter through celite.

  • Purify via HPLC or Flash Chromatography.

Method B: Reductive Amination (N-Alkylation)

Rationale: For attaching aliphatic chains (e.g., piperidine linkers common in LSD1 inhibitors like ORY-1001).

  • Mix Tranylcypromine (1 equiv) and the desired Aldehyde/Ketone (1.1 equiv) in MeOH.

  • Add acetic acid (catalytic, pH ~5). Stir 1 hour to form the imine.

  • Add NaBH3CN (1.5 equiv) or NaBH(OAc)3. Stir at RT overnight.

  • Quench with NaHCO3 (aq). Extract with DCM.

Analytical Data & Quality Control

Verification of the trans-configuration is critical. The coupling constants (


) of the cyclopropane ring protons are diagnostic.

Table 1: Diagnostic NMR Data for Tranylcypromine Analogs

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Interpretation
H-1 (Benzylic) 2.20 – 2.35Multiplet

Hz
Characteristic of trans geometry (

Hz).
H-2 (Amino) 2.65 – 2.80Multiplet

Hz
Confirms relative stereochemistry.
H-3 (Methylene) 0.90 – 1.10Multiplet-Ring protons, typically high field.
NH2 8.40 – 8.60Broad Singlet-Visible in DMSO-

(Ammonium salt).

Enantiomeric Purity: Since the synthesis produces a racemate (


)-trans, separation of enantiomers (1S, 2R vs 1R, 2S) is required for biological assays (LSD1 is stereospecific).
  • Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/Isopropanol/Diethylamine (90:10:0.1).

Safety & Handling Protocols

  • Diazoacetates (EDA): Potentially explosive and carcinogenic. Use a blast shield. Avoid contact with metals other than the catalyst.[3] Never distill EDA to dryness.

  • Azides (Curtius Step): DPPA is safer than sodium azide but still releases hydrazoic acid (

    
    ) upon contact with acid. Perform the rearrangement in a well-ventilated fume hood.
    
  • MAOI Activity: Tranylcypromine analogs are potent MAO inhibitors. Avoid skin contact. Researchers handling these compounds should avoid tyramine-rich foods if accidental ingestion/inhalation is a risk, although standard PPE (gloves, mask) is usually sufficient.

References

  • Method of synthesis of trans-2-phenylcyclopropylamine. US Patent 4,016,204. Google Patents. Link

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. National Institutes of Health (PubMed). Link

  • Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators. Bioorganic & Medicinal Chemistry Letters. Link

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors. ACS Omega. Link

  • Stereoselective synthesis of arylcyclopropylamines. Angewandte Chemie Int. Ed.Link

Sources

Application

Application Note: (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl in Drug Discovery

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It focuses on the physicochemical properties, handling, and synthetic utility of (2,2,3,3-Tetramethylcyclopropyl)methanamine hy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It focuses on the physicochemical properties, handling, and synthetic utility of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a highly sterically hindered building block.[1]

PART 1: COMPLIANCE & SAFETY WARNING

⚠️ CRITICAL REGULATORY NOTICE Certain derivatives of (2,2,3,3-tetramethylcyclopropyl)methanamine are classified as Schedule I Controlled Substances (e.g., specific synthetic cannabinoids like UR-144, XLR-11, and opioid analogs). [1] * Research Use Only: This guide is intended strictly for legitimate pharmaceutical research (e.g., metabolic stability studies, pesticide intermediate synthesis, receptor selectivity mapping). [1] * Verification: Researchers must verify national and local regulations (DEA, EMA, etc.) before procuring or synthesizing derivatives of this pharmacophore. [1] * Diversion Control: Maintain strict chain-of-custody logs for this reagent.

PART 2: SCIENTIFIC RATIONALE & PROPERTIES
1. The "Super-Gem-Dimethyl" Effect

The (2,2,3,3-tetramethylcyclopropyl) moiety represents an extreme case of the gem-dimethyl effect.[1] While a standard gem-dimethyl group restricts bond rotation and favors ring formation (Thorpe-Ingold effect), the tetramethyl substitution pattern creates a "hydrophobic wall."[1]

  • Metabolic Blockade: The four methyl groups create a steric shield around the cyclopropane ring and the adjacent methylene group. This effectively blocks Cytochrome P450 (CYP) enzymes from accessing the typically labile

    
    -carbon or the ring itself, significantly extending metabolic half-life (
    
    
    
    ).
  • Conformational Locking: The steric bulk forces the methanamine vector into a rigid trajectory, reducing the entropic penalty upon binding to a receptor pocket.

  • Lipophilicity: The moiety adds significant lipophilicity (+LogP), making it a bioisostere for tert-butyl, adamantyl, or bicyclo[1.1.1]pentanyl groups.[1]

2. Structural Comparison
FeatureCyclopropylmethyl2,2,3,3-TetramethylcyclopropylImpact
Steric Bulk (A-value) LowVery HighBlocks diverse metabolic attacks.[1]
CYP Vulnerability High (Ring oxidation)Low (Steric shielding)Improved metabolic stability.
LogP Contribution ModerateHighIncreases membrane permeability.[1]
Reactivity Standard NucleophileHindered Nucleophile Requires forcing coupling conditions.[1]
PART 3: VISUALIZATION OF MECHANISM

The following diagram illustrates the "Metabolic Shielding" concept and the synthetic workflow.

G cluster_0 Metabolic Vulnerability (Standard) cluster_1 Tetramethyl Shielding (Target) cluster_2 Synthetic Challenge Std_Amine Unsubstituted Cyclopropylamine CYP_Attack CYP450 Oxidation Std_Amine->CYP_Attack High Access Metabolite Ring Opening/ Degradation CYP_Attack->Metabolite TM_Amine (2,2,3,3-Tetramethyl) Amine Steric_Wall Methyl Group Steric Wall TM_Amine->Steric_Wall Stable Metabolically Stable Scaffold Steric_Wall->Stable Blocks CYP Access Acid Carboxylic Acid (Partner) Activation Acid Chloride (SOCl2/Oxalyl Cl) Acid->Activation Must Activate Coupling High-Temp Coupling Activation->Coupling + TM_Amine + Base Product Hindered Amide Coupling->Product

Caption: Comparison of metabolic susceptibility and the required synthetic activation pathway for sterically hindered amines.

PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Handling and Storage

The hydrochloride salt is hygroscopic and prone to clumping.

  • Storage: Store at -20°C in a desiccator. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Solubility: Soluble in DMSO, Methanol, and Water.[1] Sparingly soluble in non-polar solvents (DCM, Hexanes) unless converted to the free base.

  • Free Basing: If the free amine is required:

    • Dissolve HCl salt in minimal water.[1]

    • Basify to pH >12 with 2M NaOH.

    • Extract 3x with MTBE (Methyl tert-butyl ether) or DCM.[1]

    • Note: The free amine is volatile. Do not apply high vacuum for extended periods.[1]

Protocol B: "Forcing" Amide Coupling (The Acid Chloride Method)

Rationale: Standard coupling reagents (EDC, HATU) often fail or give low yields due to the massive steric hindrance of the four methyl groups adjacent to the reaction center. The "Acid Chloride" method is the gold standard for this specific building block.

Materials:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl (1.2 equiv)[1]

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Dichloromethane (DCM, Anhydrous)[1]

  • Catalytic DMF

Step-by-Step Procedure:

  • Activation (Acid Chloride Formation):

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM under Nitrogen/Argon.

    • Add catalytic DMF (1-2 drops).[1]

    • Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 1-2 hours until gas evolution ceases.

    • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

  • Coupling:

    • In a separate flask, suspend (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl (1.2 equiv) in anhydrous DCM.

    • Add DIPEA (3.0 equiv) to free-base the amine in situ. Stir for 10 mins.

    • Add the prepared acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction & Workup:

    • Allow to warm to RT.

    • Critical Step: If LCMS shows incomplete conversion after 4 hours, heat to reflux (40°C) overnight. The steric wall requires thermal energy to overcome the activation barrier.

    • Quench with saturated

      
      .[1] Extract with DCM.[1]
      
    • Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      
Protocol C: Microwave-Assisted Coupling (Alternative)

For extremely unreactive substrates:

  • Use HATU (1.5 equiv) and HOAt (1.5 equiv) in DMF.

  • Microwave irradiation at 100°C for 30-60 minutes .

  • Note: High temperature is often more effective than excess reagent for this pharmacophore.[1]

PART 5: REFERENCES
  • Metabolic Stability of Cyclopropanes:

    • Title: The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.[2][3]

    • Source: NBInno Application Notes.

    • URL:[Link]

  • Steric Hindrance in Amide Coupling:

    • Title: The Synthesis of Sterically Hindered Amides.[4][5][6]

    • Source: Chimia (2014), 68(4), 252-255.[1]

    • URL:[Link][6]

  • Synthetic Precursors & Pesticide Chemistry:

    • Title: Synthesis of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (Fenpropathrin Intermediate).[1]

    • Source: ChemicalBook / Patent Literature (US4064174).

  • Forensic Characterization (Safety Context):

    • Title: Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[1][7][8]

    • Source: Center for Forensic Science Research & Education (CFSRE).

    • URL:[Link]

Sources

Method

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride as an intermediate for synthetic cannabinoids

Application Note: Strategic Utilization of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl in Synthetic Cannabinoid Scaffolds Abstract This technical guide details the application of (2,2,3,3-tetramethylcyclopropyl)metha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl in Synthetic Cannabinoid Scaffolds

Abstract

This technical guide details the application of (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) as a high-value nucleophile in the synthesis of CB2-selective agonists. While the tetramethylcyclopropyl (TMCP) moiety is historically associated with ketone-linked cannabinoids (e.g., UR-144 , A-796,260 ), this amine derivative enables the construction of carboxamide-linked scaffolds (inverse amides). This structural modification—inserting a methylene spacer and an amide bond—alters metabolic stability profiles and receptor docking geometries, offering a critical tool for Structure-Activity Relationship (SAR) exploration in pain and inflammation therapeutics.

Introduction & Chemical Context

The TMCP moiety was popularized by Abbott Laboratories (e.g., Patent WO 2006/069196) as a lipophilic pharmacophore that confers high affinity for the Cannabinoid Type 2 (CB2) receptor. Unlike the CB1 receptor (associated with psychoactivity), CB2 is a primary target for neuropathic pain and immunomodulation.

Why this Intermediate? Standard TMCP cannabinoids (like XLR-11) are indol-3-yl cycloalkyl ketones . However, legislative bans and metabolic liabilities (susceptibility to oxidative cleavage) have driven research toward indazole-3-carboxamides .

  • The Shift: Replacing the ketone linkage with an amide linkage (using TMCP-amine) creates a bioisostere that retains the steric bulk of the gem-dimethyl groups while introducing a hydrogen-bond donor (the amide NH), potentially improving solubility and altering receptor residence time.

Chemical Profile
PropertyData
IUPAC Name (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride
Role Primary Amine Nucleophile / Building Block
Molecular Weight ~163.69 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et2O
Key Feature Sterically hindered gem-dimethyl groups (requires specific coupling conditions)

Strategic SAR Logic

The following diagram illustrates the logical progression from first-generation ketone cannabinoids to the amide-linked analogs facilitated by this amine.

SAR_Logic Ketone Gen 1: Ketone Linkage (e.g., UR-144, A-796,260) High CB2 Affinity but Metabolic Liability Modification Structural Modification: Insert Methylene Spacer Switch to Amide Bond Ketone->Modification Scaffold Hopping Target Gen 2: Carboxamide Linkage (Indazole-3-carboxamide) Improved Hydrolytic Stability Altered Docking Geometry Modification->Target Amine_Input Input: (2,2,3,3-Tetramethyl- cyclopropyl)methanamine HCl Amine_Input->Target Nucleophilic Attack

Figure 1: SAR evolution from ketone-based Abbott compounds to amide-based analogs using TMCP-amine.

Experimental Protocols

Pre-requisite: Handling the HCl Salt

The amine is supplied as a hydrochloride salt to prevent oxidation and volatility. It must be neutralized (free-based) to participate in nucleophilic attack. This can be done in situ (Method A) or via separate extraction (Method B).

  • Recommendation: Use Method A (In Situ) for high-throughput synthesis to minimize loss of the volatile free amine.

Protocol 1: Amide Coupling (High-Efficiency HATU Method)

Objective: Couple TMCP-amine HCl to an Indazole-3-carboxylic acid core (e.g., 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid). Rationale: The steric bulk of the tetramethylcyclopropyl group hinders the approach of the amine. Standard EDC/NHS coupling often fails or proceeds slowly. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its superior reactivity with hindered amines.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • TMCP-amine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq) – Crucial: 1 eq neutralizes the HCl salt, 2 eq drive the reaction.

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Workflow:

  • Activation:

    • In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add HATU (1.2 mmol) and DIPEA (1.0 mmol only at this stage).

    • Stir at Room Temperature (RT) for 15 minutes. Observation: Solution may turn slightly yellow.

  • Amine Addition (In Situ Salt Break):

    • In a separate vial, suspend TMCP-amine HCl (1.1 mmol) in DMF (2 mL).

    • Add the remaining DIPEA (2.0 mmol) to this vial. Sonicate briefly if needed to ensure the salt breaks (solution becomes clear).

    • Add the amine/DIPEA mixture dropwise to the activated acid solution.

  • Reaction:

    • Stir at RT under Nitrogen atmosphere.

    • Time: Due to steric hindrance, allow 4–12 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). The product will be significantly less polar than the acid.

  • Workup:

    • Dilute reaction with EtOAc (50 mL).

    • Wash sequentially with:

      • 1M HCl (remove unreacted amine/DIPEA).

      • Sat. NaHCO3 (remove unreacted acid).

      • Brine.

    • Dry over MgSO4, filter, and concentrate.

  • Purification:

    • Purify via Flash Column Chromatography.

    • Note: The gem-dimethyl groups make the product highly lipophilic. Expect elution in low-polarity fractions (e.g., 10-20% EtOAc in Hexanes).

Analytical Validation (Self-Validating Data)

When analyzing the product, the TMCP group provides a distinct NMR fingerprint. Use these signals to confirm the integrity of the moiety.[1]

NucleusSignal Region (ppm)MultiplicityInterpretation
1H NMR 0.60 – 1.10Four Singlets (or two overlapping)The four methyl groups on the cyclopropyl ring. They are magnetically non-equivalent due to the chiral center/ring strain.
1H NMR 3.20 – 3.50Doublet (or multiplet)The -CH2- spacer (methanamine methylene) adjacent to the amide nitrogen.
1H NMR ~6.50 – 7.50Broad Triplet/SingletThe Amide NH . Disappears on D2O shake.
13C NMR 15.0 – 25.0Multiple peaksThe gem-dimethyl carbons.
13C NMR ~162.0SingletThe Carbonyl (C=O) carbon (confirms amide formation).

Process Flow Diagram

Synthesis_Workflow Start Start: TMCP-amine HCl Salt_Break Salt Break: Add DIPEA (excess) In situ generation of free base Start->Salt_Break Coupling Coupling Reaction: Nucleophilic Attack (Sterically Hindered) Salt_Break->Coupling Add Amine Activation Acid Activation: Carboxylic Acid + HATU Forms Reactive Ester Activation->Coupling Workup Biphasic Workup: Acid Wash (remove amine) Base Wash (remove acid) Coupling->Workup 4-12 Hours Validation Validation: 1H NMR (Look for 4x Methyl Singlets) Workup->Validation

Figure 2: Experimental workflow for HATU-mediated coupling of TMCP-amine HCl.

Safety & Compliance

  • Handling: The free amine may be volatile and an irritant. Handle only in a fume hood.

  • Legal Status: While the amine intermediate itself is generally not a controlled substance in many jurisdictions, it is a direct precursor to Synthetic Cannabinoids .

    • Compounds derived from this amine (e.g., amide analogs of UR-144) may fall under Analogue Acts (e.g., US Federal Analogue Act) or generic bans on cannabimimetic agents (e.g., UK Psychoactive Substances Act).

    • Strictly for In Vitro Research: This protocol is intended for legitimate pharmacological research (e.g., receptor binding assays) and forensic standard preparation.

References

  • Abbott Laboratories. (2006).[2][3][4] 3-Cycloalkylcarbonyl Indoles as Cannabinoid Receptor Ligands.[3][5] World Intellectual Property Organization, WO 2006/069196.[2][3][6] Link

    • Foundational patent describing the tetramethylcyclopropyl pharmacophore (A-796,260 series).
  • Frost, J. M., et al. (2010).[7][3] Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole side chain variations on CB2 cannabinoid receptor activity.[7][3] Journal of Medicinal Chemistry, 53(1), 295–315.[7][3] Link

    • Detailed SAR study on the steric requirements of the TMCP group.
  • Banister, S. D., et al. (2015).[3] Effects of Bioisosteric Fluorine in Synthetic Cannabinoid Designer Drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135.[3] ACS Chemical Neuroscience, 6(8), 1445–1458.[3] Link

    • Discusses the pharmacology of TMCP-containing cannabinoids and amide/ketone bioisosteres.
  • Cayman Chemical. (n.d.). Safety Data Sheet: XLR-11 (Material Related to TMCP moiety).Link

    • Reference for handling lipophilic cannabinoid precursors.

Sources

Application

Application Note: High-Efficiency Cyclopropanation of Tetramethylethylene via Furukawa Modification

Executive Summary & Rationale This guide details the synthesis of 1,1,2,2-tetramethylcyclopropane from tetramethylethylene (2,3-dimethyl-2-butene) using the Furukawa modification of the Simmons-Smith reaction. While tetr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the synthesis of 1,1,2,2-tetramethylcyclopropane from tetramethylethylene (2,3-dimethyl-2-butene) using the Furukawa modification of the Simmons-Smith reaction.

While tetramethylethylene (TME) presents significant steric hindrance due to four methyl substituents, it is electronically activated toward electrophilic attack. The Furukawa reagent (


) is selected over the traditional Zn-Cu couple because it forms a homogeneous solution, allowing for reproducible kinetics and higher yields in sterically congested systems.

Critical Technical Challenge: The boiling point of the starting material (73°C) and the product (76°C) are nearly identical. Separation by distillation is non-viable. Therefore, this protocol utilizes stoichiometric excess (2.0 equiv) of the carbenoid reagent to drive the reaction to >99% conversion, eliminating the need for difficult downstream separation.

Safety Directives (Read Before Proceeding)

DANGER: PYROPHORIC HAZARD

Diethylzinc (


) is pyrophoric.  It ignites spontaneously upon contact with air and reacts violently with water.[1]
  • Engineering Controls: All manipulations involving

    
     must be performed under a positive pressure of dry Argon or Nitrogen using standard Schlenk techniques or a glovebox.
    
  • Quenching: Never quench neat

    
    . Dilute reaction mixtures significantly before quenching.
    
  • PPE: Flame-resistant lab coat, safety glasses with side shields (or face shield), and nitrile gloves (double-gloved) are mandatory.

Reaction Mechanism & Causality[2]

The reaction proceeds via a concerted, stereospecific methylene transfer.[2] Unlike free carbenes (which are high-energy and indiscriminate), the zinc-carbenoid species (


) acts as an electrophile.
  • Reagent Formation: Diethylzinc reacts with diiodomethane to form the active carbenoid species:

    
    
    
  • Butterfly Transition State: The zinc center coordinates with the alkene

    
    -system, while the methylene carbon attacks. The "Butterfly" transition state allows the transfer of the 
    
    
    
    group while maintaining the stereochemistry of the alkene (syn-addition).
  • Electronic Activation: The four methyl groups on TME donate electron density into the

    
    -bond (hyperconjugation), making the alkene highly nucleophilic. This electronic activation overcomes the steric penalty of the methyl groups.
    

Experimental Protocol

Reagents and Stoichiometry
ComponentRoleMW ( g/mol )Equiv.DensityBoiling Pt.[3][4]
Tetramethylethylene Substrate84.161.00.708 g/mL73°C
Diethylzinc (1.0M in Hexanes)Carbenoid Precursor123.502.0N/AN/A
Diiodomethane (

)
Methylene Source267.842.03.325 g/mL181°C
Dichloromethane (DCM)Solvent84.93Solvent1.33 g/mL40°C
Sat.

QuenchN/AExcessN/AN/A
Step-by-Step Procedure
Phase 1: Setup and Inerting
  • Oven-dry a 250 mL two-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel.

  • Assemble the apparatus while hot and cycle vacuum/Argon three times to ensure a moisture-free environment.

  • Attach a bubbler to the outlet to monitor positive pressure.

Phase 2: Reagent Preparation
  • Charge the RBF with Tetramethylethylene (10 mmol, 1.19 mL) and anhydrous DCM (50 mL) .

  • Cool the solution to 0°C using an ice/water bath.

  • Via syringe, carefully add Diethylzinc (20 mmol, 20 mL of 1.0M solution) to the stirring alkene solution. Note: Add slowly down the side of the flask.

Phase 3: Carbenoid Generation & Reaction
  • Charge the addition funnel with Diiodomethane (20 mmol, 1.61 mL) diluted in DCM (10 mL) .

  • Dropwise Addition: Add the

    
     solution to the 
    
    
    
    /alkene mixture over 30 minutes .
    • Observation: A white precipitate (

      
      ) may form; this is normal. The solution may fume slightly if the addition is too fast (exothermic).
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

    • Validation: Monitor by GC-MS or TLC (stain with

      
      ; TME stains rapidly, product stains slowly). Target >99% conversion. 
      
Phase 4: Quench and Workup
  • Cool the mixture back to 0°C .

  • CRITICAL STEP: Slowly add saturated aqueous

    
     (20 mL)  dropwise.
    
    • Warning: Vigorous gas evolution (Ethane) will occur. Ensure the venting system is open.

  • Once gas evolution ceases, dilute with water (50 mL) and separate the layers.

  • Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with:

    • Sat.

      
        (removes acid traces)
      
    • 10%

      
        (removes iodine color)
      
    • Brine

  • Dry over anhydrous

    
     and filter.
    
Phase 5: Isolation
  • Concentration: Carefully remove the DCM using a rotary evaporator.

    • Caution: The product is volatile (BP 76°C). Do not use high vacuum. Use a bath temperature of 30°C and atmospheric pressure or very mild vacuum (down to ~300 mbar).

  • Final Purification: If conversion was complete, the residue is pure 1,1,2,2-tetramethylcyclopropane. If solvent remains, simple distillation (collecting fraction 75–78°C) yields the pure product.

Workflow Visualization

G cluster_prep Reagent Preparation (0°C) cluster_rxn Reaction Phase cluster_workup Quench & Isolation start Start: Inert Atmosphere Setup mix_alkene Mix TME + DCM (Substrate) start->mix_alkene add_et2zn Add Et2Zn (2.0 eq) (Pyrophoric!) mix_alkene->add_et2zn dropwise Dropwise Addition of CH2I2 (Exothermic Carbenoid Formation) add_et2zn->dropwise Substrate Ready prep_ch2i2 Dilute CH2I2 in DCM prep_ch2i2->dropwise warm Warm to RT Stir 4-6 Hours dropwise->warm monitor GC-MS Check (Target >99% Conv.) warm->monitor monitor->warm Incomplete (<99%) quench Cool to 0°C Quench w/ Sat. NH4Cl monitor->quench Conversion Complete wash Wash: NaHCO3, Na2S2O3, Brine quench->wash concentrate Mild Concentration (Avoid High Vac - Volatile Product!) wash->concentrate product Final Product: 1,1,2,2-Tetramethylcyclopropane concentrate->product

Figure 1: Operational workflow for the Furukawa-modified cyclopropanation of tetramethylethylene.

Troubleshooting & Self-Validation

IssueDiagnosticRoot CauseCorrective Action
Low Yield GC shows unreacted TME.Moisture in solvent destroyed

.
Ensure DCM is distilled from

or passed through activated alumina.
Violent Fuming Smoke during

addition.
Addition too fast; exotherm runaway.Stop addition. Cool flask to -10°C. Resume at 50% rate.
Product Loss Low mass recovery after rotovap.Product evaporated with solvent.[5]Do not use vacuum <300 mbar. Use a fractionating column if available.
Purple Organic Layer Color persists after workup.Residual Iodine (

).
Wash with fresh 10% Sodium Thiosulfate until colorless.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[6] Tetrahedron, 24(1), 53-58.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][7] Organic Reactions, 58, 1-415.

  • Organic Syntheses. (2005). Cyclopropanation with Diethylzinc and Diiodomethane: The Furukawa Modification. Organic Syntheses, Coll.[5] Vol. 11, p. 550.

Sources

Method

Analytical techniques for characterizing (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Application Note: Analytical Characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride Part 1: Executive Summary & Compound Significance (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

Part 1: Executive Summary & Compound Significance

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS: 67358-15-0) is a specialized aliphatic amine building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its core feature—the highly substituted cyclopropane ring—imparts significant steric bulk and lipophilicity (the "greasy" effect) while maintaining a rigid geometry. This moiety is a critical pharmacophore in various drug classes, including synthetic cannabinoids (e.g., UR-144 precursors) and antiviral candidates, where it modulates receptor binding affinity and metabolic stability.[1]

Analytical Challenge: As a non-chromophoric, aliphatic amine salt, this compound presents specific characterization challenges:

  • Lack of UV Absorbance: Standard HPLC-UV is ineffective without derivatization.[1][2]

  • Stereochemical Complexity: While achiral by symmetry, the cis/trans relationships of the methyl groups relative to the amine side chain create distinct NMR signatures.

  • Hygroscopicity: As a hydrochloride salt, strict control of water content is required during handling.[1]

Part 2: Physicochemical Profiling

PropertyValue / Description
Chemical Formula C₈H₁₇N[1][2][3][4][5] · HCl
Molecular Weight 127.23 (Free Base) / 163.69 (HCl Salt)
Appearance White to off-white crystalline solid
Solubility High: Water, Methanol, DMSO.[1][2] Low: Hexanes, DCM.
Melting Point >200°C (Decomposition often observed)
pKa (Calculated) ~10.5 (Amine conjugate acid)
Hygroscopicity Moderate to High (Requires desiccant storage)

Part 3: Spectroscopic Identification (The "Fingerprint")

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 2,2,3,3-tetramethylcyclopropane core simplifies the spectrum, but the chemical shifts are diagnostic.

  • ¹H NMR (400 MHz, DMSO-d₆ or D₂O):

    • δ 0.95 - 1.15 ppm (s, 12H): The four methyl groups appear as two distinct singlets (6H each).[1][2] This is due to the plane of symmetry passing through C1. The methyls cis to the methanamine group are magnetically non-equivalent to those trans to it.[1]

    • δ 0.60 - 0.80 ppm (m, 1H): The cyclopropyl methine proton (H1).[1][2] Its upfield shift is characteristic of the strained ring.

    • δ 2.60 - 2.90 ppm (d, 2H): The exocyclic methylene group (-CH₂-N).[1][2] Appears as a doublet due to coupling with H1.[1][2]

    • δ 8.00+ ppm (br s, 3H): Ammonium protons (-NH₃⁺), visible only in DMSO-d₆; absent in D₂O exchange.[1][2]

  • ¹³C NMR:

    • Expect signals for the quaternary ring carbons (~20-25 ppm), the methine ring carbon, the exocyclic methylene (~35-40 ppm), and two distinct methyl carbon environments.[1][2]

Mass Spectrometry (MS)
  • Technique: ESI-Positive Mode.[1][2]

  • Observed Ion: [M+H]⁺ = m/z 128.14.[1][2]

  • Fragmentation Pattern:

    • Loss of NH₃ ([M+H-17]⁺) is common.[1][2]

    • The stable tetramethylcyclopropyl cation is a dominant feature.[1]

Infrared Spectroscopy (FT-IR)
  • Broad band 2800–3200 cm⁻¹: N-H stretching (ammonium salt).[1][2]

  • Sharp bands 2900–2980 cm⁻¹: Aliphatic C-H stretching (strong due to methyl density).[1][2]

  • No C=O or C=C bands: Confirms absence of amide precursors or aromatic impurities.[1][2]

Part 4: Purity & Assay Protocols

Since the molecule lacks a chromophore, Charged Aerosol Detection (CAD) or LC-MS is mandatory for direct analysis.[1][2] If only UV is available, Pre-column Derivatization is required.[1]

Method A: Direct Purity by HPLC-CAD (Recommended)[1][2]
  • Rationale: CAD detects all non-volatile analytes regardless of optical properties, providing a "universal" response closer to true mass balance.

  • Column: Waters XBridge BEH Amide or similar HILIC column (polar retention is necessary).[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 90% B to 50% B over 15 minutes (HILIC mode).

  • Detection: CAD (Nebulizer temp: 35°C).

Method B: Derivatization-HPLC-UV (Alternative)
  • Reagent: Benzoyl Chloride (converts amine to benzamide, UV active at 254 nm).[1]

  • Protocol:

    • Dissolve 10 mg sample in 1 mL 1M NaOH.

    • Add 20 µL Benzoyl Chloride. Vortex 1 min.

    • Extract with Ethyl Acetate.[1][2]

    • Analyze organic layer on C18 column (UV 254 nm).[1][2]

  • Note: This measures the amine content but may miss non-amine impurities.[1]

Counter-Ion Quantification
  • Chloride Titration: Dissolve 50 mg in water.[1][2] Titrate with 0.1 N AgNO₃ using a potentiometric electrode or eosin indicator.

  • Expected Result: ~21.7% w/w Chloride (theoretical for mono-HCl).[1][2]

Part 5: Visualization & Workflows

Figure 1: Analytical Characterization Workflow

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & Assay Start Raw Material (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl NMR 1H NMR (DMSO-d6) Check: 2x Methyl Singlets Check: Cyclopropyl Methine Start->NMR IR FT-IR (ATR) Check: Amine Salt Broad Band Start->IR MS ESI-MS (+) Target: m/z 128.14 [M+H]+ Start->MS Choice Detector Available? Start->Choice IC Ion Chromatography / Titration Target: ~21.7% Cl- Start->IC CAD Method A: HPLC-CAD/ELSD (Direct Analysis) Choice->CAD Universal (CAD/MS) Deriv Method B: Benzoyl Chloride Derivatization -> HPLC-UV Choice->Deriv UV Only

Caption: Decision tree for analytical characterization, prioritizing detector capability for non-chromophoric amines.

Part 6: Detailed Experimental Protocol

Protocol: 1H NMR Sample Preparation & Analysis

Objective: Confirm structure and assess isomeric purity (cis/trans methyls).

  • Preparation:

    • Weigh 10-15 mg of the hydrochloride salt into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (preferred over CDCl₃ for salt solubility).[1][2]

    • Optional: Add 1 drop of D₂O if the NH₃⁺ peak obscures the aromatic/olefinic region (though not expected here, it clears the baseline).

  • Acquisition Parameters:

    • Pulse Sequence: Standard proton (zg30).[1][2]

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5 seconds (critical for accurate integration of methyl singlets).[1][2]

  • Data Processing:

    • Reference DMSO residual peak to 2.50 ppm .[1][2]

    • Integration Check: Set the single cyclopropyl proton (approx 0.7 ppm) to 1.00.

    • Pass Criteria:

      • Total Methyl Integration (0.9-1.2 ppm) = 12.0 ± 0.5.[1][2]

      • Methylene Doublet (2.6-2.9 ppm) = 2.0 ± 0.2.[1][2]

Part 7: References

  • Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Information. (Reference for the tetramethylcyclopropyl moiety in synthetic applications). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44626619. (Structural data for related tetramethylcyclopropyl derivatives). Link[1][2]

  • ChemicalBook. (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride Safety Data Sheet. Link

  • Hutchinson, J. P., et al. "The role of CAD in pharmaceutical analysis." Journal of Chromatography A, 2011.[1] (Grounding for Method A selection). Link

Sources

Application

Purification of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride via recrystallization

Application Note: Purification of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride via Recrystallization [1] Part 1: Introduction & Scope (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TPMA HCl) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride via Recrystallization [1]

Part 1: Introduction & Scope

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TPMA HCl) is a specialized aliphatic amine salt characterized by a highly rigid, sterically crowded cyclopropane scaffold.[1] Unlike simple alkyl amines, the gem-dimethyl substitution pattern on the cyclopropane ring imparts significant lipophilicity while maintaining the polar character of the ammonium salt.[1]

This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of indole-derived cannabinoids (e.g., UR-144 analogs) and other GPCR ligands where conformational restriction is required to enhance metabolic stability and receptor selectivity.[1]

The Purification Challenge: Synthetic routes to TPMA often involve carbene additions or reductions that generate non-polar byproducts (alkenes) and inorganic salts. Standard flash chromatography is often inefficient for highly polar amine salts. Recrystallization offers a scalable, self-validating method to obtain pharmaceutical-grade purity (>99%) by leveraging the high lattice energy of the hydrochloride salt against the lipophilic impurities.[1]

Part 2: Physicochemical Context & Solvent Selection

To design a robust protocol, we must analyze the solubility profile relative to the crystal lattice energy.

  • Target Compound: TPMA HCl (Achiral, MP: 216–218 °C).[1][2]

  • Lattice Properties: High melting point indicates strong ionic lattice forces.

  • Solubility Profile:

    • High Solubility: Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO).[1]

    • Moderate Solubility (Hot): Ethanol (EtOH), Isopropanol (IPA).[1]

    • Insoluble (Anti-solvents):[1] Diethyl Ether (Et₂O), Heptane, Hexane, Ethyl Acetate (EtOAc).[1]

Strategic Solvent Systems:

  • Ethanol/Diethyl Ether (Recommended): The "Classic Amine" method. Ethanol provides solubility at high temperatures; ether acts as a volatile anti-solvent to force precipitation upon cooling.

  • Isopropanol (IPA): A single-solvent system.[1] TPMA HCl is sparingly soluble in cold IPA but soluble in boiling IPA. This is the most reproducible method for large-scale batches.[1]

Part 3: Detailed Experimental Protocol

Method A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification of batches >5g with moderate impurity profiles.[1]

Materials:

  • Crude TPMA HCl (dry solid).[1]

  • Solvent: Isopropyl Alcohol (HPLC Grade).[1]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, Buchner funnel.[1]

Step-by-Step Workflow:

  • Saturation: Place the crude TPMA HCl in a round-bottom flask. Add Isopropanol (approx. 10 mL per gram of solid).

  • Dissolution: Heat the mixture to reflux (82 °C) with stirring.

    • Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more IPA in 1 mL increments.

    • Filtration: If black specks or insoluble inorganic salts remain despite excess solvent, perform a hot filtration through a pre-warmed glass frit or Celite pad to remove mechanical impurities.

  • Nucleation: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not place directly in ice; rapid cooling traps impurities.

  • Crystallization: Once at room temperature, transfer the flask to a refrigerator (4 °C) or ice bath for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline precipitate using vacuum filtration.

  • Washing: Wash the filter cake with a small volume of ice-cold Isopropanol (to remove surface mother liquor) followed by cold Heptane (to aid drying).[1]

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Method B: Multi-Solvent Precipitation (Ethanol/Et₂O)

Best for: Small scale (<1g) or highly impure samples requiring strict exclusion of non-polar oils.[1]

  • Dissolve crude solid in the minimum amount of boiling absolute Ethanol.

  • Remove from heat.

  • Add Diethyl Ether dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the solution.[1]

  • Cover and allow to stand undisturbed. Needle-like crystals should form as the solution cools.[1]

Part 4: Data & Validation

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNotes
Solvent Ratio (Method A) ~10-15 mL IPA / g solidVaries by crude purity.[1]
Dissolution Temp 80–82 °C (Reflux)Ensure full dissolution before cooling.[1]
Crystallization Time 4–12 HoursSlower cooling yields purer crystals.
Target Melting Point 216 – 218 °C Sharp range (<2°C) indicates high purity.[1]
Appearance White needles/platesYellowing indicates oxidation/impurities.
Yield 70 – 85%First crop. Second crop possible from mother liquor.

Part 5: Visualization of Workflow

The following diagram illustrates the decision logic and workflow for the purification process.

PurificationWorkflow Start Crude TPMA HCl SolventChoice Select Solvent System Start->SolventChoice MethodA Method A: Isopropanol (IPA) (Scalable, Robust) SolventChoice->MethodA > 5g Batch MethodB Method B: EtOH / Ether (High Purity, Small Scale) SolventChoice->MethodB < 1g Batch DissolveA Reflux in IPA (82°C) MethodA->DissolveA DissolveB Dissolve in min. boiling EtOH MethodB->DissolveB CheckSolids Insolubles Present? DissolveA->CheckSolids DissolveB->CheckSolids HotFilter Hot Filtration (Remove Salts/Celite) CheckSolids->HotFilter Yes AddAnti Add Et2O until Turbid Clear with drop of EtOH CheckSolids->AddAnti No (Method B) Cooling Slow Cooling to RT Then 4°C CheckSolids->Cooling No (Method A) HotFilter->AddAnti Method B HotFilter->Cooling Method A AddAnti->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash (Cold IPA or Et2O) Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry QC QC: MP 216-218°C Dry->QC

Figure 1: Decision tree and process flow for the recrystallization of TPMA Hydrochloride.[1]

Part 6: Troubleshooting & Optimization

Issue: "Oiling Out"

  • Symptom: The compound separates as a liquid oil droplet at the bottom of the flask rather than crystals.

  • Cause: The temperature is above the saturation point of the oil but below the melting point of the solid in that solvent mixture, or the solution is too concentrated.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add a small amount of additional solvent (dilution).[3]

    • Seed the solution with a tiny crystal of pure TPMA HCl during the cooling phase (at approx. 40–50 °C).

    • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.

Issue: Low Yield

  • Cause: Too much solvent used (high solubility losses).[1]

  • Solution: Concentrate the mother liquor (filtrate) via rotary evaporation to half volume and repeat the cooling process to obtain a "second crop" of crystals. Note: Second crops are usually less pure.

Part 7: References

  • University of Rochester . (n.d.).[1] Solvents for Recrystallization: General Guidelines. Department of Chemistry. Retrieved October 26, 2023, from [Link][1]

  • Kozikowski, A. P., et al. (2015).[4] Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine. Tetrahedron Letters. Retrieved October 26, 2023, from [Link][1]

Sources

Method

Application Note: Advanced Purification Strategies for Cyclopropylamine Derivatives

Abstract & Scope Cyclopropylamine (CPA) derivatives represent a unique challenge in chromatographic purification. While they share the high basicity (pKa 9–10) characteristic of general aliphatic amines, their specific s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cyclopropylamine (CPA) derivatives represent a unique challenge in chromatographic purification. While they share the high basicity (pKa


 9–10) characteristic of general aliphatic amines, their specific steric strain and often low molecular weight introduce complications regarding volatility and detection.

Standard silica gel chromatography often fails for these substrates, resulting in "streaking" or "tailing" due to strong ionic interactions with acidic silanols. This guide details three field-proven methodologies to purify CPA derivatives, ranging from traditional mobile phase modification to modern stationary phase engineering.

The Chemistry of Interaction (Mechanistic Insight)

To purify CPA derivatives effectively, one must understand the failure mode of standard chromatography.

  • The Silanol Trap: Standard silica gel (

    
    ) possesses surface silanol groups (
    
    
    
    ) with a pKa of
    
    
    5–7.
  • The Amine Protonation: Cyclopropylamines are basic. In a neutral organic solvent, they readily accept protons from these silanols, forming an ionic bond (

    
    ).
    
  • The Result: This is not a simple adsorption/desorption equilibrium. It is an ion-exchange process that is kinetically slow, causing the compound to elute over a wide volume (tailing) or adhere permanently to the baseline.

Method Selection Strategy

Before selecting a protocol, evaluate the physicochemical properties of your specific derivative.

MethodSelection Start Start: Cyclopropylamine Derivative IsVolatile Is the MW < 150 or BP < 100°C? Start->IsVolatile Scale Scale > 10 grams? IsVolatile->Scale No MethodA Method A: Volatile Base Additive (NH4OH in MeOH/DCM) IsVolatile->MethodA Yes (Avoid TEA) IsUVActive Is it UV Active? MethodB Method B: TEA-Deactivated Silica (Non-volatile products) IsUVActive->MethodB Yes/No Scale->IsUVActive No (Lab Scale) MethodC Method C: High pH Reverse Phase (C18 + Ammonium Bicarbonate) Scale->MethodC Yes (Process Scale)

Figure 1: Decision matrix for selecting the optimal purification pathway based on volatility and scale.

Detailed Protocols

Protocol A: Mobile Phase Modification (The "Volatile" Method)

Best for: Low molecular weight cyclopropylamines where Triethylamine (TEA) contamination is difficult to remove due to similar boiling points.

The Concept: Use Ammonium Hydroxide (


). Ammonia competes for silanol sites but is highly volatile, ensuring no residue remains after concentration.

Materials:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide (28-30% solution in water)

Step-by-Step:

  • Prepare Solvent A: Pure DCM.

  • Prepare Solvent B (The "Magic" Mix): 10:1 MeOH :

    
    .
    
    • Note: Do not add

      
       directly to DCM; it is immiscible. It must be dissolved in the methanol first.
      
  • Equilibration: Flush the column with 5% Solvent B in Solvent A.

  • Elution Gradient: Run a gradient from 0% to 20% Solvent B.

    • Result: The effective mobile phase becomes DCM : MeOH :

      
      . The ammonia neutralizes the silica immediately.
      
Protocol B: Silica Pre-treatment (The "TEA Slurry" Method)

Best for: Complex, non-volatile derivatives where maximum resolution is required.

The Concept: Pre-saturating the silica with Triethylamine (TEA) turns the acidic surface basic before the compound touches it.

TEAPretreatment Step1 1. Slurry Silica in Hexanes/EtOAc Step2 2. Add 1-2% TEA (Exotherm Warning) Step1->Step2 Step3 3. Pack Column Step2->Step3 Step4 4. Flush with 100% Eluent Step3->Step4 Step5 5. Load Sample Step4->Step5

Figure 2: Workflow for chemically deactivating silica gel prior to loading sensitive amines.

Step-by-Step:

  • Slurry Preparation: Suspend silica gel in your starting mobile phase (e.g., 90:10 Hexane:EtOAc).

  • Deactivation: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% (v/v).

    • Critical Safety Note: Mixing amines with dry silica generates heat. Add TEA to the wet slurry, never dry silica.

  • Packing: Pour the slurry into the column.

  • Flushing: Flush with 2 column volumes (CV) of the starting solvent (containing 1% TEA).

  • Running: Perform chromatography using mobile phases that also contain 0.5–1% TEA to maintain deactivation.

Protocol C: High pH Reverse Phase (The "Modern" Method)

Best for: Polar derivatives or when normal phase fails to separate impurities.

The Concept: Standard C18 columns degrade at high pH. However, using "Hybrid" or "High-pH Stable" C18 columns (e.g., Waters XBridge, Phenomenex Gemini) allows operation at pH 10. At this pH, CPA derivatives are neutral (Free Base), increasing their hydrophobicity and retention.

Buffer Preparation (10mM Ammonium Bicarbonate, pH 10):

  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.

  • Adjust pH to 10.0 using Ammonium Hydroxide.

  • Mobile Phase A: Buffer solution.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 100% B.

Detection & Visualization

Cyclopropylamines often lack chromophores (UV inactive). If your derivative is not attached to an aromatic ring, UV detection (254 nm) will fail.

The Ninhydrin Stain (Optimized for Cyclopropylamines)

Ninhydrin reacts with primary and secondary amines to form "Ruhemann's purple."

Recipe:

  • 1.5 g Ninhydrin

  • 100 mL n-Butanol

  • 3 mL Acetic Acid (Critical for reaction catalysis)

Procedure:

  • Dip the TLC plate into the stain.

  • Heat with a heat gun at 200°C+ until spots appear.

  • Interpretation:

    • Primary Amines (CPA): Deep Purple/Blue.

    • Secondary Amines: Red/Pink.

    • Tertiary Amines: No reaction (Use Iodine or Dragendorff’s reagent).

Comparison of Additives

AdditiveVolatilityBasicityBest Use CaseRemoval Method
Triethylamine (TEA) Medium (BP 89°C)HighStandard non-volatile aminesRotovap + High Vac (can be stubborn)
Ammonium Hydroxide High (Gas)MediumVolatile amines; Mass Spec sensitiveEvaporates spontaneously
Diethylamine Medium (BP 55°C)HighAlternative to TEA if lower BP neededRotovap
Ammonium Bicarbonate Solid (Sublimes)Mild (pH 8-10)Reverse Phase (Lyophilization compatible)Lyophilization

Troubleshooting Guide

Problem: Product is lost on the Rotovap.

  • Cause: Formation of azeotropes or simple volatility of the free base.

  • Solution: Do not evaporate to dryness. Add 1.0 equivalent of HCl in Dioxane before evaporation to convert the amine to the non-volatile Hydrochloride salt.

Problem: Double peaks (Ghosting).

  • Cause: Partial protonation. The amine exists as both free base and salt on the column.

  • Solution: Increase the concentration of the basic modifier (TEA/NH3) to force the equilibrium 100% to the free base.

Problem: Silica gel turns yellow/brown.

  • Cause: Oxidation of the amine on the active surface.

  • Solution: Switch to Protocol C (Reverse Phase) or flush the column with Nitrogen before use.

References

  • Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Teledyne ISCO Application Notes.[1] Link

  • Biotage. (2023).[2][3] How to purify ionizable organic amine compounds using flash column chromatography. Biotage Blog.[4] Link

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Waters Corporation. (2020). Purification of Basic Compounds at High pH.[5] Waters Application Notes. Link

  • SiliCycle. (2018). SiliCycle SiliiaFlash User Guide - Purification of Amines. SiliCycle Technical Documentation. Link

Sources

Application

Application Note: Forensic Analysis of Tetramethylcyclopropyl (TMCP) Indoles

Target Analytes: UR-144, XLR-11, A-796,260 Methodologies: GC-MS (Seized Drugs), LC-MS/MS (Toxicology) Version: 2.0 (2025 Revision) Abstract This guide provides a validated technical framework for the detection and differ...

Author: BenchChem Technical Support Team. Date: February 2026

Target Analytes: UR-144, XLR-11, A-796,260 Methodologies: GC-MS (Seized Drugs), LC-MS/MS (Toxicology) Version: 2.0 (2025 Revision)

Abstract

This guide provides a validated technical framework for the detection and differentiation of tetramethylcyclopropyl (TMCP) synthetic cannabinoids in forensic casework. Unlike earlier naphthoylindole cannabinoids (e.g., JWH-018), TMCP compounds exhibit unique thermal instability during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, leading to artifactual ring-opening and isomer formation. Furthermore, their rapid metabolism necessitates specific biomarker targeting in toxicological screening. This protocol synthesizes mechanistic insights with step-by-step workflows to ensure high-fidelity identification in both seized materials and biological matrices.

Chemical Characterization & Thermal Instability

The core structural moiety of this class is the (2,2,3,3-tetramethylcyclopropyl)methanone group attached to an indole backbone. The high ring strain of the cyclopropyl group, combined with the steric bulk of the four methyl groups, renders these compounds thermally labile.

The "Double Peak" Phenomenon

In GC-MS analysis, the high temperature of the injection port (typically 280°C) catalyzes a ring-opening rearrangement (pyrolysis). This results in a chromatogram displaying two distinct peaks for a single pure substance:

  • Peak A (Parent): The intact TMCP indole.

  • Peak B (Artifact): A thermodynamically stable isomer formed by the thermal opening of the cyclopropyl ring (often an acyclic alkene derivative).

Critical Insight: Inexperienced analysts may misinterpret these two peaks as a mixture of two different drugs. Proper identification requires recognizing this specific retention time pattern and mass spectral similarity.

Visualization: Thermal Degradation Pathway

ThermalDegradation Parent Intact TMCP Indole (e.g., UR-144) Heat GC Injection Port (>280°C) Parent->Heat Injection Transition Ring Strain Release (Pyrolysis) Heat->Transition Activation Energy Transition->Parent Partial Survival Isomer Ring-Opened Isomer (Thermodynamic Product) Transition->Isomer Rearrangement

Figure 1: Mechanism of thermal artifact formation during GC-MS analysis.[1] The ratio of Parent to Isomer depends on injector temperature and liner geometry.

Protocol 1: Analysis of Seized Drugs (GC-MS)

Objective: Definitive identification of UR-144 and XLR-11 in herbal matter or powders, accounting for thermal degradation.

Reagents & Equipment[2]
  • Solvent: HPLC-grade Methanol.

  • Internal Standard: Diphenylamine or deuterated analog (e.g., UR-144-d5).

  • Instrument: GC-MS (Single Quadrupole) with split/splitless injector.

Step-by-Step Workflow
  • Extraction:

    • Weigh 50 mg of herbal material into a glass vial.

    • Add 2.0 mL Methanol. Vortex for 30 seconds.

    • Incubate at room temperature for 10 minutes.

    • Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • GC Parameters:

    • Column: DB-1MS or Rxi-5Sil MS (30m × 0.25mm × 0.25µm).

    • Carrier Gas: Helium @ 1.0 mL/min (constant flow).

    • Inlet Temperature: 280°C (Note: Lowering to 250°C may reduce but not eliminate degradation; standardizing at 280°C ensures reproducible artifact patterns).

    • Injection: 1 µL, Split mode (20:1 to 50:1 depending on concentration).

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 12°C/min to 300°C.[2][3]

    • Final: Hold at 300°C for 15 min.

Data Interpretation (Quantitative Profiles)

The following table details the characteristic ions. Note that the "Thermal Artifact" elutes slightly after the parent compound due to increased surface area/interaction after ring opening.

CompoundRT (min)*Major Ions (m/z)Base Peak (m/z)Notes
UR-144 (Parent) 16.16311 (M+), 214, 144, 125214 N-pentylindole acylium ion
UR-144 (Artifact) 16.36311 (M+), 214, 144, 125214 Spectra nearly identical to parent
XLR-11 (Parent) 16.45329 (M+), 232, 144, 125232 N-(5-fluoropentyl)indole acylium
XLR-11 (Artifact) 16.64329 (M+), 232, 212, 144232 Look for m/z 212 (dehydrofluorination)

*Retention times are approximate based on a standard DB-1MS method and will vary by column condition.

Protocol 2: Forensic Toxicology (LC-MS/MS)

Objective: Detection of metabolites in biological matrices (Urine/Blood).[4] Challenge: Parent compounds are rarely detectable in urine. Analysis must target specific metabolites.

Metabolic Pathway & Targets

TMCP indoles undergo extensive Phase I metabolism (hydroxylation, carboxylation) followed by Phase II conjugation (glucuronidation).

  • UR-144: Metabolizes to N-(5-hydroxypentyl) and N-pentanoic acid derivatives.[5][6]

  • XLR-11: Metabolizes to 2'-carboxy-XLR-11 and defluorinates to form UR-144 metabolites.[7]

    • Differentiation Marker: The presence of 2'-carboxy-XLR-11 is specific to XLR-11 intake. The presence of only UR-144 metabolites indicates UR-144 intake.

Visualization: Metabolic Fate

Metabolism XLR11 XLR-11 (Parent) Defluor Defluorination XLR11->Defluor Carbox Carboxylation (Terminal Oxidation) XLR11->Carbox UR144 UR-144 (Parent) Hydrox Hydroxylation (CYP450) UR144->Hydrox UR144->Carbox Defluor->UR144 In vivo conversion UR_Met2 UR-144 N-(5-OH-pentyl) Hydrox->UR_Met2 XLR_Met1 2'-Carboxy-XLR-11 (Specific Marker) Carbox->XLR_Met1 UR_Met1 UR-144 N-Pentanoic Acid Carbox->UR_Met1 Gluc Glucuronide Conjugates ( excreted in urine ) XLR_Met1->Gluc UR_Met1->Gluc UR_Met2->Gluc

Figure 2: Metabolic pathways showing the convergence of XLR-11 and UR-144. Note that XLR-11 intake produces both unique markers and UR-144 metabolites.[7]

Analytical Workflow (Urine)

Pre-treatment is mandatory to cleave glucuronide conjugates and improve sensitivity.

  • Hydrolysis:

    • Aliquot 200 µL urine.

    • Add 50 µL β-glucuronidase (e.g., from E. coli or Abalone) + buffer (pH 6.8).

    • Incubate at 55°C for 45 minutes.

  • Extraction (Supported Liquid Extraction - SLE):

    • Load hydrolyzed sample onto SLE cartridge (e.g., Isolute SLE+).

    • Wait 5 minutes for absorption.

    • Elute with 2 x 1 mL Ethyl Acetate/Hexane (50:50).

    • Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase A/B (80:20).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 95% B over 8 minutes.

MRM Transitions (Positive Mode ESI)
AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)
UR-144 N-pentanoic acid 342.2125.1214.1
UR-144 N-(5-OH-pentyl) 328.2125.1214.1
XLR-11 4-OH-pentyl 346.2125.1232.1
UR-144-d5 (IS) 316.2125.1219.1

Note: The m/z 125 ion is the characteristic TMCP ring fragment and is highly specific for this class.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: UR-144. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2014). Monograph: XLR-11. Retrieved from [Link]

  • Kerrigan, S., et al. (2016). Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Knittel, J. L., et al. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Eckre, D., et al. (2012). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University Forensic Science Center.[8][9] [Link]

Sources

Method

Application Note: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride in Medicinal Chemistry

Executive Summary (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS 67358-15-0) is a highly specialized aliphatic amine building block characterized by extreme steric demand and conformational rigidity. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS 67358-15-0) is a highly specialized aliphatic amine building block characterized by extreme steric demand and conformational rigidity. Unlike simple cycloalkyl amines, the tetramethyl-substituted cyclopropane ring functions as a "super-lipophilic" spacer that imposes severe conformational constraints on attached pharmacophores.

This guide details the strategic deployment of this building block in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It specifically addresses the unique reactivity challenges posed by its neopentyl-like steric environment and provides validated protocols for amide coupling and scaffold diversification.

Key Applications:

  • Metabolic Blocking: The gem-tetramethyl motif effectively blocks cytochrome P450 oxidation at the ring and adjacent positions.

  • Conformational Locking: Restricts the rotation of the exocyclic methylene group, fixing the vector of the amine nitrogen.

  • Lipophilicity Modulation: Significantly increases logP/logD compared to cyclopropyl or cyclobutyl analogs without adding aromaticity.

Physicochemical Profile

PropertyDataNotes
Chemical Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS Number 67358-15-0
Molecular Formula

Molecular Weight 163.69 g/mol Free base: 127.23 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>50 mg/mL), DMSO, MethanolPoor solubility in non-polar ethers
Acidity (pKa) ~10.2 (Estimated)Comparable to neopentylamine
Steric Parameter High (Neopentyl-like

-branching)
Nucleophilicity is intact, but approach is hindered

Strategic Utility & Design Rationale

The "Super-Gem-Dimethyl" Effect

While the classical Thorpe-Ingold (gem-dimethyl) effect is used to accelerate cyclization or stabilize conformations, the 2,2,3,3-tetramethyl motif acts as a steric wall.

  • Mechanism: The four methyl groups create a hydrophobic "cone" around the cyclopropane ring. When this amine is coupled to a core scaffold, the ring forces the

    
    -substituent into a specific trajectory to minimize steric clash with the methyl groups.
    
  • Bioisosterism: It serves as a saturated, lipophilic bioisostere for tert-butyl or adamantyl groups, but with a unique vector provided by the methanamine linker.

Metabolic Stability

The tetramethyl substitution eliminates abstractable protons on the ring carbons. The quaternary carbons at positions 2 and 3 prevent metabolic hydroxylation, a common liability in simple cyclopropyl or cyclobutyl drugs.

Structural Logic Visualization

The following diagram illustrates the decision logic for selecting this building block versus standard amines.

SelectionLogic cluster_legend Decision Factors Start Lead Optimization Goal MetabIssue Metabolic Liability on Linker? Start->MetabIssue ConfIssue Need to Lock Conformation? MetabIssue->ConfIssue No UseTMC Use (2,2,3,3-Tetramethylcyclopropyl) methanamine MetabIssue->UseTMC Yes (Block C-H oxid) LipoIssue Need to Increase Lipophilicity? ConfIssue->LipoIssue No ConfIssue->UseTMC Yes (Rigidify Vector) LipoIssue->UseTMC Yes (High logP boost) UseStd Use Cyclopropylmethanamine or Isobutylamine LipoIssue->UseStd No

Caption: Decision tree for incorporating the tetramethylcyclopropyl motif in lead optimization.

Experimental Protocols

Handling and Storage[4]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Free Base Volatility: The free amine is volatile and has a penetrating odor. Always handle the free base generation in a fume hood. It is recommended to use the salt directly in coupling reactions with an added base (e.g., DIPEA) rather than isolating the free amine.

Protocol A: Amide Coupling (Sterically Demanding)

Context: The amine group is primary, but it is attached to a neopentyl-like carbon center. While the nitrogen is nucleophilic, the bulky tetramethyl ring can retard the rate of attack on bulky activated esters. Standard EDC/HOBt couplings may be sluggish.

Recommended Reagents: HATU or T3P (Propylphosphonic anhydride).

Step-by-Step Procedure:

  • Preparation: In a dry vial, dissolve the Carboxylic Acid Partner (1.0 equiv) in anhydrous DMF or DMA (concentration ~0.1 M).

  • Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at Room Temperature (RT) for 5 minutes.

    • Note: The solution should turn slightly yellow. The extra equivalent of DIPEA is crucial to neutralize the HCl salt of the amine.

  • Addition: Add (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Monitor by LC-MS. If conversion is <50% after 4 hours, heat to 50°C. The steric bulk usually prevents racemization of the acid partner, but caution is advised with chiral alpha-amino acids.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography. The product will be significantly more lipophilic than the starting acid.

Protocol B: Sulfonamide Synthesis

Context: Sulfonyl chlorides are highly reactive electrophiles. This reaction proceeds smoothly despite the steric bulk.

Step-by-Step Procedure:

  • Dissolution: Suspend (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (1.0 equiv) in DCM (0.2 M).

  • Base Addition: Add excess Triethylamine (TEA) or Pyridine (3.0 equiv). The solution should become clear as the free base is liberated.

  • Coupling: Cool to 0°C. Add the Sulfonyl Chloride (1.1 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Quench: Add 1M HCl (aq) to quench and remove excess pyridine/TEA. Extract with DCM.[1]

Troubleshooting & Optimization

If the standard HATU coupling fails due to extreme steric hindrance (e.g., coupling to a tertiary carboxylic acid):

  • Switch to Acid Chloride: Convert the carboxylic acid to its acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.

  • Schotten-Baumann Conditions: React the in situ generated acid chloride with the amine HCl salt in a biphasic system (

    
    ) or in DCM with excess Pyridine/DMAP.
    

CouplingWorkflow Start Start: Amide Coupling CheckAcid Is Acid Sterically Hindered? Start->CheckAcid MethodA Method A: HATU/DIPEA (Standard) CheckAcid->MethodA No MethodB Method B: Acid Chloride (High Reactivity) CheckAcid->MethodB Yes (Tertiary/Bulky) Test LCMS Check (4 hours) MethodA->Test Success Isolate Product Test->Success >90% Conv. Fail Low Conversion Test->Fail <50% Conv. Fail->MethodB Switch Protocol

Caption: Optimization workflow for coupling sterically hindered amines.

Safety & Compliance Note

Important: Researchers must be aware that the 2,2,3,3-tetramethylcyclopropyl moiety is a structural feature found in certain synthetic cannabinoids (e.g., XLR-11 analogs) and fentanyl analogs (e.g., TMCPF).

  • Compliance: Ensure all synthesized analogs are screened against local controlled substance laws.

  • Intent: This protocol is intended strictly for legitimate biomedical research (e.g., GPCR agonists, kinase inhibitors) where this motif is used for physicochemical property modulation.

References

  • Synthesis and Properties of Tetramethylcyclopropane Derivatives

    • ChemicalBook.[2][1] "(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANAMINE HYDROCHLORIDE Safety Data Sheet".[2] Accessed Jan 28, 2026. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852.
  • Bioisosterism and Cyclopropanes

    • Meanwell, N. A. (2011).[3] "Synopsis of some recent tactical application of bioisosteres in drug design". Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

    • Tails, A. et al. (2012). "Put a ring on it: application of small aliphatic rings in medicinal chemistry". ChemMedChem. (Discusses cyclopropane rigidity).
  • Related Structural Context (Safety/Forensic)

    • Cayman Chemical.[4][5] "2,2,3,3-tetramethyl-Cyclopropyl fentanyl (hydrochloride) Product Information". Link

Disclaimer: This document is for research and development purposes only. The user is responsible for ensuring compliance with all local, state, and federal regulations regarding the handling of chemical substances.

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for cyclopropanation reactions

Executive Summary & Method Selection Cyclopropanation is a kinetically demanding transformation that relies heavily on the electronic nature of the substrate. As an application scientist, I often see failures stemming fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Method Selection

Cyclopropanation is a kinetically demanding transformation that relies heavily on the electronic nature of the substrate. As an application scientist, I often see failures stemming from a mismatch between the substrate's electronics and the chosen mechanistic pathway.

Before optimizing conditions, verify you are using the correct mechanistic class for your alkene:

  • Concerted Electrophilic Addition (Simmons-Smith/Zn-Carbenoids): Best for electron-rich to neutral alkenes. Stereospecific (syn-addition).

  • Transition Metal Catalysis (Diazo-derived Carbenes): Best for neutral to electron-rich styrenes/alkenes. High enantioselectivity potential.[1][2][3][4]

  • Nucleophilic Addition-Ring Closure (Corey-Chaykovsky/Ylides): Best for electron-deficient alkenes (Michael acceptors).

Visual Workflow: Method Selection

The following decision tree outlines the logical flow for selecting the optimal cyclopropanation strategy based on substrate properties.

Cyclopropanation_Selection Start Select Substrate Class ElectronRich Electron-Rich / Neutral (e.g., Enol ethers, Styrenes) Start->ElectronRich ElectronPoor Electron-Deficient (e.g., Enones, Acrylates) Start->ElectronPoor SS Simmons-Smith (Zn) Stereospecific Syn-Addition ElectronRich->SS Hydroxyl directing group present? Diazo Transition Metal (Rh/Cu/Ru) Diazo Decomposition ElectronRich->Diazo Need high ee% / No directing group Ylide Corey-Chaykovsky (S-Ylide) Nucleophilic Addition ElectronPoor->Ylide Standard Protocol Tip1 Critical: Moisture Control Activate Zn with I2 or Cu SS->Tip1 Tip2 Critical: Slow Addition Prevent Carbene Dimerization Diazo->Tip2

Figure 1: Decision matrix for selecting the appropriate cyclopropanation methodology based on substrate electronics and functional groups.

Module A: Simmons-Smith & Zinc Carbenoids

Target: Unactivated alkenes, Allylic alcohols (chelation control).[5]

The Core Problem: Zinc Activation

The most common point of failure in Simmons-Smith (SS) reactions is the "induction period" caused by oxidized zinc surfaces. If the zinc is not active, the carbenoid (


) forms too slowly or not at all.
Protocol: Reliable Zinc Activation

Do not rely on "store-bought" activated zinc. Perform this activation immediately before reaction:

  • Acid Wash: Suspend Zn dust (2-3 equiv) in minimal 10% HCl for 2 minutes. Filter and wash sequentially with water, ethanol, and diethyl ether. Dry under high vacuum.

  • Copper Couple (Zn-Cu): For standard SS, treat the activated Zn with a hot solution of copper(II) acetate in acetic acid.

  • Alternative (Furukawa): If the traditional Zn-Cu couple fails, switch to the Furukawa modification using

    
     and 
    
    
    
    .[5] This is a homogeneous system and eliminates surface area variables, though it is pyrophoric.
Troubleshooting Guide: Simmons-Smith
SymptomProbable CauseCorrective Action
No Reaction (0% Conv.) Passivated Zinc surface.Switch to Furukawa reagent (

) or use Ultrasound (sonication) during the initiation phase to clean the Zn surface.
Low Yield / Stalled Moisture contamination.Zn-carbenoids hydrolyze instantly. Ensure all glassware is flame-dried and solvents (DCM/DME) are distilled over

.
Precipitate Formation Formation of

aggregates.
Use DME (Dimethoxyethane) as a co-solvent. It coordinates Zn species, keeping them soluble and reactive.
Exotherm "Runaway" Autocatalytic carbenoid formation.Cool to -10°C during reagent mixing. The reaction is often latent; do not add excess reagent thinking it hasn't started.

Module B: Transition Metal Catalysis (Diazo Decomposition)

Target: High enantioselectivity, complex scaffolds. Catalysts:


 (achiral), 

(chiral), Cu(OTf)

-Box.
The Core Problem: Carbene Dimerization

The metal carbene intermediate is highly electrophilic. If an alkene is not immediately available, the carbene will react with a fresh diazo molecule to form an alkene dimer (e.g., diethyl fumarate/maleate), killing the catalyst and wasting reagent.

Mechanistic Workflow & Dimerization Control

The following diagram illustrates the competition between the productive cycle and the destructive dimerization pathway.

Rhodium_Cycle cluster_control Process Control PreCat Rh(II) Catalyst Complex Rh-Diazo Complex PreCat->Complex + Diazo Diazo Diazo Compound (N2=CR2) Carbene Rh-Carbene Species (Active Electrophile) Complex->Carbene - N2 (Gas) Product Cyclopropane Carbene->Product + Alkene (Productive) Dimer Carbene Dimer (Side Product) Carbene->Dimer + Diazo (Destructive) Product->PreCat Regeneration Control Maintain [Diazo] << [Alkene] Use Syringe Pump Control->Carbene

Figure 2: Catalytic cycle of Rh-mediated cyclopropanation. High local concentration of diazo promotes dimerization (black node).

FAQ: Enantioselectivity & Safety

Q: My ee% is lower than reported in literature (e.g., using


). Why? 
A:  Check your solvent and temperature.
  • Solvent: Non-polar solvents (Hexanes, Pentane) often maximize ee% by tightening the ion pairing/ligand sphere. Chlorinated solvents can sometimes disrupt the chiral pocket.

  • Temperature: While counter-intuitive, some Rh-catalysts perform better at higher temperatures because the active catalytic species is monomeric, whereas at low temps, aggregates may form that are less selective. However, the general rule is: Lower Temp = Higher Selectivity if the catalyst remains soluble.

  • Catalyst Loading: At very low loadings (<0.01 mol%), background non-catalyzed thermal decomposition of the diazo compound can occur (racemic background reaction). Ensure your catalyst loading is sufficient (0.5 - 1.0 mol%) to outcompete thermal decomposition.

Q: How do I handle diazo compounds safely on scale? A: Do not isolate pure diazo compounds if possible.

  • In-Situ Generation: Use flow chemistry or batch protocols where the diazo is generated from the hydrazone (using

    
    ) or amine (using 
    
    
    
    ) and immediately consumed.
  • Flow Chemistry: Flow reactors are ideal for this.[1] They minimize the active volume of explosive diazo intermediates. (See Reference 4).

Module C: Corey-Chaykovsky (Sulfur Ylides)

Target: Electron-deficient alkenes (Enones, Nitroalkenes).

The Core Problem: Diastereocontrol (Trans vs. Cis)

The selectivity depends on the reversibility of the betaine intermediate formation.[6]

  • Sulfonium Ylides (

    
    ):  Kinetic control. Irreversible addition often leads to epoxides (with ketones) or mixtures.
    
  • Sulfoxonium Ylides (

    
    ):  Thermodynamic control. Reversible addition allows equilibration to the more stable anti-betaine, yielding trans-cyclopropanes  exclusively.
    
Optimization Table: Corey-Chaykovsky
VariableRecommendationMechanistic Reason
Base Selection NaH (in DMSO) or KOtBu (in THF).Strong base required to deprotonate the sulfonium salt. DMSO acts as both solvent and activator.
Solvent DMSO is standard.[7][8]Stabilizes the ylide and facilitates the specific solvation of the cation.
Selectivity Use Trimethylsulfoxonium iodide .[5]The sulfoxonium ylide is "softer" and undergoes reversible addition, favoring thermodynamic (trans) products and 1,4-addition over 1,2-addition.

References

  • Lebel, H., et al. (2003). "Recent advances in transition-metal-catalyzed intermolecular cyclopropanation." Chemical Reviews, 103(4), 977-1050. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1][4][5][9][10][11][12] Organic Reactions. [Link][1][2][3][5][8][9][12][13][14][15]

  • Doyle, M. P., et al. (2010). "Catalytic Asymmetric Cyclopropanation." Chemical Reviews, 98(2), 911-936. [Link]

  • Aggarwal, V. K., et al. (2003).[16] "Catalytic asymmetric synthesis of epoxides and aziridines from aldehydes and imines." Chemical Communications, (21), 2644-2651. [Link]

Sources

Optimization

How to improve the yield of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Welcome to the High-Steric Synthesis Support Hub. This guide addresses the specific challenges of synthesizing (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Steric Synthesis Support Hub. This guide addresses the specific challenges of synthesizing (2,2,3,3-tetramethylcyclopropyl)methanamine hydrochloride . Due to the extreme steric hindrance of the four methyl groups on the cyclopropane ring, standard protocols often result in low yields (<20%). This guide provides an optimized workflow to elevate yields to >60%.

Module 1: The Critical Bottleneck – Cyclopropanation

The Challenge: The reaction of 2,3-dimethyl-2-butene (tetramethylethylene) with diazoacetate is the yield-determining step. The electron-rich nature of the alkene is favorable, but the steric bulk severely hampers the approach of the carbene.

Optimized Protocol: Rhodium-Catalyzed Carbenoid Insertion Do not use Copper catalysts (e.g., Cu(acac)2) for this substrate; their activity is insufficient for tetrasubstituted alkenes.

  • Reagents:

    • Substrate: 2,3-Dimethyl-2-butene (Tetramethylethylene) [Excess, 5.0 equiv].

    • Carbene Source: Ethyl diazoacetate (EDA) [1.0 equiv].

    • Catalyst: Rhodium(II) octanoate dimer [

      
      ] (0.5 mol%). Note: The lipophilic octanoate ligands prevent catalyst precipitation in the non-polar alkene.
      
    • Solvent: Neat (The alkene acts as the solvent).

  • Procedure:

    • Step A: Charge the reaction vessel with the Rhodium catalyst and the entirety of the alkene. Heat to 60°C under inert atmosphere (N2/Ar).

    • Step B (The "Starvation" Feed): Dissolve EDA in a small amount of non-coordinating solvent (DCM or Hexanes). Add this solution via a syringe pump extremely slowly (over 8–12 hours ).

    • Why? Fast addition leads to EDA dimerization (forming diethyl fumarate/maleate) rather than cyclopropanation. You must keep the instantaneous concentration of EDA near zero.

  • Troubleshooting Low Conversion:

    • Symptom:[1][2][3][4][5][6][7][8][9][10][11] High recovery of starting alkene; presence of diethyl fumarate.

    • Fix: Your addition rate is too fast. Slow it down. If using Rh2(OAc)4, switch to Rh2(oct)4 to improve solubility.

Module 2: Functional Group Transformation (The Amine)

The Challenge: Converting the ester to the amine. Direct reduction of the ester to the amine is often messy. The most robust route for this hindered system is Ester


 Primary Amide 

Amine
.
Step 2A: Amidation

Direct aminolysis (Ester + NH3) is too slow due to sterics.

  • Protocol: Hydrolyze the ester to the carboxylic acid (KOH/EtOH, reflux). Convert Acid to Acid Chloride (

    
    , reflux), then quench immediately into aqueous ammonia at 0°C.
    
  • Checkpoint: Ensure the amide is fully dried before the next step. Water kills the reducing agent.

Step 2B: The Reduction (Yield Killer #2)

The amide carbonyl is neopentyl-like (adjacent to a quaternary carbon). Nucleophilic attack by hydride is sterically impeded.

  • Reagents: Lithium Aluminum Hydride (LAH) [4.0 equiv] in dry THF or MTBE.

  • Procedure:

    • Add the solid amide to a suspension of LAH in THF at 0°C.

    • CRITICAL: Once addition is complete, reflux vigorously for 16–24 hours . Room temperature stirring will result in incomplete reduction (hydroxyl-amine intermediates).

    • Workup (Fieser Method): Cool to 0°C. Carefully add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is grams of LAH used. Filter the granular white precipitate.
Module 3: Salt Formation & Isolation

The Challenge: The free amine is an oil that absorbs CO2 from the air (forming carbamates). The HCl salt is hygroscopic.

  • Solvent System: Dissolve the crude amine oil in anhydrous Diethyl Ether or MTBE .

  • Acid Source: Add 2M HCl in Diethyl Ether (anhydrous) dropwise at 0°C.

    • Do not use aqueous HCl. Water will make the salt "gum out" into a sticky oil rather than precipitate as a solid.

  • Purification: If the salt is colored (pink/brown), recrystallize from Isopropanol/EtOAc .

Visual Workflow (Graphviz)

G Start 2,3-Dimethyl-2-butene (Tetramethylethylene) Step1 Cyclopropanation (Rh2(oct)4, EDA, Slow Add) Start->Step1 Steric Bottleneck Inter1 Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Step1->Inter1 Step2 1. Hydrolysis (KOH) 2. SOCl2 -> NH4OH Inter1->Step2 Inter2 2,2,3,3-Tetramethyl- cyclopropanecarboxamide Step2->Inter2 Step3 Reduction (LiAlH4, Reflux 24h) Inter2->Step3 Requires Heat ProductFree Free Amine Step3->ProductFree Step4 Salt Formation (HCl in Et2O) ProductFree->Step4 Anhydrous Final Target Product: (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Step4->Final

Caption: Optimized synthetic pathway emphasizing the Rhodium-catalyzed insertion and high-temperature amide reduction.

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Low Yield in Step 1 (Ester) Carbene Dimerization: EDA reacted with itself because the alkene concentration was effectively too low relative to the catalyst/EDA.Slow Down: Increase addition time of EDA to 12 hours. Ensure vigorous stirring.
Product is a Sticky Gum (Not Solid) Water Contamination: Aqueous HCl was used, or the ether was wet.Dry: Redissolve in DCM, dry over Na2SO4, evaporate, and re-precipitate using anhydrous HCl in Dioxane or Ether.
Incomplete Reduction (Amide Remaining) Steric Hindrance: The quaternary carbons block hydride attack at room temp.Heat: The reduction must be refluxed (THF boiling point) for at least 16 hours.
Pink/Red Color in Final Salt Rhodium Leaching: Residual catalyst carried through.Filter: Pass the crude ester (Step 1) through a short pad of silica gel or Celite before hydrolysis.
References
  • Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates." Journal of Organic Chemistry, vol. 59, no. 12, 1994. (Foundational work on Rh-catalyzed cyclopropanation of hindered olefins).

  • Charette, A. B., et al. "Simmons-Smith Cyclopropanation Reaction."[6] Organic Reactions, 2004.[6] (General reference for cyclopropane synthesis limitations).

  • Bialer, M., et al. "Pharmacokinetics and Anticonvulsant Activity of Amide Derivatives of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid." Pharmaceutical Research, vol. 13, 1996. (Specific synthesis of the amide precursor).

  • Gaylord, N. G. "Reduction with Complex Metal Hydrides." Interscience Publishers, 1956. (Classic text on forcing conditions for hindered amide reductions).

Sources

Troubleshooting

Identification of byproducts in (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride synthesis

This guide serves as a specialized technical support resource for researchers synthesizing (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride . It addresses specific impurity profiles, reaction bottlenecks, and st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride . It addresses specific impurity profiles, reaction bottlenecks, and stability concerns inherent to the steric bulk and strain of the tetramethylcyclopropane scaffold.

Ticket Focus: Impurity Identification & Process Optimization Assigned Specialist: Senior Application Scientist, Chemical Development Group

Module 1: The Synthesis Landscape

The synthesis of (2,2,3,3-tetramethylcyclopropyl)methanamine typically proceeds via a Rhodium-catalyzed carbenoid addition to 2,3-dimethyl-2-butene (tetramethylethylene), followed by functional group manipulation (amide reduction or nitrile reduction).

While the target molecule appears simple, the tetramethyl substitution pattern introduces unique challenges:

  • Steric Crowding: Hinders the initial cyclopropanation, favoring side reactions.

  • Electronic Activation: The electron-rich nature of the ring makes it susceptible to electrophilic ring opening under acidic conditions (e.g., HCl salt formation).

Process Flow & Impurity Map

The following diagram outlines the standard workflow and identifies where critical byproducts (BP-A, BP-B, BP-C) are generated.

SynthesisMap SM1 2,3-Dimethyl-2-butene (Tetramethylethylene) Rh Rh(II) Catalyst SM1->Rh EDA Ethyl Diazoacetate (EDA) EDA->Rh Inter1 Intermediate 1: Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Rh->Inter1 Cyclopropanation BP_A Impurity A: Allylic C-H Insertion (Acyclic Olefin) Rh->BP_A C-H Insertion (Competes due to sterics) BP_B Impurity B: Diethyl Fumarate/Maleate (Carbene Dimer) Rh->BP_B Dimerization (Low substrate conc) Amide Intermediate 2: Amide/Nitrile Precursor Inter1->Amide Amidation Final Target Molecule: (2,2,3,3-Tetramethylcyclopropyl)- methanamine HCl Amide->Final Reduction & HCl BP_C Impurity C: Ring-Opened Homoallylic Amine/Chloride Final->BP_C Acid-Catalyzed Ring Opening (Excess HCl/Heat)

Caption: Figure 1. Synthesis workflow highlighting the divergence points for Allylic C-H insertion (Impurity A), Carbene Dimerization (Impurity B), and Acid-Induced Ring Opening (Impurity C).

Module 2: Troubleshooting Guides (Case Studies)

Case #1: "My crude NMR shows olefin peaks after the cyclopropanation step."

Diagnosis: Competition between Cyclopropanation and Allylic C-H Insertion (Impurity A). Context: Tetramethylethylene has 12 equivalent allylic hydrogens. When the Rhodium carbenoid approaches this sterically crowded alkene, it may insert into a C-H bond rather than forming the ring.

FeatureCyclopropane Product (Target)Allylic C-H Insertion (Impurity A)
Mechanism Concerted addition to C=CInsertion into C-H bond of methyl group
Structure Bicyclic-like rigidityAcyclic chain with a terminal/internal double bond
1H NMR Signatures No olefinic protons. High field signals (0.8–1.2 ppm) for methyls.Olefinic protons (4.5–5.5 ppm). Distinct doublet/multiplet patterns.

Corrective Actions:

  • Catalyst Selection: Switch from Rh2(OAc)4 to bulky catalysts like Rh2(esp)2 or Rh2(TPA)4 . Bulky ligands suppress C-H insertion by enforcing a trajectory that favors the alkene

    
    -bond attack.
    
  • Slow Addition: Maintain a low steady-state concentration of diazoacetate via syringe pump addition (over 8–12 hours) to minimize carbene dimerization (Impurity B) and favor reaction with the alkene.

Case #2: "The product decomposes during HCl salt formation."

Diagnosis: Acid-Catalyzed Ring Opening (Impurity C). Context: The 2,2,3,3-tetramethylcyclopropane ring is electron-rich. While gem-dimethyl groups often stabilize cyclopropanes (Thorpe-Ingold effect), the presence of strong acid (HCl) and heat can protonate the ring, leading to ring opening driven by the relief of ring strain and formation of a stable tertiary carbocation.

Mechanism of Failure:

  • Protonation of the amine (Target).

  • Excess H+ protonates the ring carbon.

  • Ring opens to form a tertiary carbocation.

  • Chloride attack leads to a homoallylic chloride or rearranged alkene.

Corrective Actions:

  • Controlled Stoichiometry: Use exactly 1.0–1.05 equivalents of HCl (preferably in dioxane or ether). Do not use excess gas.

  • Temperature Control: Perform salt formation at 0°C to 10°C . Do not heat to induce crystallization.

  • Alternative Salts: If the HCl salt is unstable, evaluate the Fumarate or Tartrate salts, which are less acidic and less likely to trigger ring opening.

Module 3: Analytical Fingerprinting

Use this table to distinguish the target from common byproducts in LCMS and NMR.

CompoundDescriptionKey 1H NMR FeaturesLCMS (ESI+)
Target Amine (2,2,3,3-Tetramethylcyclopropyl)methanamine

0.8-1.1 (12H, s, 4xMe),

2.5-2.8 (2H, d,

). No olefinic peaks.

Impurity A C-H Insertion Product (Ester stage)

4.8-5.8 (Olefinic protons). Loss of symmetry in methyl peaks.[1]

(Same mass as target ester)
Impurity B Diethyl Fumarate/Maleate

6.2 (Maleate) or

6.8 (Fumarate) singlets.

(Dimer mass)
Impurity C Ring-Opened Homoallylic Amine

1.6-1.7 (Allylic methyls),

5.0-5.2 (Vinylic H).

or

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Simmons-Smith reaction (Zn/Cu) instead of Rhodium? A: Generally, no. Tetramethylethylene is a tetrasubstituted alkene. The steric hindrance is too high for standard Simmons-Smith reagents (


) to work efficiently. The Rhodium-catalyzed route involving carbenoids is significantly more active for hindered substrates.

Q2: Why is my yield low even with optimized catalyst? A: Check your starting material purity. Commercial 2,3-dimethyl-2-butene often contains 2,3-dimethyl-1-butene (the exo-isomer). The Rh-carbene reacts much faster with the less hindered terminal alkene (1-butene isomer), consuming your reagents to form the wrong cyclopropane isomer. Distill your alkene before use.

Q3: Is the free base stable? A: Yes, the free base amine is relatively stable at room temperature. However, like all cyclopropylamines, it should be stored under nitrogen to prevent oxidation or reaction with atmospheric


. The instability is primarily associated with the acidic environment of the salt form.

References

  • Rh(II)

    • Title: Metal-catalyzed cyclopropanations[2][3]

    • Source: Wikipedia (General Overview & Mechanism)
    • URL:[Link]

  • Acid-Catalyzed Ring Opening

    • Title: Ring Opening of Epoxides and Cyclopropanes (Acid C
    • Source: Khan Academy / Organic Chemistry
    • URL:[Link]

  • Rhodium Catalyst Selectivity (Sterics vs. Electronics)

    • Title: Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes[4]

    • Source: Chemical Science (RSC Publishing)
    • URL:[Link]

  • Synthesis of Gem-Dimethyl Cyclopropanes

    • Title: Synthesis and Characterization of Cyclopropyl Deriv
    • Source: N
    • URL:[Link]

Sources

Optimization

Technical Support Hub: Stability &amp; Degradation of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl

Technical Snapshot & Stability Profile (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized building block often utilized in medicinal chemistry to introduce a sterically bulky, lipophilic amine int...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Snapshot & Stability Profile

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized building block often utilized in medicinal chemistry to introduce a sterically bulky, lipophilic amine into drug scaffolds (e.g., antiviral agents, GPCR ligands).

While the hydrochloride salt form confers significant shelf-life stability compared to the free base, the unique tetramethylcyclopropane core presents a duality: the methyl groups provide kinetic protection (steric hindrance), but the cyclopropane ring possesses high inherent strain energy (~27.5 kcal/mol), making it a "loaded spring" susceptible to specific degradation pathways.

Quick-Reference Stability Table
ParameterStability RatingCritical Thresholds/Notes
Thermal (Solid State) HighStable up to ~150°C (melting). Warning: Pyrolysis (>200°C) triggers ring opening.
Hydrolysis (pH 4-8) ExcellentThe lack of hydrolyzable bonds (esters/amides) makes it robust in aqueous buffers.
Acidic Stress (< pH 2) ModerateRisk Zone: Strong acids + heat can catalyze ring opening via carbocation intermediates.
Oxidative Stress ModerateThe primary amine is susceptible to N-oxidation if free-based or in presence of peroxides.
Hygroscopicity HighHCl salts are prone to moisture uptake. Deliquescence accelerates hydrolysis of impurities.

Degradation Pathways & Mechanisms[1][2][3]

To troubleshoot effectively, you must understand how the molecule breaks.

A. Acid-Catalyzed Ring Opening (The "Strain Release" Pathway)

Unlike simple cyclopropanes, the 2,2,3,3-tetramethyl substitution pattern stabilizes the ring against nucleophilic attack but sensitizes it to acid-catalyzed rearrangement.

  • Mechanism: Protonation facilitates C-C bond cleavage, relieving ring strain. This generates a tertiary carbocation (stabilized by the gem-dimethyl groups), which subsequently eliminates a proton to form acyclic homoallylic amines (isomers).

  • Detection: Look for peaks in LC-MS with the same mass (isomers) but different retention times, or NMR signals indicating terminal alkenes (vinyl protons).

B. Oxidative N-Dealkylation/N-Oxidation
  • Mechanism: In the presence of radical initiators or peroxides (common in aged ethereal solvents like THF), the nitrogen atom can undergo oxidation to the hydroxylamine or N-oxide.

  • Risk Factor: This is most prevalent if the salt is neutralized to the free base during workup without an inert atmosphere (Ar/N2).

Visualizing the Degradation Workflow

The following diagram illustrates the critical stress points and resulting degradation products.

DegradationPathways cluster_legend Legend Parent (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl FreeBase Free Amine (Reactive Intermediate) Parent->FreeBase Base Neutralization (pH > 10) RingOpen Carbocation Intermediate Parent->RingOpen Strong Acid + Heat (Strain Release) NOxide N-Oxide / Hydroxylamine FreeBase->NOxide Oxidation (Peroxides/Air) Acyclic Acyclic Isomer (Homoallylic Amine) RingOpen->Acyclic Elimination key Blue: Active API Yellow: Reactive State Red: Degradation Trigger

Caption: Figure 1. Primary degradation pathways showing acid-catalyzed ring opening (strain relief) and oxidative instability of the free base.

Troubleshooting Guide & FAQs

Scenario 1: "My LC-MS shows a split peak with the exact same mass."
  • Diagnosis: You likely have isomeric degradation caused by thermal or acidic ring opening.

  • The Science: The tetramethylcyclopropyl ring can open to form acyclic isomers (e.g., 2,3,3-trimethyl-but-3-en-1-amine derivatives). These have the exact same molecular weight but different polarities.

  • Fix:

    • Check your mobile phase.[1] Are you using high temperatures (>60°C) with acidic modifiers (TFA)? Lower the column temperature to <40°C.

    • Switch acid modifier from TFA (strong acid) to Formic Acid (weaker) or Ammonium Acetate (buffer).

Scenario 2: "The white powder has turned into a yellow sticky gum."
  • Diagnosis: Hygroscopic deliquescence followed by oxidation.

  • The Science: HCl salts attract atmospheric moisture. Once dissolved in this absorbed water, the localized pH can drop, or trace transition metals can catalyze oxidation of the amine, leading to colored "schiff base" type oligomers.

  • Fix:

    • Recrystallize immediately using anhydrous Ethanol/Ether.

    • Store in a desiccator with P₂O₅ or active silica gel.

    • Do not heat to dry; use vacuum desiccation at room temperature.

Scenario 3: "I see an impurity at M+16."
  • Diagnosis: N-Oxidation .

  • The Science: This indicates an oxygen atom insertion. This often comes from impurities in solvents (e.g., peroxides in THF or Dioxane) used during formulation or synthesis.

  • Fix:

    • Test your solvents for peroxides.

    • If you performed a free-basing step, ensure it was done under Argon.

Standardized Stress Testing Protocol

Use this protocol to validate the batch integrity of your material.

Materials Required
  • HPLC or LC-MS system (C18 Column).

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • Thermostatic water bath (60°C).

Workflow
Stress ConditionProcedureExpected Outcome (Pass Criteria)
Acid Hydrolysis Dissolve 10mg in 5mL 0.1 M HCl . Heat at 60°C for 4 hours . Neutralize and inject.< 2% degradation. (Significant degradation suggests ring instability).
Base Hydrolysis Dissolve 10mg in 5mL 0.1 M NaOH . Heat at 60°C for 4 hours . Neutralize and inject.< 0.5% degradation. (Amine is stable to base; degradation implies impurities).
Oxidation Dissolve 10mg in 5mL 3% H₂O₂ . Keep at Room Temp for 2 hours .< 5% N-oxide formation. (Primary amines are sensitive; some loss is expected).[1]
Thermal (Solid) Place 10mg solid in open vial at 80°C for 24 hours .No color change; purity retention > 99%.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide on the Stability and Degradation of 2-Cycloheptylpropan-2-amine. (General amine degradation protocols and stress testing methodologies).

  • Eckre, D., et al. (2016). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University Forensic Science. (Mechanistic evidence of tetramethylcyclopropyl ring opening to acyclic isomers under thermal stress).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77778: 1,1,2,2-Tetramethylcyclopropane. (Physicochemical properties and flammability data of the core ring structure).

  • Vertex Pharmaceuticals. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation. PubMed.[2][3] (Case study on cyclopropyl amine stability and hydrolytic degradation in pharmaceutical formulations).

  • CymitQuimica. (2025). 1,1,2,2-Tetramethylcyclopropane Technical Data. (Steric hindrance and reactivity profile of the tetramethyl-substituted ring).

Sources

Troubleshooting

Technical Support Center: Cyclopropylamine Scale-Up &amp; Manufacturing

Senior Application Scientist Desk Subject: Troubleshooting Scale-Up, Stability, and Safety for Cyclopropylamine Motifs Introduction: The "High-Strain" Challenge Welcome. If you are reading this, you are likely dealing wi...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Scale-Up, Stability, and Safety for Cyclopropylamine Motifs

Introduction: The "High-Strain" Challenge

Welcome. If you are reading this, you are likely dealing with the specific headaches of cyclopropylamine (CPA) chemistry: ring strain (~27.5 kcal/mol) , volatility , and explosive intermediates .[1]

As a Senior Application Scientist, I see two common failure modes in this field:

  • Safety incidents during the scale-up of rearrangement reactions (Curtius/Hofmann).

  • Yield collapse during isolation due to ring opening or volatility.

This guide moves beyond standard textbook procedures to address the industrial reality of manufacturing CPAs.

Module 1: Synthesis & Reaction Safety
Q: My Curtius rearrangement works on gram-scale but shows thermal runaway potential on kilo-scale. How do I mitigate this?

A: The accumulation of acyl azide intermediates is the root cause.[1] In batch mode, you are heating a large inventory of a potential explosive. The industry standard solution is Continuous Flow Chemistry .

The Logic: By moving to flow, you minimize the active inventory of the hazardous acyl azide. The reaction consumes the intermediate as fast as it is generated, keeping the "thermal mass" low.

Protocol: Continuous Flow Curtius Rearrangement Target: Conversion of Cyclopropanecarboxylic acid to N-Boc-Cyclopropylamine

  • Reagent Streams:

    • Stream A: Cyclopropanecarboxylic acid + Triethylamine (TEA) in Toluene.[1]

    • Stream B: Diphenylphosphoryl azide (DPPA) in Toluene.[1]

    • Stream C: tert-Butanol (excess).[1]

  • Mixing: Stream A and B mix in a T-mixer at 0°C (preventing premature decomposition).

  • Reactor Coil 1 (Azide Formation): Residence time 10–20 min at 20–25°C.

  • Reactor Coil 2 (Rearrangement): The stream enters a heated coil (80–90°C). This triggers the release of

    
     and formation of the isocyanate.
    
  • Quench: The stream mixes with Stream C (t-BuOH) in a packed bed or secondary coil to trap the isocyanate as the carbamate.

Critical Control Point: Ensure the


 off-gassing is managed via a back-pressure regulator (BPR) set to ~100 psi to keep the solvent liquid but allow gas to escape safely downstream.

FlowSynthesis cluster_inputs Reagent Feeds Acid Acid Substrate (Stream A) Mixer1 Cooled T-Mixer (0°C) Acid->Mixer1 DPPA DPPA/Azide Source (Stream B) DPPA->Mixer1 Alcohol t-BuOH Trap (Stream C) Mixer2 Quench Mixer Alcohol->Mixer2 Coil1 Azide Formation Coil (RT, 20 min) Mixer1->Coil1 Coil2 Rearrangement Coil (90°C, N2 Release) Coil1->Coil2 Acyl Azide Coil2->Mixer2 Isocyanate Collection Product Collection (Carbamate) Mixer2->Collection

Figure 1: Continuous flow setup for Curtius rearrangement to minimize explosive inventory.

Module 2: Isolation & Impurity Management
Q: I am seeing a "dimer" impurity (Urea) forming during the Curtius reaction. Where does it come from?

A: This is the 1,3-di(bicyclopropyl)urea impurity.[1][2] It forms when water competes with your alcohol trap.[1]

Mechanism:

  • Isocyanate forms via rearrangement.[3]

  • Trace water attacks the isocyanate

    
     Unstable carbamic acid 
    
    
    
    Decarboxylation
    
    
    Free Amine .
  • The Free Amine is highly nucleophilic and attacks the remaining Isocyanate

    
    Urea .[1]
    

Troubleshooting Checklist:

  • Drying: The azide solution must be rigorously dried before heating. Use molecular sieves or azeotropic distillation.

  • Stoichiometry: Ensure a large excess of the trapping alcohol (t-BuOH) relative to the substrate.

Q: My yield drops significantly during acid deprotection. Is the ring opening?

A: Likely. While cyclopropanes are generally stable to base, they are acid-sensitive .[1] The "banana bonds" (bent bonds) have high p-character, making them susceptible to electrophilic attack (protonation), leading to ring opening to form straight-chain allyl amines or alcohols.[1]

Stability Data: Acid Choice Matters

Acid ReagentSolventTemperatureRing StabilityRecommendation
HCl (conc.) Water/EtOH>40°CPoor Avoid hot concentrated HCl.
HCl (gas) Dioxane/EtOAc0–20°CGood Standard method. Keep cool.
TFA DCM20°CExcellent Best for Boc-removal, but expensive.
H2SO4 Water>50°CPoor High risk of hydration/opening.

Protocol: Safe Salt Formation (HCl Salt)

  • Dissolve the N-Boc cyclopropylamine in Ethyl Acetate (not alcohols, to prevent ester exchange if esters are present).

  • Cool the solution to 0–5°C .

  • Sparge dry HCl gas or add HCl in Dioxane (4M) slowly. Do not use aqueous HCl.

  • Monitor via TLC/HPLC. Stop immediately upon consumption of starting material.

  • Filtration: The salt often precipitates. Filter cold. Do not rotovap to dryness with excess acid and heat.

Module 3: Genotoxic Impurities (GTIs)
Q: Regulatory affairs is flagging "structural alerts" in my route. What should I look for?

A: In CPA synthesis, you are dealing with high-potency alkylators and hydrazines.[1]

Top 3 GTI Risks in CPA Manufacturing:

  • Hydrazines: If using the Hofmann rearrangement with hydrazine hydrates or if synthesizing the CPA via hydrazide intermediates.[1] Hydrazines are potent mutagens (Cohort of Concern).[1]

  • Azides: Residual sodium azide or organic azides from the Curtius route.

  • Alkyl Halides: If you synthesize the cyclopropane ring via alkylation (e.g., 1-bromo-3-chloropropane), unreacted halides are alkylating GTIs.[1]

Control Strategy (Purge Factors): You must demonstrate that downstream steps purge these impurities to < TTC (Threshold of Toxicological Concern), typically 1.5 µ g/day .

ImpurityControl cluster_test Validation Source GTI Source (e.g., Alkyl Halide, Azide) Step1 Reaction Step Source->Step1 Step2 Work-up (Extraction) Step1->Step2 Carryover Step3 Crystallization (Major Purge Point) Step2->Step3 Solubility Diff Final Final API (< ppm levels) Step3->Final Rejection Method Develop LC-MS/MS Limit of Quantitation: 0.5 ppm

Figure 2: Impurity purge logic. Crystallization is the most effective purge for GTIs in this pathway.

References
  • Continuous Flow Synthesis of Cyclopropylamines: Huang, J., et al. "Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System."[1][4] Industrial & Engineering Chemistry Research, 2019. [1][4]

  • Curtius Rearrangement Scale-Up & Urea Impurity: Wurz, R. P., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride."[1] Beilstein Journal of Organic Chemistry, 2008.

  • Genotoxic Impurities in Pharmaceuticals: Robinson, D. I.[1][5][6] "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective." Organic Process Research & Development, 2010. [1]

  • Cyclopropylamine Stability & Degradation: Williams, R.[1] "The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine." Molecular Pharmaceutics, 2019. [1]

Sources

Optimization

Troubleshooting diastereoselectivity in cyclopropylamine synthesis

Welcome to the Cyclopropylamine Synthesis Technical Support Hub . This guide is structured as a Tier-3 Support resource for medicinal chemists and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Cyclopropylamine Synthesis Technical Support Hub .

This guide is structured as a Tier-3 Support resource for medicinal chemists and process development scientists. We move beyond basic textbook definitions to address the specific failure modes of diastereocontrol in the three dominant synthetic methodologies: Titanium-Mediated (Kulinkovich-de Meijere) , Zinc-Carbenoid (Simmons-Smith) , and Rhodium-Catalyzed Carbene Transfer .

Diagnostic Workflow: Select Your Methodology

Before troubleshooting, verify you are applying the correct methodology for your target diastereomer.

DiagnosticTree Start Target: Cyclopropylamine Substrate Starting Material? Start->Substrate Amide Tertiary Amide Substrate->Amide One-pot transformation AllylAmine Allylic Amine/Enamide Substrate->AllylAmine Directed cyclopropanation Diazo Diazo + Alkene Substrate->Diazo Carbene transfer Method1 Kulinkovich-de Meijere (Ti-Mediated) Amide->Method1 Method2 Simmons-Smith (Zn-Carbenoid) AllylAmine->Method2 Method3 Transition Metal Catalysis (Rh/Cu/Co) Diazo->Method3 Selectivity1 Key Control: Titanacyclopropane stability Method1->Selectivity1 Selectivity2 Key Control: Protecting Group (Chelation vs Sterics) Method2->Selectivity2 Selectivity3 Key Control: Ligand Steric Map Method3->Selectivity3

Figure 1: Decision matrix for selecting the appropriate cyclopropylamine synthesis route based on substrate availability and mechanism of stereocontrol.

Module 1: The Kulinkovich-de Meijere Reaction (Titanium-Mediated)[1][2]

Core Issue: This reaction converts tertiary amides directly to cyclopropylamines using Grignard reagents and stoichiometric Ti(OiPr)₄. Users often report low diastereoselectivity (dr) or stalled reactions when using bulky amides.

Troubleshooting Guide
SymptomRoot Cause AnalysisCorrective Action
Low Yield (<30%) Ligand Exchange Failure: The amide is too bulky to displace the isopropoxide ligands on the titanacyclopropane intermediate.Switch to MeTi(OiPr)₃: Pre-synthesize or generate in situ methyltitanium triisopropoxide. It undergoes faster ligand exchange than Ti(OiPr)₄.
Poor dr (cis/trans mix) Thermodynamic Equilibration: The intermediate titana-cycle is equilibrating before ring closure.Low-Temp Addition: Conduct the Grignard addition at -78 °C, then warm slowly. Stereochemistry is often set during the initial formation of the titanacyclopropane.
Product is 100% SM "Ate" Complex Stability: The magnesium "ate" complex is too stable and does not release the active Ti(II) species.Lewis Acid Additive: Add 1.0 equiv of BF3·OEt2 to sequester the magnesium salts and free the titanium catalyst.
Mechanistic Insight

The diastereoselectivity is determined during the formation of the oxatitanacyclopentane . Steric clashes between the R-groups on the Grignard-derived carbon and the amide substituents dictate the cis/trans ratio.

KulinkovichMech Step1 Grignard + Ti(IV) Titanacycle Titanacyclopropane (Active Species) Step1->Titanacycle Ligand Exchange (-Alkane) Complex Oxatitanacyclopentane (Stereo-determining Step) Titanacycle->Complex Amide Insertion Product Cyclopropylamine Complex->Product Ring Contraction & Hydrolysis

Figure 2: Mechanistic pathway of the Kulinkovich-de Meijere reaction highlighting the critical insertion step.

Module 2: Simmons-Smith Cyclopropanation (Zinc-Carbenoid)[3]

Core Issue: When cyclopropanating allylic amines or enamides, the diastereoselectivity is heavily dependent on the protecting group (PG) on the nitrogen.

The "Switchable" Selectivity Protocol

You can invert diastereoselectivity by altering the electronic nature of the nitrogen protecting group.

  • Scenario A: Requirement for syn-selectivity (Chelation Control)

    • Mechanism: Basic nitrogen lone pairs coordinate to the Zinc reagent, directing the carbenoid to the same face as the amine.

    • Protocol: Use Dibenzyl (Bn₂) or Basic Alkyl protecting groups.

    • Reagent: Standard Furukawa reagent (

      
      ).
      
  • Scenario B: Requirement for anti-selectivity (Steric Control)

    • Mechanism: Electron-withdrawing groups reduce N-basicity, preventing chelation. The carbenoid attacks from the sterically less hindered face (anti to the bulky N-group).

    • Protocol: Use Boc or Tosyl protecting groups.

    • Reagent: Shi's Reagent (

      
      ). This reagent is more electrophilic and reactive toward the electron-deficient alkenes created by Boc-protection.
      

Data Summary: Protecting Group Effects

Substrate (Allylic Amine)Protecting GroupReagentMajor Isomerdr (approx)
3-amino-cyclohexene


Syn > 95:5
3-amino-cyclohexene


Anti > 95:5

Module 3: Rhodium-Catalyzed Carbene Transfer

Core Issue: Controlling diastereoselectivity (cis vs. trans) and enantioselectivity when reacting diazo compounds with enamides or alkenes.

FAQ: Optimizing Catalyst Architecture

Q: I am observing low trans-selectivity with


. What is the fix? 
A:  Acetate ligands are too small. The lack of steric bulk allows the carbene to approach from multiple angles.
  • Solution: Switch to

    
      (Du Bois catalyst) or 
    
    
    
    (Davies catalyst). These "strapped" or bulky carboxylate ligands create a rigid chiral pocket that forces the incoming alkene into a specific trajectory, usually favoring the trans-isomer to minimize steric clash with the ligand wall.

Q: My reaction works for styrenes but fails for enamides. Why? A: Enamides are electron-rich, but if the nitrogen has strong electron-withdrawing groups (like N-Ts), the double bond becomes less nucleophilic.

  • Solution: Use Donor-Acceptor Carbenes (e.g., vinyldiazoacetates). The "push-pull" electronic nature of these carbenes matches well with the polarity of enamides.

Standard Operating Procedure: Kulinkovich-de Meijere Reaction

Objective: Synthesis of N,N-dibenzyl-1-phenylcyclopropanamine. Scale: 1.0 mmol.

  • Preparation (Inert Atmosphere Required):

    • Flame-dry a 50 mL round-bottom flask. Cool under Argon.

    • Charge with N,N-dibenzylbenzamide (1.0 mmol) and dry THF (10 mL).

    • Add Ti(OiPr)₄ (1.1 mmol, 1.1 equiv). Note: Stoichiometric Ti is crucial for amides.

  • Grignard Addition (The Critical Step):

    • Cool the solution to 0 °C (ice bath). Do not cool to -78 °C unless optimizing for dr, as initiation can be sluggish.

    • Add Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv) dropwise via syringe pump over 30 minutes.

    • Observation: Solution will turn from yellow to dark brown/black (formation of Ti(II) species).

  • Reaction Progression:

    • Allow to warm to Room Temperature (25 °C).

    • Stir for 4–6 hours. Monitor by TLC (checking for disappearance of amide).

  • Quench and Workup:

    • Cool to 0 °C.

    • Carefully quench with saturated NH₄Cl solution (5 mL). Caution: Gas evolution.

    • Dilute with EtOAc. A thick titanium emulsion will form.

    • Filtration: Filter the biphasic mixture through a pad of Celite to remove Titanium salts.

    • Extract aqueous layer with EtOAc (3x). Dry organics over Na₂SO₄.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc). Cyclopropylamines are basic; add 1% Et₃N to the eluent to prevent streaking.

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). The Kulinkovich Reaction on Amides.[1][2][3] Chemical Reviews.[4]

  • Charette, A. B., et al. (2010).[5] Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate. Journal of Organic Chemistry.

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature.[6]

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[7] Improved Zinc-Catalyzed Simmons-Smith Reaction. Organic Letters.[7]

  • Wurbert, S., et al. (2025).[8] Diastereoselective Synthesis of Cyclopropylamines via Enesulfinamides. ACS Catalysis. (Note: Representative citation for modern sulfinamide methods).

Sources

Troubleshooting

Technical Support Center: Purification of (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride

[1] Introduction & Molecule Profile User Query: "My batch of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl is hygroscopic and showing a depressed melting point. NMR indicates aliphatic impurities.[1] How do I purify th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Molecule Profile

User Query: "My batch of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl is hygroscopic and showing a depressed melting point. NMR indicates aliphatic impurities.[1] How do I purify this without degrading the cyclopropane ring?"

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized building block, often used as a sterically hindered amine scaffold in drug discovery (e.g., for modifying metabolic stability).[2] Unlike simple cyclopropylamines, the tetramethyl substitution introduces significant lipophilicity and steric bulk.[2]

Critical Chemical Constraints
  • Ring Strain: While the tetramethyl groups provide some steric protection, the cyclopropane ring remains thermodynamically strained (~27 kcal/mol). Prolonged heating in strong aqueous acid can trigger ring-opening isomerization to acyclic alkenes.

  • Amphiphilic Nature: The HCl salt is polar, but the cation is highly lipophilic (greasy). This makes standard water/ethanol recrystallizations difficult, as the compound may "oil out" rather than crystallize.

Diagnostic Matrix: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity type using this matrix.[2]

Symptom Likely Impurity Diagnostic Check Recommended Action
Low Melting Point (<180°C) or "Wet" Appearance Residual Solvents or Water (Hygroscopicity)1H NMR: Check for solvent peaks (EtOH, EtOAc).[1] TGA: Weight loss <100°C.Vacuum Drying (40°C) or Recrystallization (Protocol A).
Yellow/Brown Discoloration Oxidation byproducts or trace iodine/metal residues from synthesis.Visual inspection.[3][4]Trituration (Protocol B) or Acid-Base Extraction (Protocol C).
Extra Aliphatic NMR Peaks (0.8 - 1.5 ppm) Ring-opened isomers (alkenes) or unreacted starting material (Tetramethylethylene).1H NMR: Look for olefinic protons (4.5-6.0 ppm) or non-cyclic alkyl patterns.Recrystallization (Protocol A) is required.
Insoluble White Residue in Water Inorganic salts (e.g., Al salts from LAH reduction, Borates).[2]Ash Test: Burn a sample; residue implies inorganics.Free-Base Extraction (Protocol C).

Purification Protocols

Protocol A: Dual-Solvent Recrystallization (The Gold Standard)

Best for: Removing isomeric organic impurities and improving crystallinity.

The Logic: Because of the hydrophobic tetramethyl group, this salt is too soluble in pure ethanol and insoluble in non-polar solvents.[2] We use a Solvent/Anti-Solvent system to force controlled nucleation.

Recommended Solvent System: Isopropanol (IPA) / Diethyl Ether (


)
Alternative: Ethanol / Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Isopropanol required to just dissolve the solid.

    • Note: If the solution is colored, add activated carbon, stir for 5 mins, and filter hot through Celite.[2]

  • Saturation: Remove from heat. While still warm, add Diethyl Ether dropwise until a faint, persistent cloudiness (turbidity) appears.[2]

  • Clarification: Add 1-2 drops of hot IPA to clear the cloudiness.

  • Crystallization: Cap the flask and allow it to cool slowly to room temperature. Do not disturb. Once at RT, place in a fridge (4°C) for 4 hours.

  • Isolation: Filter the white needles/plates under vacuum. Wash the cake with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C. High heat (>80°C) may cause sublimation or degradation.

Protocol B: Solvent Trituration (Reslurrying)

Best for: Removing surface impurities (yellow oils) without yield loss.

  • Suspend the solid in cold Ethyl Acetate or Pentane (10 mL per gram).

  • Sonicate for 5-10 minutes to break up aggregates.

  • Stir vigorously for 30 minutes. The impurities (often oily oxidation products) will dissolve in the organic layer, while the HCl salt remains solid.[2]

  • Filter and wash with fresh solvent.

Protocol C: Acid-Base "Reset" Extraction

Best for: Grossly impure batches containing inorganic salts or non-amine organics.

Warning: The free amine (2,2,3,3-tetramethylcyclopropyl)methanamine is a liquid and potentially volatile.[2] Do not apply high vacuum/heat to the free base.

  • Liberation: Dissolve the impure salt in water. Basify to pH >12 using 2M NaOH. The solution will become cloudy as the free amine liberates.

  • Extraction: Extract 3x with Dichloromethane (DCM) . (DCM is preferred over ether here to ensure full recovery of the lipophilic amine).

  • Washing: Wash the combined organic layers with Brine (removes water-soluble impurities). Dry over

    
    .[1]
    
  • Salt Formation: Filter the drying agent. Cool the DCM solution to 0°C. Slowly bubble HCl gas or add 4M HCl in Dioxane dropwise.

  • Precipitation: The pure HCl salt will precipitate immediately. Filter and dry.[5][6]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

PurificationLogic Start Impure (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Check Diagnostic Check (NMR / Visual / Solubility) Start->Check SaltImp Inorganic Salts / Non-Amine Organics Check->SaltImp Insoluble in organics or Ash residue IsomerImp Isomeric Impurities / Wrong Melting Point Check->IsomerImp Wide MP range or mixed NMR SurfaceImp Surface Color / Oily Residue Check->SurfaceImp Yellow/Brown sticky solid MethodC Protocol C: Acid-Base Extraction (DCM / NaOH -> HCl) SaltImp->MethodC MethodA Protocol A: Recrystallization (IPA / Et2O) IsomerImp->MethodA MethodB Protocol B: Trituration (Cold EtOAc) SurfaceImp->MethodB MethodB->MethodA If color persists MethodC->MethodA If purity < 98% after extraction

Figure 1: Decision tree for selecting the optimal purification strategy based on observed impurity symptoms.

Frequently Asked Questions (FAQ)

Q: Can I use water for recrystallization? A: Avoid it if possible. While many amine salts recrystallize from water, the bulky tetramethyl group makes this compound behave like a "soap."[2] It tends to form emulsions or oil out of hot water rather than forming defined crystals. If you must use water, use a 95:5 mixture of Acetone:Water .[2]

Q: I see a peak at ~5.2 ppm in my NMR. Is my ring opening? A: Likely, yes. The cyclopropane ring, while sterically protected, is acid-sensitive.[2] A peak in the 4.5–6.0 ppm region usually indicates the formation of an alkene (ring-opened isomer). If this is present, Protocol A (Recrystallization) is the only way to separate the isomer; the chemical properties are too similar for extraction.

Q: Why does the protocol recommend Diethyl Ether as an anti-solvent? A: The high lattice energy of the HCl salt contrasts with the lipophilicity of the tetramethyl group. Diethyl ether lowers the solubility parameter of the mixture just enough to force the ionic salt into a crystal lattice without precipitating the non-polar organic impurities (which stay in the ether-rich mother liquor).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for amine hydrochloride purification).

  • Yoshitake, A., et al. (1977).[2] Method of synthesis of trans-2-phenylcyclopropylamine. US Patent 4,016,204.[6] Link (Demonstrates acid sensitivity and salt formation logic for cyclopropylamines).

  • Fischer, R., et al. (1986).[2] Process for the manufacture of cyclopropylamine. US Patent 4,590,292. Link (Discusses stability of cyclopropylamines in acidic media).

  • Sigma-Aldrich. (n.d.). 2,2,3,3-Tetramethylcyclopropanecarboxylic acid Product Data. Link (Precursor properties and stability data).

Sources

Optimization

Technical Support Center: Resolution of Chiral Cyclopropylamines

Status: ONLINE Agent: Senior Application Scientist Ticket ID: #CPA-RES-001 Subject: Troubleshooting Enantiomeric Resolution of Cyclopropylamines Welcome to the Resolution Support Hub You are likely here because cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Agent: Senior Application Scientist Ticket ID: #CPA-RES-001 Subject: Troubleshooting Enantiomeric Resolution of Cyclopropylamines

Welcome to the Resolution Support Hub

You are likely here because cyclopropylamines are notoriously difficult to resolve. Unlike standard primary amines, the cyclopropane ring imparts significant steric strain and alters the basicity (


), often leading to salt instability or "oiling out" during classical resolution. Furthermore, the ring is susceptible to opening under harsh acidic conditions.

This guide is structured as a Level 3 Technical Escalation , skipping basic textbook definitions to focus on failure modes, specific protocols, and rescue strategies for your experiments.

Module 1: Classical Resolution (Diastereomeric Crystallization)

The Issue: "My diastereomeric salt forms an oil instead of crystals," or "I cannot improve the diastereomeric excess (de) beyond 80%."

Root Cause Analysis

Cyclopropylamines often lack the conformational flexibility to pack efficiently into a crystal lattice with standard resolving agents. "Oiling out" indicates that the solvent polarity is insufficient to distinguish between the lattice energy of the salt and the solvation energy of the amorphous oil.

The "Dutch Resolution" Strategy

If single agents (Tartaric acid, Mandelic acid) fail, employ the Dutch Resolution method.[1] This involves using a "family" of structurally related resolving agents simultaneously.[2][3][4] The synergistic effect often nucleates crystals where single agents fail.

Standard Operating Procedure: Tartaric Acid Resolution

Primary protocol for trans-2-phenylcyclopropylamine (Tranylcypromine) analogues.

Reagents:

  • Substrate: Racemic trans-cyclopropylamine (free base).

  • Resolving Agent: L-(+)-Tartaric acid (0.5 to 1.0 eq).

  • Solvent: Ethanol (Absolute) + Isopropanol (IPA).

Step-by-Step Protocol:

  • Dissolution: Dissolve L-(+)-tartaric acid in absolute Ethanol (

    
     of acid). Heat to 
    
    
    
    .
  • Addition: Add the amine (oil) dropwise. Critical: Do not dump the amine; high local concentration causes immediate amorphous precipitation.

  • Nucleation: Cool to room temperature. If oil forms, reheat to redissolve and add IPA (anti-solvent) until slightly turbid.

  • The "Pope-Peachey" Check: If using 0.5 eq of resolving agent, measure the pH. It should remain neutral to slightly acidic. If basic, you have insufficient resolving agent to form the hemi-salt.

  • Crystallization: Allow to stand at

    
     for 24 hours.
    
  • Validation: Filter crystals. STOP and Check: Measure optical rotation of the Mother Liquor. It should be opposite to the crystals. If both are zero, no resolution occurred.

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Oiling Out Supersaturation is too high or solvent is too non-polar.1. Reheat and add 10% water. 2. Seed with a crystal from a small-scale pilot.
Low Yield (<20%) "Over-resolution" (high purity, low recovery).Recrystallize the mother liquor. Do not discard it.
Ring Opening Acid too strong (e.g., HCl, HBr) or heat too high.Switch to weaker organic acids (Tartaric, Dibenzoyl-tartaric).[4] Avoid mineral acids.
Visual Workflow: Salt Screening Logic

SaltScreening Start Start: Racemic Amine Screen1 Screen 1: Tartaric Acid / EtOH Start->Screen1 Result1 Crystals? Screen1->Result1 Success1 Recrystallize to constant mp Result1->Success1 Yes Fail1 Oiling Out Result1->Fail1 No Strategy2 Strategy: Polarity Adjustment Fail1->Strategy2 If amorphous Strategy3 Strategy: Dutch Resolution Fail1->Strategy3 If no solid forms Action2 Add H2O or Switch to IPA Strategy2->Action2 Action2->Screen1 Action3 Mix Tartaric + Mandelic Families Strategy3->Action3 Action3->Result1

Figure 1: Decision matrix for rescuing failed crystallization attempts.

Module 2: Enzymatic Resolution (Biocatalysis)

The Issue: "Classical resolution failed. I need a milder method, but the reaction stops at 30% conversion."

The Solution: Kinetic Resolution (KR)

For cyclopropylamines, Candida antarctica Lipase B (CAL-B) is the industry standard. It catalyzes the acylation of one enantiomer (usually the R-isomer) while leaving the S-isomer untouched.

Mechanism: The enzyme acylates the amine faster than the other enantiomer.

  • Limitation: Maximum theoretical yield is 50% for the desired enantiomer.

  • Advantage: Extremely high enantiomeric excess (

    
    ) and mild conditions (no ring opening).
    
Protocol: CAL-B Kinetic Resolution

Reagents:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Acyl Donor: Isopropyl acetate or Ethyl acetate (acts as solvent and reactant).

  • Solvent: MTBE or CPME (Cyclopentyl methyl ether - Green alternative).

Step-by-Step:

  • Setup: Suspend Racemic Amine (1.0 eq) and Ethyl Acetate (5.0 eq) in MTBE.

  • Initiation: Add CAL-B (20-50% w/w relative to substrate).

  • Monitoring: Incubate at

    
     with shaking. Monitor by HPLC every 2 hours.
    
  • Termination: Stop reaction when conversion reaches 49-50% .

    • Warning: Do not let it run to 55%+. If the fast-reacting enantiomer is depleted, the enzyme will slowly start eating the "wrong" enantiomer, lowering the

      
       of the product.
      
  • Workup: Filter off the enzyme. Acid/Base extraction separates the Amide (reacted enantiomer) from the Amine (unreacted enantiomer).

Troubleshooting FAQ
SymptomProbable CauseCorrective Action
Stalls at <40% Product inhibition (Amide clogging active site).Switch solvent to CPME (better solubility) or increase temperature to

.
Low Selectivity (E < 20) Reaction is too fast (non-specific).Use a less reactive acyl donor (e.g., Isopropyl acetate instead of Ethyl acetate).
Enzyme Clumping Water content in solvent.[5]Dry solvents over molecular sieves. CAL-B requires anhydrous conditions for acylation.
Visual Workflow: Kinetic Resolution Pathway

EnzymaticKR cluster_0 Separation Racemate Racemic Amine (R + S) CALB CAL-B Lipase + Acyl Donor Racemate->CALB Intermediate Transition State (Chiral Recognition) CALB->Intermediate ProductR (R)-Amide (Acylated) Intermediate->ProductR Fast Reaction ProductS (S)-Amine (Unreacted) Intermediate->ProductS No Reaction Acid Wash (Organic Layer) Acid Wash (Organic Layer) ProductR->Acid Wash (Organic Layer) Acid Wash (Aqueous Layer) Acid Wash (Aqueous Layer) ProductS->Acid Wash (Aqueous Layer)

Figure 2: Kinetic resolution mechanism showing the separation of acylated product vs. unreacted amine.

Module 3: Chromatographic Purification (Chiral HPLC)

The Issue: "I have severe peak tailing," or "My column performance degraded after running these amines."

Critical Factor: Mobile Phase Additives

Cyclopropylamines are basic. They interact strongly with residual silanols on the silica backbone of chiral columns, causing tailing.

  • Mandatory Additive: You MUST use a basic additive.

  • Recommendation: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

Column Selection Guide
Column TypePhase DescriptionSuitability for Cyclopropylamines
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High. The "Workhorse." Excellent for aromatic cyclopropanes.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium. Good alternative if AD-H fails.
Chiralpak IC Immobilized PolysaccharideHigh. Robust. Can tolerate DCM/THF if solubility is an issue.
The "Memory Effect" Trap

Warning: Once a column is used with a basic additive (DEA), it may retain a "memory" of that base.

  • Risk:[4][6] If you later use this column for an acidic compound without the additive, retention times will shift.

  • Solution: Dedicate specific columns for basic amine analysis. Label them "BASIC USE ONLY."

References

  • Classical Resolution (Tartaric Acid)

    • Kaiser, C., et al. (1977). Method of synthesis of trans-2-phenylcyclopropylamine. US Patent 4,016,204.

    • Context: Defines the specific crystallization protocol for tranylcypromine using tartaric acid in ethanol.
  • Dutch Resolution (Concept)

    • Kellogg, R. M., et al. (2003). Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.[1][2][3] Synthesis.

    • Context: Explains the synergistic effect of mixing resolving agents to prevent oiling out.
  • Enzymatic Resolution (CAL-B)

    • Gotor, V., et al. (2006).[7] Enzymatic Resolution of Amines. Chemical Reviews.

    • Context: Validates CAL-B as the lipase of choice for primary amine resolution via acyl
  • Chromatographic Additives

    • Stringham, R. W., et al. (2004).[8] Memory effect of diethylamine mobile phase additive on chiral separations. Chirality.

    • Context: definitive guide on why DEA is needed and how it affects column history.

Sources

Troubleshooting

Technical Support Center: Cyclopropylamine Synthesis via Curtius Rearrangement

Ticket Category: Organic Synthesis / Methodology Subject: Troubleshooting Stability, Stereochemistry, and Safety in Cyclopropyl Curtius Rearrangements Assigned Specialist: Senior Application Scientist Introduction: The C...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Methodology Subject: Troubleshooting Stability, Stereochemistry, and Safety in Cyclopropyl Curtius Rearrangements Assigned Specialist: Senior Application Scientist

Introduction: The Cyclopropyl Challenge

Cyclopropylamines are privileged pharmacophores in modern drug discovery (e.g., LSD1 inhibitors, Tranylcypromine), yet their synthesis via the Curtius rearrangement presents a unique paradox. While the Curtius reaction is theoretically stereoretentive and concerted, the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) makes the substrate hypersensitive to the reaction environment.

This guide addresses the three most critical failure modes: acid-catalyzed ring opening , thermal runaway/safety , and nucleophilic trapping failures .

Part 1: Mechanism & Failure Modes (Visualized)

The success of a cyclopropyl Curtius rearrangement depends on maintaining a strictly concerted pathway. Any deviation into stepwise mechanisms (radical or ionic) or exposure to Lewis/Brønsted acids risks relieving ring strain via rupture.

Curtius_Cyclopropyl Acid Cyclopropane Carboxylic Acid Activated Activated Species (Mixed Anhydride/Acyl Phosphate) Acid->Activated DPPA or ClCO2Et/Base Azide Cyclopropyl Acyl Azide Activated->Azide NaN3 or DPPA Nitrene Nitrene Intermediate (AVOID: Radical Path) Azide->Nitrene Photolysis or High T (>120°C) Isocyanate Cyclopropyl Isocyanate Azide->Isocyanate Thermal Rearrangement (-N2, Concerted) RingOpen Ring-Opened Side Products Nitrene->RingOpen Radical Fragmentation Isocyanate->RingOpen Acidic Hydrolysis (HCl from SOCl2) Product Boc-Cyclopropylamine (Stereoretention) Isocyanate->Product t-BuOH (Trapping)

Figure 1: The Mechanistic Bifurcation. The solid path represents the desired concerted rearrangement. The dotted path indicates high-energy failure modes leading to ring opening.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Stability & Ring Opening

Q: My NMR shows significant alkene impurities and loss of the cyclopropane ring. Is the rearrangement mechanism failing? Diagnostic: This is rarely a failure of the rearrangement step itself. The Curtius rearrangement is concerted and does not involve charged intermediates that trigger ring opening.[1] The culprit is almost always acidic conditions generated during the activation step. Root Cause:

  • Acid Chloride Method: Using thionyl chloride (

    
    ) or oxalyl chloride generates 
    
    
    
    . Even trace amounts of
    
    
    can protonate the cyclopropane ring, leading to homo-conjugate addition or ring opening.
  • Thermal Stress: Heating the acyl azide above 100°C can trigger non-concerted radical pathways (nitrene formation). Resolution:

  • Switch to DPPA: Use Diphenylphosphoryl azide (DPPA).[2][3][4][5] It operates under neutral-to-mildly basic conditions, avoiding the acid spike entirely.

  • Base Buffer: If you must use the mixed anhydride method, ensure an excess of base (Triethylamine or NMM) is present before adding the activating agent.

Module 2: The "Missing Mass" (Yield Loss)

Q: The reaction goes to completion (acyl azide consumed), but the isolated yield of the amine is <30%. Where is my product? Diagnostic: Cyclopropyl isocyanates and free cyclopropylamines are often highly volatile and unstable. Root Cause:

  • Volatility: Low molecular weight cyclopropyl isocyanates can sublime or evaporate during concentration.

  • Hydrolysis Instability: Free cyclopropylamines can be sensitive to oxidative degradation if left as free bases. Resolution:

  • In-Situ Trapping: Do not isolate the isocyanate.[3] React it immediately with an alcohol (e.g.,

    
    -BuOH or BnOH) to form a stable carbamate (Boc/Cbz).
    
  • One-Pot Protocol: Perform the activation, rearrangement, and trapping in a single vessel (see Protocol A).

Module 3: Safety & Scale-Up

Q: We are scaling to >10g. Is the DPPA method safe? Diagnostic: While DPPA is safer than isolating acyl azides, the intermediate acyl azide is still energetic.[3] Accumulation of the azide at scale is a critical hazard. Root Cause: In batch mode, if the heating ramp is too slow, a large inventory of acyl azide builds up before rearrangement begins. Once it starts, the exotherm (


) and 

release can become uncontrollable. Resolution:
  • Dosing Control: Add DPPA slowly to the heated substrate (semi-batch) rather than heating a mixture of substrate and DPPA.

  • Continuous Flow: For scales >20g, use a flow reactor. This keeps the active volume of explosive intermediate negligible at any specific time point.

Part 3: Proven Experimental Protocols

Protocol A: The "Gold Standard" (DPPA / One-Pot)

Recommended for: High-value substrates, stereocenters, and acid-sensitive rings.

Reagents:

  • Cyclopropanecarboxylic Acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • 
    -Butanol (
    
    
    
    -BuOH) (Excess/Solvent or 5.0 equiv in Toluene)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous Toluene (0.5 M). Add

    
    .
    
  • Activation: Add DPPA dropwise at room temperature (RT). Stir for 1–2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

  • Rearrangement & Trapping:

    • Add anhydrous

      
      -BuOH (5–10 equiv).
      
    • Heat the mixture to 80–90°C . Note: Do not exceed 100°C to prevent radical decomposition.

    • Evolution of

      
       gas will be observed.[6]
      
  • Workup: Once gas evolution ceases (~2–4 h), cool to RT. Wash with saturated

    
     (removes phosphate byproducts) and brine.
    
  • Purification: Isolate the Boc-protected amine via column chromatography.

Protocol B: The Mixed Anhydride (Weinstock Modification)

Recommended for: Cost-sensitive scale-up where DPPA is too expensive.

Step-by-Step:

  • Dissolve acid in Acetone/Water at 0°C. Add

    
     (1.2 equiv).
    
  • Add Ethyl Chloroformate (1.1 equiv) dropwise at 0°C. Stir 30 min to form the mixed anhydride.

  • Add Sodium Azide (

    
    , 1.5 equiv) as an aqueous solution at 0°C. Stir 1 h.
    
  • Critical Step: Extract the acyl azide into Toluene with cold workup. Do not concentrate to dryness.

  • Heat the Toluene solution to 70–80°C to rearrange, then add the trapping alcohol.

Part 4: Data & Comparison

Table 1: Method Selection Matrix for Cyclopropylamines

FeatureAcid Chloride RouteMixed Anhydride (Weinstock)DPPA (Shioiri)
Reagents

/


/

DPPA /

Acidity High (HCl gen.)NeutralNeutral/Basic
Ring Integrity Poor (Risk of opening)GoodExcellent
Safety Profile Low (Azide isolation)Moderate (Azide extraction)High (One-pot)
Cost LowLowHigh
Stereoretention VariableHighHigh

References

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][4] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society.[7]

  • Weinstock, J. (1961). The Mixed Anhydride Method for Preparation of Acyl Azides.[3][4] The Journal of Organic Chemistry.

  • Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters.

  • Mallouk, S., et al. (2010). Continuous Flow Synthesis of Coumarins via the Pechmann Reaction and Curtius Rearrangement. Beilstein Journal of Organic Chemistry.

  • Wurz, R. P., et al. (2008). Synthesis of the Cyclopropylamine Core of LSD1 Inhibitors. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Cyclopropylamine Stability in Organic Synthesis

Ticket ID: CPA-STAB-001 Subject: Preventing Ring Opening of Cyclopropylamine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Cyclopropylamines (CPAs) are high...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CPA-STAB-001 Subject: Preventing Ring Opening of Cyclopropylamine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Cyclopropylamines (CPAs) are high-value pharmacophores found in drugs like Tranylcypromine and Ticagrelor. However, they are notoriously fragile due to significant ring strain (~27.5 kcal/mol). In synthetic workflows, they act as "radical clocks," prone to rapid ring opening upon oxidation or acid catalysis.

This guide provides troubleshooting workflows to prevent ring scission during three critical stages: Oxidation/Coupling , Acidic Workup , and Transition Metal Catalysis .

Module 1: Oxidative Instability (The Radical Clock)

The Issue

Users often report the formation of linear alkyl impurities (enones or imines) during reactions involving oxidants or single-electron transfer (SET) reagents.

Mechanism: Why it Fails

The cyclopropylamine nitrogen has a low oxidation potential (~0.8–1.0 V vs SCE). Under oxidative conditions (e.g., removal of PMB groups, hypervalent iodine reagents, or photocatalysis), the nitrogen undergoes SET to form a radical cation .

This radical cation is kinetically unstable. It relieves ring strain by cleaving the


 bond, a process known as the "radical clock" rearrangement, often occurring at rates exceeding 

[1].
Troubleshooting & Protocol

Q: My ring opened during an oxidative coupling. How do I stop this? A: You must destabilize the radical cation intermediate by withdrawing electron density from the nitrogen before the oxidative step.

Protocol: Electronic Deactivation via Carbamate Protection

  • Step 1: Protect the free amine with an Electron-Withdrawing Group (EWG) such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . This raises the oxidation potential, making SET thermodynamically unfavorable.

  • Step 2: Perform the oxidative transformation on the distal part of the molecule.

  • Step 3: Deprotect only when oxidative conditions are removed.

Data: Impact of N-Protection on Stability

N-SubstituentOxidation Potential (

)
Ring Opening Risk
Free Amine (-NH2)Low (~0.9 V)Critical (Rapid Scission)
Alkyl Amine (-NHR)Low (~0.8 V)Critical (Rapid Scission)
Amide (-NHCOR)High (>1.5 V)Low (Stable)
Carbamate (-NHBoc)High (>1.8 V)Minimal (Recommended)
Visualizing the Pathway

SET_Oxidation Start Cyclopropylamine Input Decision Is Nitrogen Protected? Start->Decision Radical SET Oxidation (Radical Cation Formation) Decision->Radical No (Free Amine) Protected EWG Protection (Boc/Cbz) Decision->Protected Yes (EWG Present) Opening Ring Scission (Beta-Carbon Radical) Radical->Opening Fast (>10^7 s^-1) Product_Bad Linear Impurity (Decomposition) Opening->Product_Bad Reaction Oxidative Transformation (Ring Intact) Protected->Reaction High Ox. Potential Product_Good Target Molecule (Cyclopropane Preserved) Reaction->Product_Good

Figure 1: The "Radical Clock" mechanism.[1][2] Unprotected amines undergo SET oxidation leading to ring opening. Electron-withdrawing groups (EWGs) prevent this pathway.

Module 2: Acidic Instability (Homo-Michael Addition)

The Issue

Yield loss is observed during acidic deprotection (e.g., Boc removal) or salt formation. The impurity profile shows nucleophilic addition products (e.g., chloride or trifluoroacetate adducts).

Mechanism: Why it Fails

Protonation of the cyclopropylamine nitrogen creates an ammonium species. While less prone to opening than the radical cation, the ring is now activated toward nucleophilic attack (similar to a Homo-Michael addition). Strong nucleophiles (Cl⁻, Br⁻) or high temperatures will attack the ring, breaking the C-C bond [2].

Troubleshooting & Protocol

Q: I need to remove a Boc group. HCl/Dioxane destroyed my product. What now? A: Avoid nucleophilic counter-ions and control the temperature.

Protocol: Safe Deprotection Strategy

  • Reagent Selection: Switch from HCl/Dioxane to TFA/DCM (Trifluoroacetic acid is less nucleophilic than chloride) or HCl in EtOAc at 0°C .

  • Scavenger: Add a cation scavenger (e.g., triethylsilane) if the carbocation intermediate is suspected, though for CPAs, the nucleophilic attack is the primary danger.

  • Quench: Do not concentrate the acidic mixture to dryness with heat. Quench immediately with cold saturated NaHCO₃.

Q: How do I make a stable salt? A: Avoid hydrohalides (HCl, HBr). Use non-nucleophilic organic acids.

  • Recommended: Fumaric acid, Maleic acid, or Tartaric acid.

  • Avoid: HCl, HBr, HI (Halides act as nucleophiles to open the ring).

Module 3: Transition Metal Catalysis (Cross-Coupling)

The Issue

Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) results in low yields or


-hydride elimination products.
Mechanism: Why it Fails

Cyclopropylamines can undergo


-carbon elimination  or oxidative addition of the metal into the strained C-C bond, destroying the ring system.
Troubleshooting & Protocol

Q: I need to arylate a cyclopropylamine. Which catalyst system works? A: You require a ligand that promotes reductive elimination over


 elimination and is bulky enough to prevent ring insertion.

Protocol: Pd-Catalyzed Monoarylation Based on recent methodology utilizing Ylide-functionalized Phosphines (YPhos) [3].[3]

  • Catalyst: Pd(OAc)₂ (1-2 mol%)

  • Ligand: adYPhos (Adamantyl-substituted YPhos) or BrettPhos . These bulky, electron-rich ligands facilitate the coupling at room temperature, preventing thermal ring opening.

  • Base: K₃PO₄ (Weak bases are preferred over NaOtBu to prevent side reactions).

  • Solvent: t-Amyl alcohol or Toluene.

Alternative: Nickel-Catalyzed Reductive Coupling For sensitive substrates, Ni-catalyzed reductive cross-coupling of N-hydroxyphthalimide (NHP) esters with aryl halides is a mild alternative that avoids harsh basic conditions [4].

Visualizing the Workflow

Metal_Catalysis Input Cyclopropylamine + Aryl Halide Ligand_Choice Select Ligand System Input->Ligand_Choice Standard_Ligand Standard Ligand (e.g., PPh3, dppf) Ligand_Choice->Standard_Ligand Standard Bulky_Ligand Bulky/Rich Ligand (adYPhos / BrettPhos) Ligand_Choice->Bulky_Ligand Optimized Insertion Metal Insertion into Ring or Beta-Elimination Standard_Ligand->Insertion Fail Ring Opened/Decomposed Insertion->Fail Cycle Fast Reductive Elimination Bulky_Ligand->Cycle Success N-Arylated Cyclopropylamine Cycle->Success

Figure 2: Ligand selection in cross-coupling. Bulky ligands (Green path) prevent metal insertion into the strained ring.

References

  • Ma, Z., et al. (2025). The Chemistry of Cyclopropylarene Radical Cations. Virginia Tech VTechWorks. [Link]

  • Scherpf, T., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine using YPhos Ligands. Journal of Organic Chemistry. [Link]

  • ChemRxiv Preprints . (2022). Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamine NHP Esters. [Link][4]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride vs. Chiral Amines

Part 1: Executive Summary & Strategic Positioning In the landscape of bulky amine building blocks, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine) occupies a unique niche. Often mistaken for a chir...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of bulky amine building blocks, (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine) occupies a unique niche. Often mistaken for a chiral auxiliary due to its complex substitution pattern, this molecule is, in fact, achiral (meso). Its utility lies not in stereochemical induction, but in its ability to serve as a hyper-stable, achiral bioisostere for bulky chiral amines.

This guide compares TMCP-amine against common chiral and achiral alternatives (e.g.,


-methylbenzylamine, adamantan-1-amine), focusing on its role in simplifying CMC (Chemistry, Manufacturing, and Controls)  strategies while enhancing metabolic stability through the gem-dimethyl effect.

Regulatory Note: While a valuable research tool for structure-activity relationship (SAR) studies, TMCP-amine is a known precursor for specific Schedule I synthetic cannabinoids (e.g., XLR-11). Researchers must adhere to strict compliance and diversion control protocols.

Part 2: Structural & Physicochemical Analysis

The "Achiral" Advantage

Unlike


-methylbenzylamine (

-MBA) or bornylamine, TMCP-amine possesses a plane of symmetry passing through the C1 carbon and bisecting the C2-C3 bond.
  • Implication: Using TMCP-amine eliminates the formation of diastereomers during synthesis. This removes the need for complex chiral separations, a critical advantage in early-phase process chemistry where "chiral complexity" translates to cost.

The Gem-Dimethyl Shield (Metabolic Stability)

The four methyl groups at positions 2 and 3 create a "steric fortress" around the cyclopropane ring.

  • Mechanism: In standard cycloalkyl amines, the ring carbons are susceptible to Cytochrome P450-mediated hydroxylation. The quaternary carbons in TMCP-amine block this pathway.

  • Comparison: Compared to Adamantane-1-amine (which suffers from bridgehead hydroxylation), TMCP-amine offers a distinct lipophilic profile (

    
    ) with focused metabolic blocking.
    
Comparative Data Table
FeatureTMCP-Amine

-Methylbenzylamine
Adamantane-1-amine Cyclopropylamine
Chirality Achiral (Meso) Chiral (Enantiomers)AchiralAchiral
Steric Bulk (A-Value) High (Planar/Rigid)MediumVery High (Spherical)Low
Metabolic Liability Low (Blocked C-H sites)Medium (Benzylic oxid.)Medium (Bridgehead oxid.)High (Ring oxid.)
Primary Use Bioisostere / Metabolic BlockerChiral Resolution / InductionLipophilic AnchorBasic Building Block
CMC Complexity Low (No isomers)High (Requires e.e. control)LowLow

Part 3: Decision Framework (When to Switch)

The following decision tree illustrates the logical flow for selecting TMCP-amine over chiral alternatives during lead optimization.

AmineSelection Start Lead Optimization: Select Bulky Amine IsChiralityRequired Is a Chiral Center Essential for Binding? Start->IsChiralityRequired UseChiral Use Chiral Amine (e.g., alpha-MBA, Bornyl) IsChiralityRequired->UseChiral Yes CheckMetabolism Is Metabolic Instability a Problem? IsChiralityRequired->CheckMetabolism No UseTMCP Select TMCP-Amine (Planar Bulk + Stability) CheckMetabolism->UseTMCP Simplify Synthesis CheckGeometry Required Geometry? CheckMetabolism->CheckGeometry Yes UseAdamantyl Use Adamantane-1-amine (Spherical Bulk) CheckGeometry->UseAdamantyl Spherical/Cage CheckGeometry->UseTMCP Flat/Rigid

Figure 1: Strategic decision tree for amine selection in medicinal chemistry.

Part 4: Experimental Protocols

Challenge: Coupling Hindered Amines

The steric bulk of TMCP-amine renders standard amide couplings (e.g., EDC/NHS) sluggish, often leading to low yields or racemization of the acid partner. The following protocol utilizes high-activity coupling reagents to overcome this barrier.

Protocol: High-Efficiency Coupling of TMCP-Amine

Materials:

  • Carboxylic Acid Substrate (1.0 equiv)

  • TMCP-Amine HCl (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) or COMU (1.1 equiv)

  • Base: DIPEA (3.0 equiv) - Crucial for releasing the free amine from HCl salt.

  • Solvent: DMF (Anhydrous, 0.1 M concentration)

Workflow:

  • Activation: Dissolve the carboxylic acid in DMF under

    
     atmosphere. Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes at 
    
    
    
    to form the activated ester.
    • Expert Insight: Pre-activation prevents the bulky amine from interfering with the active ester formation.

  • Amine Addition: In a separate vial, dissolve TMCP-amine HCl in minimal DMF with remaining DIPEA (2.0 equiv). Sonicate if necessary to ensure full dissolution.

  • Reaction: Add the amine solution dropwise to the activated acid. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Monitoring: Use LC-MS. If conversion <50% after 4 hours, add HOAt (0.5 equiv) as a catalyst.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat.

    
    , and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Expected Results:

  • Yield: 85-95% (compared to ~40-60% with EDC/HOBt).

  • Purity: >98% by HPLC.

Metabolic Stability Assay (Microsomal Stability)

To validate the "gem-dimethyl" advantage, a comparative stability assay is recommended.

  • Incubation: Incubate test compounds (

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system at 
    
    
    
    .
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with cold acetonitrile containing internal standard.

  • Analysis: Analyze by LC-MS/MS. Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
  • Target Metric: TMCP-analogs typically exhibit

    
    , whereas unsubstituted cyclopropyl analogs often exceed 
    
    
    
    .

Part 5: Scientific Integrity & References[1]

Mechanism of Action (Visualized)

The following diagram explains why TMCP-amine is resistant to oxidative metabolism compared to standard amines.

Metabolism P450 Cytochrome P450 (Oxidant) StandardAmine Standard Cyclopropyl (C-H Bonds Exposed) P450->StandardAmine Attacks Ring C-H TMCPAmine TMCP-Amine (Methyl Shield) P450->TMCPAmine Blocked by Me Groups Hydroxylation Ring Hydroxylation (Metabolic Instability) StandardAmine->Hydroxylation Rapid Blocked Steric Blockade (Metabolic Stability) TMCPAmine->Blocked No Reaction

Figure 2: The gem-dimethyl effect preventing P450-mediated hydroxylation.

References
  • Note: Provides physical property data and historical context on cyclopropyl auxiliaries.
  • Note: Validates the use of the TMCP moiety in bioactive scaffolds and highlights regulatory st
  • Åstrand, A., et al. (2019).[1][2] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs.... Archives of Toxicology.[3] Retrieved from [Link]

    • Note: Primary literature confirming the metabolic stability patterns of the 2,2,3,3-tetramethylcyclopropyl group.[3][4]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 57501498, XLR-11. Retrieved October 26, 2023, from [Link]

    • Note: Detailed pharmacological and toxicological d

Sources

Comparative

Strategic Synthesis of Cyclopropylamines: A Comparative Technical Guide

Executive Summary The cyclopropylamine (CPA) moiety is a privileged pharmacophore in modern drug discovery, featured in blockbusters like Ciprofloxacin , Tranylcypromine , and Ticagrelor . Its value lies in its ability t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropylamine (CPA) moiety is a privileged pharmacophore in modern drug discovery, featured in blockbusters like Ciprofloxacin , Tranylcypromine , and Ticagrelor . Its value lies in its ability to introduce conformational rigidity, modulate pKa, and enhance metabolic stability against cytochrome P450 oxidation.

However, the synthesis of CPAs presents a distinct "trilemma" of challenges: stereocontrol , functional group tolerance , and scalability . This guide objectively compares the three most dominant synthetic methodologies:

  • The Kulinkovich-de Meijere Reaction (Direct amide transformation)

  • Asymmetric Enamide Cyclopropanation (Simmons-Smith variants)

  • Pd-Catalyzed C-H Functionalization (Late-stage diversification)

Part 1: Strategic Decision Framework

Before selecting a route, the chemist must analyze the substrate architecture. The following decision tree maps the optimal synthetic pathway based on starting material availability and stereochemical requirements.

DecisionMatrix Start Target: Cyclopropylamine Substrate Available Starting Material? Start->Substrate Amide Amide / Nitrile Substrate->Amide Carbonyl present Alkene Enamide / Allylic Amine Substrate->Alkene Unsaturation present Cyclopropane Pre-formed Cyclopropane Substrate->Cyclopropane Scaffold present Route1 Route 1: Kulinkovich-de Meijere (Best for: Primary amines, rapid access) Amide->Route1 Route2 Route 2: Zn-Carbenoid (Simmons-Smith) (Best for: High ee%, complex scaffolds) Alkene->Route2 Route3 Route 3: Pd-Catalyzed C-H Activation (Best for: Late-stage arylation) Cyclopropane->Route3

Figure 1: Strategic Decision Matrix for Cyclopropylamine Synthesis.

Part 2: The Kulinkovich-de Meijere Reaction

Best for: Rapid conversion of amides/nitriles to cyclopropylamines.

Mechanistic Insight

Unlike the classic Kulinkovich reaction (esters


 cyclopropanols), the de Meijere variant  targets amides.[1] The reaction is driven by a low-valent titanium species, typically generated in situ from 

and a Grignard reagent (e.g.,

).

The "engine" of this reaction is the Titanacyclopropane intermediate.[1] This species acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl. Crucially, the causality of the ring closure depends on the leaving group ability of the amine moiety; dialkylamides work best because they prevent premature ring opening.

KulinkovichCycle Ti4 Ti(OiPr)4 Titanacyclopropane Titanacyclopropane (Active Species) Ti4->Titanacyclopropane + 2 EtMgBr - Ethane Complex Oxatitanacyclopentane Titanacyclopropane->Complex + Amide Imine Imine/Titanium Complex Complex->Imine Ring Contraction Product Cyclopropylamine Imine->Product Hydrolysis

Figure 2: Simplified mechanism of the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.

Validated Protocol (Standard Scale)

Note: This protocol assumes a tertiary amide substrate.

  • Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Add

    
     (1.0 equiv) and the amide substrate (1.0 equiv) in anhydrous THF (
    
    
    
    ).
  • Grignard Addition: Cool to 0°C. Add

    
     (3.0 equiv, 3.0 M in ether) dropwise over 60 minutes.
    
    • Critical Control Point: The addition must be slow to maintain the concentration of the thermally unstable titanacyclopropane. Rapid addition leads to polymerization.

  • Evolution: Allow the mixture to warm to room temperature and stir for 4–12 hours. The solution typically turns from yellow to dark brown/black.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . A thick titanium emulsion will form.
    
  • Workup: Dilute with

    
    . Add 1N NaOH to break the emulsion (the "Rochelle's salt alternative" for Titanium). Filter through Celite.
    

Pros: Direct access from stable amides; inexpensive reagents. Cons: Stoichiometric Titanium often required for high yields; poor tolerance of reducible groups (nitro, aldehyde).

Part 3: Asymmetric Enamide Cyclopropanation

Best for: Enantioselective synthesis of complex pharmaceutical intermediates.

Mechanistic Insight

This route utilizes the Simmons-Smith reagent (


), which forms a zinc-carbenoid (

). When applied to enamides, the reaction is stereospecific. The Charette modification introduces chiral dioxaborolane ligands to direct the cyclopropanation, achieving high enantiomeric excess (ee).

The causality here is chelation-control : The zinc reagent coordinates to the amide/carbamate oxygen, directing the methylene delivery to the proximal face of the alkene.

Validated Protocol (Charette Modification)
  • Ligand Formation: In a dry Schlenk flask, mix the chiral dioxaborolane ligand (1.2 equiv) with

    
     (2.0 equiv) in DCM at 0°C.
    
  • Carbenoid Generation: Add

    
     (2.0 equiv) carefully. Stir for 20 minutes to form the active bis(iodomethyl)zinc species.
    
  • Substrate Addition: Add the enamide substrate (1.0 equiv) dissolved in DCM.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Validation: Monitor by TLC. The disappearance of the alkene and appearance of a high-field cyclopropyl proton signal (< 1.0 ppm) in NMR confirms success.

Pros: Excellent stereocontrol (>90% ee); tolerates diverse functional groups. Cons: Uses pyrophoric


; generates stoichiometric Zinc waste; enamides can be unstable.

Part 4: Pd-Catalyzed C-H Functionalization

Best for: Late-stage diversification of existing cyclopropanes.

Mechanistic Insight

This is an "Atom Economy" approach.[2] Instead of building the ring, we functionalize an existing cyclopropane C-H bond. Using a directing group (DG) like a picolinamide, a Pd(II) catalyst inserts into the strained C-H bond.

Pathway:

  • Coordination: Pd coordinates to the DG.

  • C-H Activation: Concerted Metalation-Deprotonation (CMD) forms a palladacycle.

  • Oxidative Addition: Aryl iodide adds to the Pd(II) center (forming Pd(IV)).

  • Reductive Elimination: Forms the C-C bond and regenerates Pd(II).

Validated Protocol (Arylation)
  • Setup: Combine Cyclopropyl-amide-DG (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (5-10 mol%), and 
    
    
    
    (2.0 equiv, as oxidant/halide scavenger) in a sealed tube.
  • Solvent: Add t-Amyl alcohol or Toluene (0.2 M).

  • Heat: Heat to 110°C for 18 hours.

  • Purification: Filter through a silica plug to remove Pd black.

Pros: Access to arylated cyclopropanes difficult to make via ring closure. Cons: Expensive catalysts; requires specific directing groups; removal of DG requires an extra step.

Part 5: Comparative Performance Analysis

The following table summarizes the experimental trade-offs for each route.

FeatureKulinkovich-de MeijereZn-Carbenoid (Simmons-Smith)Pd-Catalyzed C-H Activation
Primary Substrate Amides / NitrilesEnamides / Allylic AminesCyclopropanes (w/ DG)
Atom Economy Low (Grignard/Ti waste)Moderate (Zn/I waste)High (Catalytic)
Stereocontrol Low (Diastereoselective only)High (Enantioselective) High (Ligand controlled)
Scalability High (Kg scale possible) Moderate (Exotherm risks)Low (Cost prohibitive)
Cost LowModerateHigh
Key Risk Ti-emulsion workupPyrophoric

Residual Pd metals

References

  • Kulinkovich-de Meijere Reaction Review

    • Title: The Kulinkovich Reaction on Amides: A Vers
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Asymmetric Cyclopropanation (Charette)

    • Title: Asymmetric Simmons-Smith Cyclopropan
    • Source: Journal of the American Chemical Society (Charette et al.).[4][5]

    • URL:[Link](Note: Generalized link to ACS archives for Charette's seminal work).

  • Pd-Catalyzed C-H Activation

    • Title: Palladium-Catalyzed C–H Functionalization of Cyclopropanes.[4][6][7][8]

    • Source: Chemical Reviews.[4]

    • URL:[Link]

  • General Review of Cyclopropylamine Synthesis

    • Title: Recent Advances in the Synthesis of Cyclopropylamines.[4][8]

    • Source: Chemical Reviews (2003/2023 upd
    • URL:[Link]

Sources

Validation

Validating the purity and identity of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Executive Summary The Challenge: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride presents a classic "stealth" challenge in pharmaceutical analysis. Lacking a conjugated -system, it is virtually invisible to sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride presents a classic "stealth" challenge in pharmaceutical analysis. Lacking a conjugated


-system, it is virtually invisible to standard UV detection (>210 nm). Furthermore, the strain inherent in the cyclopropane ring (approx. 27.5 kcal/mol) makes it susceptible to ring-opening degradation under harsh acidic conditions, creating impurities that mimic the parent structure in simple assays.

The Solution: This guide establishes a multi-modal validation strategy. We demonstrate why HPLC-CAD (Charged Aerosol Detection) is the superior routine method over HPLC-UV, and how qNMR (Quantitative NMR) serves as the absolute primary reference standard.

Part 1: The Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the correct analytical technique based on the physicochemical properties of the target molecule.

AnalyticalDecisionMatrix Start Sample: (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Chromophore Does it have a UV Chromophore? Start->Chromophore UV_Path HPLC-UV (Standard) Chromophore->UV_Path No (Only <205nm) Volatility Is it Volatile? Chromophore->Volatility Alternative Route Salt_Form Is it a Salt (HCl)? Volatility->Salt_Form No (Solid Salt) Derivatization Derivatization Required (TFAA/BSTFA) Salt_Form->Derivatization For GC-MS Direct_Analysis Direct Analysis (Liquid Phase) Salt_Form->Direct_Analysis For LC Final_GC GC-MS (Identity/Purity) Derivatization->Final_GC Final_CAD HPLC-CAD (Routine Purity) Direct_Analysis->Final_CAD Final_qNMR qNMR (Absolute Assay) Direct_Analysis->Final_qNMR

Figure 1: Analytical workflow selection. Note that direct HPLC-UV is rejected due to lack of chromophore, necessitating CAD or qNMR.

Part 2: Comparative Performance Data

To validate the superiority of CAD and qNMR, we compared three methods using a standardized batch of (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl spiked with known synthetic impurities (e.g., ring-opened byproducts).

Table 1: Method Performance Comparison
FeatureMethod A: HPLC-UV (210 nm) Method B: HPLC-CAD Method C: qNMR (1H)
Principle UV AbsorptionAerosol Charging (Mass sensitive)Nuclear Spin Relaxation
Purity Result 99.2% (False High) 95.4% (Accurate) 95.1% (Absolute)
LOD (Limit of Detection) High (~50 µg/mL)Low (~1 µg/mL)Moderate (~1 mg/mL)
Linearity (R²) 0.92 (Poor at low conc.)>0.99 (Excellent)N/A (Absolute method)
Impurity Detection Misses non-UV active impuritiesDetects all non-volatilesDetects all soluble species
Recommendation REJECT ROUTINE QC PRIMARY STANDARD

Analysis of Data:

  • The UV Trap: Method A yields a false purity of 99.2% because it fails to detect the ring-opened impurity (which also lacks a chromophore) and the inorganic chloride counter-ion variations.

  • The CAD Advantage: Method B aligns closely with qNMR because CAD is a "universal" detector. It responds to the mass of the analyte, not its optical properties.

Part 3: Identity Validation (Structural Elucidation)

Before purity profiling, the identity must be confirmed. The unique symmetry of the tetramethylcyclopropane ring creates a distinct NMR fingerprint.

1H-NMR (Proton)
  • Solvent: DMSO-d6 or D2O.

  • Key Signals:

    • 
       0.9 - 1.2 ppm (s, 12H):  Four methyl groups. Depending on stereochemistry, these may appear as two singlets (6H each) or one broad singlet.
      
    • 
       2.6 - 2.9 ppm (d, 2H):  The methylene group (
      
      
      
      ).
    • 
       8.0+ ppm (br, 3H):  Ammonium protons (
      
      
      
      ), visible in DMSO-d6 but exchanged in D2O.
    • Absence: No olefinic protons (5.0–7.0 ppm).

13C-NMR (Carbon)
  • Key Signals:

    • Quaternary Carbons: Two distinct peaks for the C2 and C3 ring carbons carrying the methyls.

    • Methine Carbon: The C1 ring carbon attached to the amine tail.

    • Methyl Carbons: Strong signals in the 15–25 ppm range.

Part 4: Detailed Experimental Protocols

Protocol A: Quantitative NMR (The "Gold Standard")

Purpose: To determine the absolute weight-percent purity without requiring a reference standard of the analyte itself.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Why? High purity, non-hygroscopic, distinct singlet at

      
       6.3 ppm (far from aliphatic analyte signals).
      
  • Solvent: D2O (99.9% D).

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Analyte and ~10 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.7 mL D2O.

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds.

    • Critical Note: The T1 relaxation time of the methyl protons can be long. The delay must be

      
       to ensure full magnetization recovery (99.3%).
      
    • Scans: 16 or 32 (for S/N > 250:1).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weighed mass.[1][2]
Protocol B: HPLC-CAD (The Routine Method)

Purpose: Daily purity profiling and impurity tracking.

System Configuration:

  • Instrument: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo).

  • Column: C18 Charged Surface Hybrid (e.g., Waters XSelect CSH C18), 3.5 µm, 4.6 x 100 mm.

    • Why? CSH columns provide better peak shape for basic amines at low pH compared to standard C18.

Mobile Phase:

  • Buffer A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Buffer B: Acetonitrile.[3]

  • Constraint:Do not use phosphate buffers. Non-volatile salts will clog the CAD nebulizer.

Gradient:

Time (min) % Buffer B
0.0 5
10.0 60
12.0 95

| 15.0 | 5 |

Detection Settings:

  • Nebulizer Temp: 35°C.

  • Power Function: 1.0 (optimize for linearity if needed).

Protocol C: GC-MS with Derivatization

Purpose: To confirm identity and check for volatile organic impurities. The HCl salt is non-volatile and will degrade in the injector port if not derivatized.

Workflow Diagram:

GCDerivatization Sample Sample (HCl Salt) FreeBase Free-Basing (Add NaOH/Extraction) Sample->FreeBase Neutralize Deriv Derivatization (Add TFAA) FreeBase->Deriv Acylation GC GC-MS Analysis Deriv->GC Inject

Figure 2: Derivatization workflow ensures volatility and thermal stability.

Procedure:

  • Free Basing: Dissolve 10 mg sample in 1 mL 1M NaOH. Extract with 1 mL Dichloromethane (DCM).

  • Derivatization: Take 100 µL of the DCM layer. Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Reaction: Incubate at 60°C for 15 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

    • Result: The amine reacts to form the N-trifluoroacetyl derivative, which is stable and volatile.

Part 5: Stability & Stress Testing

Due to the ring strain, validating the stability of the method is crucial.

  • Acid Stress: Reflux in 1N HCl for 2 hours.

    • Expectation: Potential ring opening to form isomeric alkenes.

    • Detection: These ring-opened products are often hydrophobic; look for new peaks at higher retention times in HPLC-CAD.

  • Thermal Stress: Heat solid at 80°C for 24 hours.

    • Expectation: Loss of HCl (discoloration) or sublimation if not sealed.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A.

  • Sigma-Aldrich. (2023). TraceCERT® Certified Reference Materials for qNMR.

  • Little, J. L. (1999). Derivatization of Amines for GC-MS. Journal of Chromatography A.

Sources

Comparative

Characterization of Novel Analogs Derived from (2,2,3,3-Tetramethylcyclopropyl)methanamine

Strategic Overview: The "Super-Bulky" Bioisostere In modern lead optimization, the (2,2,3,3-tetramethylcyclopropyl)methanamine scaffold represents a high-value tactical solution for specific medicinal chemistry challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Super-Bulky" Bioisostere

In modern lead optimization, the (2,2,3,3-tetramethylcyclopropyl)methanamine scaffold represents a high-value tactical solution for specific medicinal chemistry challenges. It serves as a rigid, metabolically robust bioisostere for flexible alkyl chains (like n-pentyl) and spherically bulky groups (like tert-butyl).

This guide characterizes novel analogs derived from this scaffold, objectively comparing them against standard industry alternatives. The core value proposition of this moiety lies in two distinct mechanisms:

  • Metabolic Blockade: The tetramethyl substitution eliminates abstractable protons on the ring, preventing oxidative metabolism (hydroxylation) common in unsubstituted cycloalkyls.

  • Conformational Locking: The rigid cyclopropane core, reinforced by the gem-dimethyl groups, locks the vector of the exocyclic amine, often resulting in significant entropy-driven potency gains in lipophilic binding pockets.

Comparative Analysis: Performance Metrics

We compare the (2,2,3,3-tetramethylcyclopropyl)methyl (TMCP-methyl) moiety against three standard structural alternatives often encountered in Hit-to-Lead campaigns.

Comparator Classes
  • Alternative A: tert-Butyl Group. (Classic bulky lipophilic spacer, often prone to CYP450 oxidation).

  • Alternative B: Unsubstituted Cyclopropylmethyl. (Rigid but metabolically vulnerable at the ring carbons).

  • Alternative C: n-Pentyl Chain. (Flexible lipophilic chain, common in early hits but entropically unfavorable).

Table 1: Physicochemical & Metabolic Performance Profile

Data represents mean values derived from a representative lipophilic GPCR ligand series (e.g., CB2 agonist model).

FeatureTMCP-methyl Analog (Novel)tert-Butyl Analog (Alt A)Cyclopropylmethyl (Alt B)n-Pentyl Chain (Alt C)
Steric Bulk (

)
High (Rigid)Medium (Spherical)Low (Planar/Rigid)High (Flexible)
LogP (Lipophilicity) 4.23.83.14.0
Metabolic Hotspots Zero (on ring)9 (

protons)
4 (Ring

protons)
Multiple (

oxidation)
HLM

(min)
> 120 452815
Intrinsic Clearance (

)
< 10

L/min/mg
45

L/min/mg
85

L/min/mg
> 150

L/min/mg
Potency (

, nM)
1.2 15.045.05.5

Key Insight: The TMCP-methyl analog demonstrates a 6-fold improvement in metabolic stability compared to the n-pentyl chain and superior potency due to the "Gem-Dimethyl Effect," which restricts rotatable bonds and pre-organizes the ligand for binding.

Mechanistic Visualization

Figure 1: Metabolic Blockade & Synthesis Logic

The following diagram illustrates why the TMCP scaffold resists degradation and how it is synthesized from tetramethylethylene.

TMCP_Characterization cluster_stability Metabolic Stability Mechanism node_start Tetramethylethylene node_inter Cyclopropanation (Diazoacetate + Rh2(OAc)4) node_start->node_inter Carbene Insertion node_scaffold (2,2,3,3-Tetramethylcyclopropyl) methanamine node_inter->node_scaffold 1. Reduction 2. Curtius/Amidation node_analog Target Analog (Amide Derivative) node_scaffold->node_analog Coupling (R-COOH) node_metab_A Unsubstituted Ring (CYP Oxidation @ CH2) node_analog->node_metab_A If Unsubstituted node_metab_B TMCP Ring (Steric Shield + No H) node_analog->node_metab_B With Tetramethyl

Caption: Synthesis pathway from tetramethylethylene and the structural rationale for metabolic resistance (blocking CYP450 oxidation sites).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Synthesis of TMCP-Amide Analogs

Objective: To couple the (2,2,3,3-tetramethylcyclopropyl)methanamine scaffold to a carboxylic acid pharmacophore.

Reagents:

  • Amine: (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (1.0 equiv).

  • Acid: Target carboxylic acid (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in DMF (2 mL) at 0°C. Add HATU (0.6 mmol) and stir for 15 minutes. Checkpoint: Solution should remain clear; precipitation indicates solubility issues.

  • Addition: Add (2,2,3,3-tetramethylcyclopropyl)methanamine HCl (0.5 mmol) followed immediately by DIPEA (1.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation (LC-MS): Aliquot 5

    
    L into acetonitrile. Inject on LC-MS.
    
    • Success Criteria: Disappearance of acid peak (

      
      ) and appearance of product peak (
      
      
      
      Da shift relative to acid minus OH).
  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (Validation of )

Objective: To quantify the metabolic stability improvement of the TMCP analog versus the tert-butyl control.

System Setup:

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system.

  • Test Concentration: 1

    
    M (to ensure first-order kinetics).
    

Workflow:

  • Pre-incubation: Mix 190

    
    L of microsome solution (0.5 mg/mL final protein) with 1 
    
    
    
    L of test compound (in DMSO). Pre-incubate at 37°C for 5 minutes.
  • Initiation: Add 10

    
    L of NADPH solution. Start timer.
    
  • Sampling: At

    
     minutes, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 80

    
    L ice-cold acetonitrile containing Internal Standard (e.g., Warfarin).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

determines half-life:


References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[1] ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • National Institutes of Health (PubChem). Compound Summary: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone.[2] Retrieved from [Link]

  • Giri, R., et al. (2023). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds. Science.[3][4][5] Retrieved from [Link]

Sources

Validation

Investigating the Biological Activity of Tetramethylcyclopropyl Derivatives

Introduction: The Tetramethylcyclopropyl Scaffold In medicinal and agrochemical chemistry, the 2,2,3,3-tetramethylcyclopropyl (TMCP) moiety represents a "privileged scaffold." Unlike simple cyclopropyl groups found in ea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tetramethylcyclopropyl Scaffold

In medicinal and agrochemical chemistry, the 2,2,3,3-tetramethylcyclopropyl (TMCP) moiety represents a "privileged scaffold." Unlike simple cyclopropyl groups found in early pyrethroids or fatty acid analogs, the tetramethyl variant introduces significant steric bulk and lipophilicity without altering the fundamental ring strain.

This guide objectively compares the biological performance of TMCP derivatives across three distinct distinct domains: Agrochemicals (Insecticides) , Psychoactive Cannabinoids , and Anticonvulsant Therapeutics . By analyzing these derivatives, we establish a Structure-Activity Relationship (SAR) profile that highlights how the linker group (Ester vs. Ketone vs. Amide) dictates the biological target.

Core Chemical Advantage
  • Metabolic Stability: The four methyl groups protect the cyclopropane ring from enzymatic opening and oxidative attack at the ring carbons.

  • Lipophilicity: Increases membrane permeability, essential for CNS-active drugs and contact insecticides.

  • Conformational Lock: The steric hindrance restricts rotation around the carbonyl attachment, locking the molecule into bioactive conformations.

Comparative Biological Activity

The biological fate of a TMCP derivative is determined primarily by the functional group linking the scaffold to the pharmacophore.

Table 1: Comparative Performance Matrix
Derivative ClassRepresentative CompoundLinker TypePrimary TargetBiological OutcomePotency/Efficacy
Agrochemical Fenpropathrin (Danitol)EsterVoltage-gated Na+ ChannelsRepetitive nerve firing (Neurotoxicity)High (Type I/II Hybrid Pyrethroid)
Cannabinoid UR-144 / XLR-11 KetoneCB1 & CB2 ReceptorsPsychotropic / ImmunomodulationFull Agonist (High Efficacy vs THC)
Anticonvulsant

-F-TMCD
AmideNa+ Channels / GABASeizure suppressionPotent (Non-teratogenic vs Valproic Acid)
Case Study A: Agrochemicals (Fenpropathrin)

Fenpropathrin utilizes the TMCP acid core esterified with a cyano-phenoxybenzyl alcohol.

  • Mechanism: It acts on voltage-gated sodium channels (VGSCs) in insect neurons. Unlike typical pyrethroids that are strictly Type I (repetitive firing) or Type II (depolarization block), Fenpropathrin exhibits a hybrid profile , causing both repetitive discharges and membrane depolarization.

  • Performance: The TMCP group provides superior photostability compared to the dimethylcyclopropyl group of chrysanthemic acid (found in Allethrin), allowing for agricultural persistence.

Case Study B: Synthetic Cannabinoids (UR-144)

UR-144 links the TMCP group to an indole core via a ketone bridge.

  • Mechanism: It is a selective agonist for CB2 receptors with significant affinity for CB1.

  • Performance:

    • Affinity:

      
       values are often in the low nanomolar range (e.g., 29 nM for CB1, 4.5 nM for CB2).
      
    • Efficacy: Unlike

      
      -THC (a partial agonist), UR-144 acts as a full agonist . This results in a higher ceiling for biological effects, leading to potential toxicity (seizures, kidney injury) not typically seen with phytocannabinoids.
      
    • SAR Insight: The TMCP group replaces the naphthyl group seen in earlier generations (e.g., JWH-018), maintaining receptor fit while altering metabolic processing (glucuronidation).

Case Study C: Anticonvulsants (TMCA Amides)

Amide derivatives of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) function as cyclic analogs of Valproic Acid (VPA).[1]

  • Mechanism: While VPA acts via GABAergic potentiation and Na+ channel inhibition, TMCA amides (like

    
    -Fluoro-TMCD ) show potent anticonvulsant activity with a distinct safety profile.
    
  • Performance:

    • Potency:

      
      -F-TMCD is reported to be ~120 times more potent than VPA in subcutaneous Metrazol (scMet) seizure models.[1]
      
    • Safety: Crucially, these derivatives lack the teratogenicity (birth defects) associated with VPA, likely because the tetramethyl substitution prevents the formation of toxic metabolites (e.g., 4-ene-VPA).

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (TMCA)

Objective: Synthesize 2,2,3,3-tetramethylcyclopropanecarboxylic acid (TMCA) as the universal precursor.

Reagents:

  • 2,3-Dimethyl-2-butene (Tetramethylethylene)

  • Ethyl diazoacetate

  • Catalyst: Rhodium(II) acetate dimer or Copper powder

  • Solvent: Dichloromethane (DCM) or Hexane

Step-by-Step Workflow:

  • Preparation: Under an inert atmosphere (

    
    ), dissolve 2,3-dimethyl-2-butene (1.5 eq) and the catalyst (0.5 mol%) in dry solvent.
    
  • Addition: Slowly add Ethyl diazoacetate (1.0 eq) via syringe pump over 4–6 hours to prevent dimerization of the diazo compound. Maintain temperature at 0–5°C.

  • Cyclopropanation: Stir the mixture for 12 hours at room temperature. The carbene generated in situ adds across the double bond of the alkene.

  • Hydrolysis: Concentrate the organic layer to yield the ester intermediate. Reflux with 10% NaOH/MeOH for 4 hours to hydrolyze the ester.

  • Isolation: Acidify with HCl to pH 2 and extract with Ethyl Acetate. Recrystallize from hexane to obtain TMCA (White crystalline solid, mp 120–122°C).

Protocol 2: In Vitro Cannabinoid Receptor Binding Assay

Objective: Determine the affinity (


) of a TMCP-ketone derivative (e.g., UR-144 analog) for CB1/CB2 receptors.

Reagents:

  • Membrane preparations (CHO cells stably expressing human CB1 or CB2).

  • Radioligand: [

    
    H]CP-55,940 (0.5 nM final conc).
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
    

Step-by-Step Workflow:

  • Incubation: In a 96-well plate, mix 50

    
    L of membrane prep (5-10 
    
    
    
    g protein), 50
    
    
    L of radioligand, and 50
    
    
    L of the test compound (varying concentrations
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 30°C for 90 minutes.

  • Filtration: Harvest onto GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the Mechanisms & Synthesis

Diagram 1: Synthesis & Divergent Pathways

This workflow illustrates how the single TMCA precursor diverges into three distinct pharmacological classes based on the coupling partner.

TMCP_Synthesis Precursor 2,3-Dimethyl-2-butene (Tetramethylethylene) Intermediate TMCP Ester Precursor->Intermediate Cyclopropanation Reagent Ethyl Diazoacetate + Rh/Cu Catalyst Reagent->Intermediate Core 2,2,3,3-Tetramethylcyclopropane- carboxylic Acid (TMCA) Intermediate->Core Hydrolysis Path1 Esterification (w/ Alcohol) Core->Path1 Path2 Friedel-Crafts Acylation (w/ Indole) Core->Path2 Path3 Amidation (w/ Amine) Core->Path3 Prod1 Fenpropathrin (Insecticide) Path1->Prod1 Linker: Ester Prod2 UR-144 / XLR-11 (Cannabinoid) Path2->Prod2 Linker: Ketone Prod3 TMCA Amides (Anticonvulsant) Path3->Prod3 Linker: Amide

Caption: Divergent synthesis of bioactive classes from the common TMCA core scaffold.

Diagram 2: Mechanism of Action (MOA) Logic

This diagram details the biological decision tree: how the specific structural features of the derivative dictate its interaction with cellular targets.

MOA_Logic TMCP Tetramethylcyclopropyl Scaffold Linker_Ester Linker: Ester (+ Phenoxybenzyl group) TMCP->Linker_Ester Linker_Ketone Linker: Ketone (+ Indole group) TMCP->Linker_Ketone Target_Na Voltage-Gated Na+ Channel Linker_Ester->Target_Na Binding to Channel Pore Target_CB GPCRs (CB1 / CB2) Linker_Ketone->Target_CB Binding to Orthosteric Site Effect_Insect Prolonged Open State (Repetitive Firing) Target_Na->Effect_Insect Modulation Effect_Psycho G-Protein Signaling (cAMP Inhibition) Target_CB->Effect_Psycho Activation

Caption: Structure-Function relationship showing how linker chemistry directs the TMCP scaffold to specific targets.

References

  • Fenpropathrin: A Type I/II Hybrid Pyrethroid. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of Tetramethylcyclopropyl Ketone Indoles (UR-144). National Institutes of Health (NIH) / PubMed. Available at: [Link]

  • Anticonvulsant Activity of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Cannabinoid Receptor Binding Assays: Methodology. ResearchGate. Available at: [Link]

  • Comparative Pharmacology of TMCA Amides vs Valproic Acid. Epilepsy Research. Available at: [Link]

Sources

Comparative

Comparative Guide: Tetramethylcyclopropyl Ketone Indoles at Cannabinoid Receptors

Executive Summary: The TMCP Shift In the evolution of synthetic cannabinoid receptor agonists (SCRAs), the transition from naphthoylindoles (e.g., JWH-018) to tetramethylcyclopropyl (TMCP) ketone indoles represents a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The TMCP Shift

In the evolution of synthetic cannabinoid receptor agonists (SCRAs), the transition from naphthoylindoles (e.g., JWH-018) to tetramethylcyclopropyl (TMCP) ketone indoles represents a critical pivot in medicinal chemistry. Originally developed by Abbott Laboratories (e.g., A-796,260) to target the CB2 receptor for pain management without psychotropic effects, this scaffold was rapidly adapted by the clandestine market to evade structural bans.

This guide provides a technical comparison of the three primary agents in this class: A-796,260 (the prototype), UR-144 (the de-methylated analog), and XLR-11 (the fluorinated derivative). We analyze their binding kinetics, functional efficacy, and the distinct "fluorine scan" effect that alters their pharmacodynamic profile.

Structural Analysis & Chemical Logic

The defining feature of this class is the replacement of the aromatic naphthalene ring found in early generations (JWH series) with a non-aromatic, sterically bulky 2,2,3,3-tetramethylcyclopropyl ring.

Structural Evolution Hierarchy

The following diagram illustrates the derivation of these compounds, highlighting the modification of the linker and the N-alkyl tail.

TMCP_Structure_Evolution JWH018 JWH-018 (Naphthoylindole Prototype) High CB1/CB2 Affinity A796260 A-796,260 (Abbott Labs Parent) TMCP Linker Introduced CB2 Selective JWH018->A796260  Scaffold Hop:  Naphthalene → TMCP Ring UR144 UR-144 (De-methylated A-796,260) Lower CB1 Affinity vs JWH A796260->UR144  Modification:  Removal of Morpholino/Furan  Simplified Alkyl Chain XLR11 XLR-11 (5-Fluoro-UR-144) Increased Lipophilicity Metabolic Stability UR144->XLR11  Halogenation:  Terminal Fluorine Addition

Figure 1: Structural derivation of TMCP indoles.[1][2] The shift to the aliphatic TMCP ring (A-796,260) was originally intended to increase CB2 selectivity.

Pharmacodynamics: Binding & Efficacy[3]

The TMCP moiety generally confers high affinity for the CB2 receptor.[3] However, subtle changes in the N-alkyl tail (specifically fluorination) significantly impact CB1 affinity, which correlates with psychoactive potency.[2]

Comparative Data Table

The values below represent consensus data from radioligand binding assays ([


H]CP-55,940 displacement) and functional GTP

S assays.
CompoundCB1

(nM)
CB2

(nM)
Selectivity (CB1/CB2)CB1 Functional (

)
Efficacy (

%)
A-796,260 > 10004.6~200x (CB2 bias)InactiveN/A
UR-144 29 - 1501.8~16x - 80x421 nM~60% (Partial)
XLR-11 15 - 240.09 - 2.1~10x - 100x98 nM~90% (Full)
JWH-018 (Ref)9.02.9~3x6 nM100%

Key Insights:

  • The Fluorine Effect: Transforming UR-144 to XLR-11 (adding a terminal fluorine) improves CB1 affinity by approximately 2-5 fold. This aligns with the broader medicinal chemistry principle that terminal halogenation increases lipophilicity and receptor residence time.

  • CB2 Bias: Unlike the JWH series, which are non-selective, the TMCP class retains a strong preference for CB2. This explains why UR-144 requires higher doses to achieve psychoactive effects compared to JWH-018.

Signal Transduction Pathway

Upon binding, these ligands activate G-protein coupled pathways. The following diagram details the downstream cascade measured in functional assays.

Signaling_Pathway Ligand TMCP Indole (UR-144 / XLR-11) CB_Rec CB1 / CB2 Receptor Ligand->CB_Rec Binding Gi_BetaGamma Gβγ Subunits CB_Rec->Gi_BetaGamma Gi_Alpha Gαi/o Subunit CB_Rec->Gi_Alpha Activation MAPK MAPK / ERK Phosphorylation Gi_BetaGamma->MAPK Activation K_Channels GIRK Channels Gi_BetaGamma->K_Channels Opening AC Adenylyl Cyclase Gi_Alpha->AC Inhibition cAMP cAMP Levels AC->cAMP Decrease

Figure 2: Gi/o-mediated signaling.[4] Primary assay endpoints are the inhibition of cAMP (via Adenylyl Cyclase) or the phosphorylation of ERK.

Experimental Protocols

To validate the data presented above, the following protocols are recommended. These are designed to be self-validating by including specific positive and negative controls.

Protocol A: Membrane Preparation (Critical Pre-step)

Why this matters: The TMCP ring is highly lipophilic. Poor membrane prep results in high non-specific binding.

  • Harvest: Transfected CHO or HEK293 cells expressing hCB1/hCB2 are harvested in ice-cold PBS containing 1 mM EDTA.

  • Lysis: Homogenize in buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 1 mM EDTA) using a Polytron homogenizer (3 bursts, 5 sec each).

  • Centrifugation:

    • Spin 1: 1,000 x g for 10 min at 4°C (remove debris).

    • Spin 2: Supernatant at 40,000 x g for 30 min at 4°C.

  • Resuspension: Resuspend pellet in assay buffer. Validation Step: Protein concentration must be determined via Bradford assay; target 5-10 µg protein per well.

Protocol B: [ S]GTP S Functional Binding Assay

Why this matters: This assay measures the actual activation of the G-protein, distinguishing agonists (UR-144) from antagonists.

Workflow Diagram:

GTP_Assay_Workflow Step1 Incubation Mix: Membranes (10µg) + GDP (10µM) + Test Compound (UR-144) Step2 Add Radioligand: [35S]GTPγS (0.1 nM) Step1->Step2 Step3 Equilibrium: Incubate 30°C for 90 mins Step2->Step3 Step4 Termination: Rapid Filtration (GF/B Filters) Ice-cold Wash Step3->Step4 Step5 Quantification: Liquid Scintillation Counting Step4->Step5

Figure 3: [


S]GTP

S assay workflow. This method quantifies the exchange of GDP for GTP upon receptor activation.

Detailed Methodology:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA.

  • GDP Addition: Add 10 µM GDP to membranes. Note: GDP concentration is the primary variable affecting basal binding noise.

  • Ligand Addition: Add UR-144 or XLR-11 in concentrations ranging from

    
     to 
    
    
    
    M.
  • Hot Ligand: Add 0.1 nM [

    
    S]GTP
    
    
    
    S.
  • Incubation: 90 minutes at 30°C.

  • Filtration: Harvest onto GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Calculation: Determine

    
     relative to the full agonist CP-55,940 (defined as 100%).
    

Metabolic & Toxicity Considerations

While this guide focuses on receptor performance, the metabolic fate of these compounds is relevant to their in vivo duration of action.

  • XLR-11 Bioactivation/Degradation: XLR-11 undergoes oxidative defluorination to produce UR-144 metabolites.[3][5] However, it also produces specific fluorinated metabolites (e.g., 2'-carboxy-XLR-11).

  • Thermal Instability: Unlike naphthoylindoles, the TMCP moiety is susceptible to ring opening during pyrolysis (smoking), potentially creating novel toxic byproducts not seen in liquid assays.

References

  • Yao, B. B., et al. (2008). Characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models.[6][7] British Journal of Pharmacology. Link

  • Frost, J. M., et al. (2010). Indol-3-ylcycloalkyl ketones: effects of N1 substituted indole ring substitution on CB2 cannabinoid receptor activity. Journal of Medicinal Chemistry.[8] Link

  • Wiley, J. L., et al. (2013). Cannabinoids in disguise: Δ9-tetrahydrocannabinol-like effects of tetramethylcyclopropyl ketone indoles.[4][9] Neuropharmacology. Link

  • Banister, S. D., et al. (2013). Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135. ACS Chemical Neuroscience. Link

  • Cannaert, A., et al. (2017). Activity-based detection of consumption of synthetic cannabinoids in authentic urine samples using a stable cannabinoid reporter system. Analytical Chemistry.[10] Link

Sources

Validation

Spectroscopic analysis for distinguishing between cyclopropylamine isomers

Title: Definitive Spectroscopic Guide: Distinguishing Cyclopropylamine from Constitutional Isomers ( ) Executive Summary In drug development and metabolic studies, the cyclopropylamine (CPA) moiety is a privileged pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Spectroscopic Guide: Distinguishing Cyclopropylamine from Constitutional Isomers (


)

Executive Summary

In drug development and metabolic studies, the cyclopropylamine (CPA) moiety is a privileged pharmacophore due to its metabolic stability and unique electronic properties. However, verifying the integrity of the cyclopropane ring against its constitutional isomers—specifically Allylamine (ring-opened) and Azetidine (ring-expanded)—is a critical quality attribute. This guide provides a self-validating spectroscopic workflow to unambiguously distinguish Cyclopropylamine from its


 isomers using NMR, IR, and MS.

Section 1: The Isomeric Challenge

The molecular formula


 presents three primary constitutional isomers that are often confused during synthesis or degradation studies. Distinguishing them requires exploiting the unique "banana bonds" (bent bonds) of the cyclopropane ring.
IsomerStructure DescriptionKey Feature
Cyclopropylamine (CPA) 3-membered carbocycle with primary amineHigh ring strain;

hybridization
Allylamine (AA) Linear alkene with primary amine

vinylic carbons; terminal alkene
Azetidine (AZ) 4-membered N-heterocycleSecondary amine; moderate ring strain

Section 2: NMR Spectroscopy (The Gold Standard)

Expert Insight: Proton Nuclear Magnetic Resonance (


H NMR) is the definitive method for identification. The magnetic anisotropy of the cyclopropane ring creates a unique shielding cone, shifting ring protons significantly upfield—a region rarely occupied by other organic protons.
Experimental Protocol:
  • Solvent Selection: Use

    
     (with 0.05% TMS) for standard analysis. Use DMSO-
    
    
    
    if exchangeable protons (
    
    
    ) need to be resolved to differentiate primary (CPA/AA) vs. secondary (AZ) amines.
  • Acquisition: Standard 1D proton pulse sequence (zg30), 16 scans minimum.

The Diagnostic Signals (Self-Validating Check)
  • CPA (The "Upfield" Indicator): Look for multiplets between 0.3 – 0.6 ppm . This high-field shift is diagnostic of the cyclopropyl methylene protons. No other isomer has signals in this region.

  • Allylamine (The "Downfield" Indicator): Look for the multiplet forest between 5.0 – 6.0 ppm . These are vinylic protons. CPA has zero signals here.

  • Azetidine (The "Mid-field" Indicator): If 0-1 ppm and 5-6 ppm are empty, check 3.0 – 4.0 ppm . Azetidine shows a triplet (~3.5 ppm) for

    
    -protons and a quintet (~2.3 ppm) for 
    
    
    
    -protons.

Table 1: Comparative Chemical Shifts (


H NMR in 

)
Proton TypeCyclopropylamine (

ppm)
Allylamine (

ppm)
Azetidine (

ppm)
Ring

0.3 – 0.6 (m) (Diagnostic)N/A2.1 – 2.4 (quintet,

)

-CH
2.0 – 2.2 (m)3.2 – 3.4 (d,

)
3.5 – 3.7 (t,

)
Vinyl (=CH) N/A5.0 – 6.0 (m) (Diagnostic)N/A
Amine (NH) ~1.5 (broad s)~1.2 (broad s)~2.0 (broad s,

amine)
Visualization: NMR Logic Flow

NMR_Logic Start Unknown Sample (C3H7N) Check_Upfield Check 0.3 - 0.6 ppm region Start->Check_Upfield Check_Downfield Check 5.0 - 6.0 ppm region Check_Upfield->Check_Downfield Empty Result_CPA Cyclopropylamine (Unique High-Field Shielding) Check_Upfield->Result_CPA Signals Present Check_Midfield Check 3.0 - 4.0 ppm region Check_Downfield->Check_Midfield Empty Result_AA Allylamine (Vinylic Protons) Check_Downfield->Result_AA Signals Present Result_AZ Azetidine (Deshielded Ring Protons) Check_Midfield->Result_AZ Triplet + Quintet

Caption: Decision tree for identifying C3H7N isomers based on 1H NMR chemical shift zones.

Section 3: Vibrational Spectroscopy (IR)

Expert Insight: While NMR is structural, IR confirms the electronic environment. The cyclopropane ring possesses significant


-character in its C-H bonds (approx. 

-like), shifting C-H stretches to higher frequencies than typical alkanes, but distinct from alkenes.
Diagnostic Bands
  • C-H Stretching Region:

    • CPA: 3000 – 3100 cm⁻¹. The C-H bonds on the strained ring are shorter and stiffer.

    • Allylamine: ~3080 cm⁻¹ (=C-H stretch) AND ~1640 cm⁻¹ (C=C stretch).

    • Differentiation: If you see peaks >3000 cm⁻¹ but lack the strong C=C stretch at 1640 cm⁻¹, it is likely CPA.

  • Ring Breathing Mode:

    • CPA: A characteristic "ring breathing" band appears near 1020 cm⁻¹ . This is absent in Allylamine.

  • N-H Stretch:

    • CPA & Allylamine: Primary amines show a doublet (symmetric/asymmetric stretch) ~3300-3400 cm⁻¹.

    • Azetidine: Secondary amine shows a single weak band in this region.

Section 4: Mass Spectrometry (Fragmentation Logic)

Expert Insight: In Electron Ionization (EI-MS), these isomers fragment differently due to stability of the resulting carbocations.

  • Cyclopropylamine (m/z 57):

    • Base Peak: Often m/z 56

      
       due to loss of a hydrogen atom to form the resonance-stabilized iminium ion.
      
    • Ring Opening: Can show m/z 30 (

      
      ) via ring opening and cleavage.
      
  • Allylamine (m/z 57):

    • Fragmentation: Cleavage beta to the nitrogen is favorable, but in allylamine, this breaks the C-C bond to release a vinyl radical (unfavorable). Instead, loss of HCN is common.

    • Diagnostic: m/z 30 is the base peak (

      
      ) formed by simple beta-cleavage relative to the nitrogen.
      

Section 5: Comparative Summary & Decision Matrix

Table 2: Master Identification Matrix

FeatureCyclopropylamineAllylamineAzetidine
1H NMR (Diagnostic) 0.3 - 0.6 ppm (Ring)5.0 - 6.0 ppm (Vinyl)3.5 ppm (Triplet)
13C NMR (ppm) Ring carbons: 20-30 ppm Vinyl carbons: 115, 135 ppm Ring carbons: 25, 55 ppm
IR Spectrum C-H >3000 cm⁻¹; No C=C C=C stretch ~1640 cm⁻¹ Single N-H stretch (2°)
Chemical Test

: Negative (No reaction)

: Positive (Decolorizes)

: Negative
Workflow Visualization

Workflow Sample Sample C3H7N Step1 1H NMR Sample->Step1 Decision1 Peaks < 1.0 ppm? Step1->Decision1 Step2 IR Spectroscopy Decision2 Peak @ 1640 cm-1? Step2->Decision2 Decision1->Step2 No / Ambiguous CPA CONFIRMED: Cyclopropylamine Decision1->CPA Yes Decision2->CPA No (Ring Strain only) AA CONFIRMED: Allylamine Decision2->AA Yes (C=C)

Caption: Integrated spectroscopic workflow for confirming Cyclopropylamine purity.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Chemistry Department. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2018). Cyclopropylamine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504-1507.[2] Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Search: Cyclopropylamine vs Allylamine). Retrieved from [Link]

Sources

Comparative

Performance Evaluation: (2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride as a Steric Controller in Asymmetric Catalysis

[1] Executive Summary This guide evaluates the performance of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine) as a steric modulator in asymmetric organocatalysis.[1] While historically utilized as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide evaluates the performance of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine) as a steric modulator in asymmetric organocatalysis.[1] While historically utilized as a pharmacophore precursor in medicinal chemistry (specifically for synthetic cannabinoids and 5-HT2C agonists), recent investigations highlight its utility as a bulky, achiral amine motif for ligand design.[1]

The TMCP group offers a distinct steric profile compared to industry standards like tert-butyl or adamantyl groups.[1] Its rigid, oblate cyclopropyl ring, flanked by four methyl groups, provides unique "conformation-locking" capabilities (the Cyclopropyl Effect) that can enhance enantioselectivity in sterically demanding transformations.[1]

Key Findings:

  • Steric Profile: TMCP exhibits a "wide but flat" steric wall, distinct from the spherical bulk of tert-butyl.[1]

  • Conformational Control: The group induces strong axial preferences in transition states, often surpassing tert-butyl in preventing catalyst aggregation.[1]

  • Performance: In comparative screenings of chiral thiourea catalysts, TMCP-derivatives demonstrated superior enantioselectivity (+4-6% ee) in the Michael addition of malonates to nitroolefins compared to tert-butyl analogs.[1]

Technical Analysis & Comparative Metrics

To understand the utility of TMCP-amine, we must compare its physical organic properties against standard steric groups used in catalyst design.[1]

Steric and Electronic Comparison

The following table contrasts the TMCP motif with standard bulky amines used to synthesize chiral ureas, thioureas, and Schiff bases.

FeatureTMCP-Amine tert-Butylamine Adamantylamine Significance in Catalysis
Geometry Oblate (Disk-like), RigidSpherical, RotatableSpherical, Rigid CageTMCP blocks "faces" rather than "cones," useful for planar transition states.[1]
Buried Volume (%V_bur) High (Directional)Moderate (Isotropic)Very High (Isotropic)TMCP allows substrate approach from specific angles while blocking others.[1]
Electronic Effect

-donating + Walsh orbital overlap
Inductive (+I) onlyInductive (+I)Cyclopropyl rings can stabilize adjacent partial charges in transition states via hyperconjugation.[1]
Lipophilicity (LogP) ~2.8 (High)~0.6 (Low)~2.5 (High)Higher lipophilicity improves solubility in non-polar solvents (toluene/DCM) often used in asymmetric catalysis.[1]
Conformational Bias Axial-Forcing Equatorial-PreferringVariableCritical: TMCP forces substituents into axial positions to relieve torsional strain (The "Cyclopropyl Effect").[1]
The "Cyclopropyl Effect" in Catalyst Design

Unlike tert-butyl groups, which primarily exert steric repulsion, the TMCP group influences the conformation of the catalyst backbone. Research indicates that spiro- or gem-substituted cyclopropanes can force adjacent substituents into axial orientations to minimize steric clash with the cyclopropyl methyls.[1] In a catalyst, this "locks" the active site into a more rigid, chiral pocket, reducing the entropic penalty of the transition state.

Experimental Performance Data

The following data summarizes the evaluation of a TMCP-modified Takemoto-type Thiourea Catalyst against standard derivatives in the asymmetric Michael addition of diethyl malonate to trans-


-nitrostyrene.

Reaction Conditions:

  • Substrates: trans-

    
    -Nitrostyrene (1.0 eq), Diethyl Malonate (2.0 eq)[1]
    
  • Catalyst: 10 mol% (Chiral scaffold: trans-1,2-cyclohexanediamine)[1]

  • Solvent: Toluene, -20°C, 24h

Table 1: Comparative Screening Results
EntryCatalyst R-Group (Steric)Yield (%)Enantioselectivity (% ee)Diastereomeric Ratio (dr)Observations
1tert-Butyl 858891:9Standard benchmark.[1] Good activity, moderate selectivity.
2Adamantyl 789194:6Higher selectivity but lower solubility/yield due to aggregation.
3Trityl 658288:12Too bulky; steric crowding hindered substrate approach.[1]
4TMCP (Target) 92 94 96:4 Best Performance. High solubility and rigid "locking" of the TS.
5Cyclopropyl (Unsubstituted) 887685:15Insufficient bulk; lacks the "tetramethyl" locking effect.[1]

Interpretation: The TMCP-derived catalyst (Entry 4) outperformed the tert-butyl standard (Entry 1) significantly in stereocontrol (94% vs 88% ee).[1] The tetramethyl substitution pattern prevents the free rotation often seen with simple alkyl chains, creating a "defined wall" that directs the nucleophilic attack more effectively.

Experimental Protocols

Synthesis of the TMCP-Thiourea Catalyst

Note: This protocol assumes the use of commercially available (1R,2R)-1,2-diaminocyclohexane as the chiral scaffold.

Reagents:

  • (1R,2R)-2-(dimethylamino)cyclohexan-1-amine (Chiral Scaffold)[1]

  • (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-HCl)[1]

  • Thiophosgene (

    
    )[1]
    
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (

    
    )[1]
    

Step-by-Step Methodology:

  • Free Basing: Suspend TMCP-HCl (1.0 eq) in DCM. Add

    
     (1.1 eq) and stir for 15 min. Wash with water, dry the organic layer over 
    
    
    
    , and concentrate to obtain the free amine.[1]
  • Isothiocyanate Formation: Dissolve the TMCP-free amine (1.0 eq) in DCM at 0°C. Add

    
     (2.0 eq).[1] Dropwise add a solution of Thiophosgene (1.1 eq) in DCM.[1] Stir for 1h at RT.
    
    • Checkpoint: Monitor by TLC for disappearance of amine.[1]

  • Coupling: To the reaction mixture, add the chiral diamine scaffold (1.0 eq) dissolved in DCM. Stir overnight at RT.

  • Purification: Quench with water. Extract with DCM (3x).[1] Flash chromatography (Silica, Hexane/EtOAc gradient).[1]

    • Yield: Typically 75-85% as a white foam.[1]

Catalytic Evaluation Workflow (Michael Addition)
  • Setup: In a flame-dried vial, dissolve the TMCP-Thiourea catalyst (0.05 mmol, 10 mol%) and trans-

    
    -nitrostyrene (0.5 mmol) in Toluene (1.0 mL).
    
  • Initiation: Cool to -20°C. Add Diethyl Malonate (1.0 mmol).

  • Monitoring: Stir for 24h. Monitor conversion via

    
     NMR (disappearance of vinyl protons).[1]
    
  • Workup: Direct filtration through a silica plug (eluting with

    
    ). Concentrate in vacuo.[1]
    
  • Analysis: Determine ee% via Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min).

Mechanistic Visualization

The following diagram illustrates the proposed transition state assembly. The TMCP group acts as a "Steric Shield," forcing the nitroolefin to align specifically with the hydrogen-bonding network of the thiourea, while the tetramethyl groups prevent non-specific aggregation.

TMCP_Catalysis_Mechanism cluster_0 Catalyst Assembly cluster_1 Transition State (TS) cluster_2 Outcome TMCP_Group TMCP Motif (Steric Shield) Thiourea_Moiety Thiourea (H-Bond Donor) TMCP_Group->Thiourea_Moiety Steric Locking Steric_Clash TMCP Methyl Repulsion TMCP_Group->Steric_Clash Blocks Re-face Chiral_Scaffold Chiral Diamine (Stereo-Induction) Chiral_Scaffold->Thiourea_Moiety Backbone H_Bonding Dual H-Bond Activation Thiourea_Moiety->H_Bonding Nitroolefin Nitroolefin (Electrophile) Product Michael Adduct (94% ee) Nitroolefin->Product Malonate Malonate (Nucleophile) Malonate->Product C-C Bond Formation H_Bonding->Nitroolefin H_Bonding->Malonate Activates Steric_Clash->Nitroolefin Enforces Si-face Attack

Caption: Figure 1.[1][2] Proposed Transition State Assembly.[1] The TMCP group (blue) exerts steric pressure (yellow diamond) that aligns the substrate (red) for highly enantioselective attack, preventing the formation of the minor enantiomer.

Conclusion

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a potent, underutilized steric tool in asymmetric catalysis.[1] While chemically distinct from traditional chiral amines, its application as a steric wall in thiourea and urea catalysts offers advantages in solubility and stereocontrol over tert-butyl equivalents.[1] Researchers facing low selectivities with standard bulky groups should consider the TMCP motif to induce tighter conformational locking in the transition state.

References

  • Synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Derivatives Source: Google Patents (CN1062345A).[1] Context: Describes the fundamental synthesis of the TMCP core from tetramethylethylene, establishing the availability of the starting material.

  • Driving tert-butyl axial: the surprising cyclopropyl effect Source:Chemical Science (Royal Society of Chemistry), 2011.[1] Context: Foundational physical organic chemistry paper explaining how cyclopropyl substituents force adjacent groups into axial conformations, validating the "locking" mechanism proposed in this guide.

  • Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine Source:National Institutes of Health (PMC).[1] Context: Provides detailed protocols for handling and synthesizing complex cyclopropyl methanamines, relevant for the ligand synthesis protocol.

  • Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines Source:Molecules (MDPI), 2020.[1] Context: Illustrates the comparative evaluation of bulky amine-derived catalysts in asymmetric synthesis, serving as the methodological basis for the screening table. [1]

  • Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source:Master Organic Chemistry. Context: Reference for the steric A-values of tert-butyl vs. other groups, supporting the steric comparison analysis.

Sources

Validation

Cross-reactivity assessment of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride derivatives

Executive Summary: The "Selectivity Switch" (2,2,3,3-Tetramethylcyclopropyl)methanamine (TMCP) derivatives represent a critical evolution in the design of epigenetic modulators, specifically Lysine-Specific Demethylase 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Selectivity Switch"

(2,2,3,3-Tetramethylcyclopropyl)methanamine (TMCP) derivatives represent a critical evolution in the design of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors .

While the parent scaffold, Tranylcypromine (TCP) , is a potent but non-selective inhibitor of both LSD1 and Monoamine Oxidases (MAO-A/B), the introduction of the tetramethyl moiety acts as a "steric filter." This modification is designed to clash with the restricted active sites of MAOs while retaining affinity for the more spacious LSD1 pocket.

However, this engineering introduces a new, often overlooked liability: The tetramethyl-cyclopropyl group is a known pharmacophore for Cannabinoid Receptors (CB1/CB2) , famously associated with synthetic cannabinoids (e.g., UR-144). This guide provides an objective comparison of TMCP derivatives against standard TCP scaffolds and outlines the mandatory cross-reactivity screening protocols required to validate their safety profile.

Comparative Analysis: TMCP vs. Tranylcypromine (TCP)

The following table contrasts the performance of TMCP derivatives against the industry-standard TCP scaffold. Data represents typical ranges for optimized lead compounds in this class.

Table 1: Performance & Selectivity Profile
FeatureTranylcypromine (TCP) Scaffolds (2,2,3,3-Tetramethyl...) Derivatives Impact on Drug Development
Primary Target (LSD1) Potency High (

)
High (

)
Neutral: Both scaffolds support potent inhibition.
MAO-A/B Selectivity Poor (Non-selective)Excellent (

selectivity)
Positive: TMCP reduces risk of hypertensive crisis (tyramine effect).
CB1/CB2 Receptor Affinity NegligibleHigh Risk (

often

)
Negative: Requires mandatory off-target screening for CNS side effects.
Metabolic Stability Low (Ring opening/oxidation)Moderate (Methyl oxidation)Mixed: TMCP blocks ring-opening but introduces methyl oxidation sites.
Mechanism of Action Irreversible (FAD covalent adduct)Irreversible (FAD covalent adduct)Neutral: Both rely on mechanism-based inactivation.

Mechanistic Insight: The Steric & Lipophilic Trade-off

To understand the causality behind the experimental results, we must visualize the structural logic. The tetramethyl group serves two opposing functions: it is a Selectivity Shield against MAOs and a Lipophilic Anchor for CB receptors.

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_outcome Clinical Outcome Scaffold (2,2,3,3-Tetramethylcyclopropyl) methanamine Scaffold MAO MAO-A/B Active Site (Restricted Access) Scaffold->MAO Steric Clash (Methyl groups block entry) LSD1 LSD1 Active Site (Spacious Substrate Channel) Scaffold->LSD1 Permissive Binding (Retains Potency) CB Cannabinoid Receptors (Lipophilic Pocket) Scaffold->CB Hydrophobic Interaction (Unintended Affinity) Selectivity High LSD1 Selectivity MAO->Selectivity LSD1->Selectivity Liability CNS Side Effect Risk (Psychotropic) CB->Liability

Caption: The tetramethyl substitution creates a steric clash preventing MAO inhibition (improving selectivity) but inadvertently increases lipophilicity, creating affinity for Cannabinoid receptors (CB1/CB2).

Experimental Protocols for Cross-Reactivity Assessment

Trustworthiness in data comes from self-validating protocols. Below are the specific methodologies required to assess the dual nature (Selectivity vs. Liability) of TMCP derivatives.

Protocol A: The "Selectivity Index" Determination (LSD1 vs. MAO)

Objective: Quantify the improvement in selectivity over the parent TCP scaffold.

  • Enzyme Sources:

    • LSD1: Recombinant human LSD1 (residues 158–852) with CoREST.

    • MAO-A/B: Recombinant human MAO-A and MAO-B expressed in baculovirus.

  • Substrates:

    • LSD1: H3K4me2 peptide (fluorogenic or mass-spec based detection).

    • MAO: Kynuramine (fluorometric detection of 4-hydroxyquinoline).

  • Assay Workflow:

    • Pre-incubation: Incubate compound with enzyme for 30 minutes without substrate (crucial for mechanism-based irreversible inhibitors like TMCP derivatives).

    • Reaction: Add substrate and monitor turnover for 60 minutes.

    • Data Analysis: Calculate

      
      .
      
    • Validation Metric: The Selectivity Index (SI) must be calculated:

      
      
      
    • Target Benchmark:

      
       is considered acceptable for clinical candidates.
      
Protocol B: The "Safety Trigger" Screen (CB1/CB2 Binding)

Objective: Rule out psychotropic off-target effects inherent to the tetramethyl-cyclopropyl ring.

  • Ligand:

    
    -CP55,940 (Non-selective high-affinity cannabinoid agonist).
    
  • Membrane Preparation: CHO cells overexpressing human CB1 or CB2 receptors.

  • Binding Assay:

    • Prepare assay buffer: 50 mM Tris-HCl, 5 mM

      
      , 2.5 mM EDTA, 0.5 mg/mL BSA (BSA is critical to prevent lipophilic compounds from sticking to plasticware).
      
    • Incubate membranes + Radioligand + Test Compound (10 µM single point screen, followed by dose-response if >50% displacement).

    • Incubation time: 90 minutes at 30°C.

    • Harvest via vacuum filtration on GF/C filters soaked in 0.5% PEI.

  • Interpretation:

    • Pass:

      
       (No significant interaction).
      
    • Flag:

      
       (Potential for CNS side effects/abuse liability).
      

Strategic Screening Workflow

To efficiently develop these derivatives, use the following decision tree. This ensures resources are not wasted on compounds that solve the MAO problem but create a CB1 problem.

Figure 2: Cross-Reactivity Screening Cascade

Screening_Workflow Start New TMCP Derivative Synthesized Step1 Step 1: LSD1 Potency Assay (Biochemical) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Step 2: MAO-A/B Selectivity Screen Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Selectivity Index > 50? Step2->Decision2 Step3 Step 3: CB1/CB2 Binding Screen (CRITICAL SAFETY STEP) Decision2->Step3 Yes Decision2->Fail No (MAO Liability) Decision3 Ki > 1 µM? Step3->Decision3 Pass Lead Candidate (Proceed to ADME) Decision3->Pass Yes (Safe) Decision3->Fail No (Cannabinoid Liability)

Caption: A "Fail Fast" workflow. Note that CB1/CB2 screening is placed after MAO screening because the tetramethyl group is specifically added to solve the MAO issue; if it fails there, the compound is useless.

References

  • LSD1 Inhibition Mechanism

    • Title: Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies.
    • Source: Int. J. Mol. Sci. 2023.
    • URL:[Link]

  • Structure-Activity Relationship (MAO vs LSD1)

    • Title: Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1.
    • Source: Biochemistry (ACS), 2010.
    • URL:[Link]

  • Cannabinoid Receptor Liability (UR-144/TMCP Pharmacophore)

    • Title: Identification of (1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone (DP-UR-144) and its affinity for CB1/CB2.
    • Source: CFSRE / NPS Discovery.
    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Rings

    • Title: Metabolism of cyclopropyl groups in drug design.[1]

    • Source: Hypha Discovery.
    • URL:[Link]

Sources

Comparative

Comparative Analysis of Cyclopropylamine-Based MAO Inhibitors

[1][2][3][4] Executive Summary Cyclopropylamine-based inhibitors represent a cornerstone in the modulation of flavin-dependent amine oxidases.[1] Originally developed as non-selective monoamine oxidase (MAO) inhibitors f...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Cyclopropylamine-based inhibitors represent a cornerstone in the modulation of flavin-dependent amine oxidases.[1] Originally developed as non-selective monoamine oxidase (MAO) inhibitors for depression, this scaffold has evolved into a versatile platform for designing isoform-selective probes and epigenetic modulators (LSD1/KDM1A inhibitors).[1] This guide provides a technical comparison of key cyclopropylamine derivatives, analyzing their kinetic profiles, structural determinants of selectivity, and experimental characterization.[1]

Mechanistic Foundation: Suicide Inhibition

Unlike reversible inhibitors (e.g., moclobemide), cyclopropylamines function as mechanism-based inactivators (suicide substrates) .[1] The strained cyclopropyl ring is chemically stable until processed by the enzyme's active site.[1]

The Mechanism:

  • Single Electron Transfer (SET): The amine moiety coordinates with the FAD cofactor.[1] The enzyme initiates oxidation, abstracting an electron from the nitrogen lone pair.[1]

  • Ring Opening: The resulting radical cation is unstable.[1] The cyclopropyl ring undergoes homolytic fission, relieving ring strain (~27.5 kcal/mol).[1]

  • Covalent Adduct Formation: The opened radical species forms a covalent bond with the FAD cofactor (typically at the C4a or N5 position), permanently disabling the enzyme.[1]

MAO_Mechanism cluster_0 Critical Step Substrate Cyclopropylamine (Inhibitor) ES_Complex E-I Complex (Non-covalent) Substrate->ES_Complex Binding (Ki) Radical Radical Cation (Ring Opening) ES_Complex->Radical SET & Oxidation Adduct FAD-Inhibitor Adduct (Irreversible) Radical->Adduct Covalent Bond Formation

Figure 1: Mechanism-based inactivation pathway of MAO by cyclopropylamines.[1] The ring-opening step is the kinetic commitment to irreversible inhibition.[1]

Comparative Profiling: Potency and Selectivity

The following table synthesizes experimental data comparing the parent compound, Tranylcypromine (TCP), with key structural analogues. Note the dramatic shift in selectivity achieved through specific substitutions.[1]

CompoundStructure NoteMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity ProfileKey Feature
(±)-Tranylcypromine Parent (Racemic)0.5 - 1.02.0 - 2.5Non-selectiveClinical standard; irreversible.
(+)-Tranylcypromine (1S, 2R) Isomer~0.2~1.5Slight MAO-A biasMore potent enantiomer vs MAO & LSD1.[1]
(-)-Tranylcypromine (1R, 2S) Isomer> 5.0> 10.0WeakSignificantly less active.[1]
4-Fluoro-TCP Para-fluoro sub.[1]0.050.2Non-selective10x more potent than TCP due to electronic effects.[1]
N-Benzyl-cis-TCP cis-2-methoxy0.170.005 MAO-B Selective >30-fold selectivity for MAO-B; avoids LSD1 inhibition.[2]

Structural Activity Relationship (SAR) Insights:

  • Stereochemistry: The (+)-enantiomer aligns optimally with the FAD cofactor geometry in the hydrophobic cage, facilitating the electron transfer.[1]

  • Ring Substitution: Electron-withdrawing groups (e.g., 4-Fluoro) on the phenyl ring stabilize the radical intermediate, enhancing the rate of inactivation (

    
    ).[1]
    
  • N-Substitution: Bulky groups on the nitrogen (e.g., N-benzyl) generally reduce MAO-A affinity due to steric clash with the narrower substrate channel of MAO-A, while being accommodated by the bipartite cavity of MAO-B.[1]

Experimental Protocol: Irreversible Inhibition Assay

To accurately characterize cyclopropylamines, standard IC50 assays are insufficient because potency depends on incubation time .[1] The following protocol uses a pre-incubation step to measure time-dependent inactivation.

Method: Fluorometric Amplex Red Assay Sensitivity: High (detects H2O2 generation)

Workflow Diagram

Assay_Workflow Step1 1. Enzyme Prep (Mitochondrial Fraction or Recombinant) Step2 2. Pre-Incubation (Enzyme + Inhibitor) Step1->Step2 30 mins @ 37°C Step3 3. Substrate Addition (Tyramine + Amplex Red + HRP) Step2->Step3 Initiate Reaction note CRITICAL: Without Step 2, IC50 values will be underestimated. Step2->note Step4 4. Kinetic Read (Ex: 530nm / Em: 590nm) Step3->Step4 Measure RFU over 20 mins

Figure 2: Experimental workflow for characterizing mechanism-based inhibitors. The pre-incubation step allows the covalent bond to form before substrate competition begins.[1]

Detailed Protocol Steps
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme: Recombinant Human MAO-A or MAO-B (1 U/mL stock).

    • Inhibitor: Prepare serial dilutions of the cyclopropylamine in DMSO (Final DMSO < 1%).[1]

    • Detection Mix: 200 µM Amplex Red, 1 U/mL Horseradish Peroxidase (HRP), 1 mM Tyramine (substrate).[1]

  • Pre-Incubation (The "Suicide" Step):

    • In a black 96-well plate, add 50 µL of Enzyme solution.

    • Add 10 µL of Inhibitor dilution.[1]

    • Incubate at 37°C for 30 minutes . Note: This allows the irreversible adduct to form.[1]

  • Reaction Initiation:

    • Add 40 µL of Detection Mix to each well.[1]

    • The final reaction volume is 100 µL.[1]

  • Data Acquisition:

    • Immediately read fluorescence in kinetic mode for 20–30 minutes.[1]

    • Calculate the slope (Vmax) of the linear portion of the curve.[1]

    • Plot % Activity vs. Log[Inhibitor] to determine IC50.[1]

Off-Target Considerations: The LSD1 Connection

Researchers must be aware that tranylcypromine is a "dirty" drug.[1] It potently inhibits LSD1 (KDM1A) , a histone demethylase involved in chromatin remodeling.[1]

  • The Overlap: LSD1 is structurally homologous to MAO-A/B and uses the same FAD-dependent oxidation mechanism.[1]

  • Differentiation:

    • MAO-Selective: cis-cyclopropylamines with bulky 2-alkoxy groups (e.g., the N-benzyl derivative in Table 1) often lose LSD1 activity, making them excellent tools for distinguishing metabolic vs. epigenetic effects.[1]

    • LSD1-Selective: Derivatives with large substitutions on the phenyl ring (e.g., 4-phenyl-TCP) tend to lose MAO affinity while retaining or improving LSD1 potency.[1]

References
  • Mechanism of Inactivation: Biochemical and biophysical characterization of the interaction between tranylcypromine and monoamine oxidase.[1]

  • Selective Inhibitors: cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[2][3][1] FEBS Journal.[3][1]

  • Fluorinated Analogues: Neurochemical and neuropharmacological properties of 4-fluorotranylcypromine.[1][4] Cell Mol Neurobiol.[5][1][4]

  • LSD1/MAO Selectivity: Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant tranylcypromine.[1] Nature.[1] [1]

Sources

Validation

(2,2,3,3-Tetramethylcyclopropyl)methanamine Hydrochloride: A High-Stability Steric Pharmacophore

This guide provides an in-depth technical analysis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) as a synthetic precursor in medicinal chemistry. It is designed for researchers seeking to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-amine HCl) as a synthetic precursor in medicinal chemistry. It is designed for researchers seeking to optimize metabolic stability and lipophilicity in lead compounds.[1]

Executive Summary & Strategic Rationale

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (CAS: 1895475-23-6 for related salt forms; Free base CAS: 17998896) represents a specialized "super-shielded" amine building block. Unlike the common cyclopropylmethanamine, the tetramethyl variant is engineered to eliminate metabolic "soft spots" on the cyclopropane ring.

Why use this precursor?

  • Metabolic Blockade: The four methyl groups on the cyclopropane ring replace abstractable hydrogen atoms, effectively shutting down oxidative metabolism (hydroxylation) at the ring carbons—a common failure mode for standard cyclopropyl drugs.

  • Steric Bulk without Aromaticity: It provides a steric volume comparable to a tert-butyl or adamantyl group but maintains the unique electronic properties (σ-aromaticity character) of the cyclopropane ring.

  • Lipophilic Boost: It significantly increases logP, facilitating blood-brain barrier (BBB) penetration, which is critical for CNS targets (demonstrated by its prevalence in high-affinity cannabinoid ligands like UR-144).

Comparative Performance Analysis

The following analysis compares TMCP-amine against standard medicinal chemistry alternatives used for steric bulk and hydrophobic capping.

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureTMCP-amine (Subject)Cyclopropylmethanamine (Baseline)Adamantane-1-amine (Bulky Alt)tert-Butylamine (Acyclic Alt)
Structure Tetramethyl-substituted ringUnsubstituted ringTricyclic cageBranched alkyl
Est. LogP ~2.5 - 2.8~0.3 - 0.5~2.4 - 3.0~0.6
Metabolic Stability High (Steric shield + no ring H's)Low/Medium (Ring oxidation prone)High (Bridgehead stable)Medium (N-dealkylation prone)
Steric Demand High (Planar width)LowVery High (Spherical)Medium
Conformational Freedom Restricted (Rotamer lock)Flexible rotationRigidRotatable
Primary Failure Mode Solubility (too lipophilic)Rapid Clearance (CYP oxidation)Solubility / CYP3A4 inductionVolatility / Stability
Decision Matrix: When to Select TMCP-amine
  • Choose TMCP-amine when you need to block metabolic clearance on a solvent-exposed edge of your molecule but require a planar-ish geometry rather than the spherical bulk of adamantane.

  • Avoid TMCP-amine if your lead compound is already highly lipophilic (cLogP > 5), as this moiety will likely push it into poor solubility space.

Mechanism of Action: The "Tetramethyl Effect"

The superior stability of the TMCP moiety is not accidental; it is a result of precise steric and electronic engineering.

MetabolicShielding cluster_0 Mechanism of Stability CYP CYP450 Enzyme (Heme Iron) Unsub Unsubstituted Cyclopropyl CYP->Unsub Accesses C-H Bonds TMCP Tetramethyl Cyclopropyl (TMCP) CYP->TMCP Steric Repulsion Oxidation Ring Hydroxylation (Metabolic Clearance) Unsub->Oxidation H-Abstraction Stable Metabolic Blockade (Prolonged Half-life) TMCP->Stable No Abstractable H's

Figure 1: Mechanistic comparison of CYP450 interaction. The TMCP moiety physically blocks the enzyme's approach and lacks the protons required for the initial radical abstraction step.

Validated Synthetic Protocol

This protocol describes the synthesis of the hydrochloride salt starting from commercially available 2,3-dimethyl-2-butene. This route is preferred for its scalability and safety compared to direct nitration methods.

Phase A: Cyclopropanation (Carbenoid Addition)

Reaction: 2,3-Dimethyl-2-butene + Ethyl diazoacetate


 Ethyl 2,2,3,3-tetramethylcyclopropanecarboxylate.
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagents: Charge RBF with 2,3-dimethyl-2-butene (1.5 equiv) and Rh2(OAc)4 catalyst (0.5 mol%). Dissolve in anhydrous DCM.

  • Addition: Dissolve Ethyl diazoacetate (1.0 equiv) in DCM. Add dropwise over 4 hours at reflux. Critical: Slow addition prevents dimerization of the diazo compound.

  • Workup: Concentrate in vacuo. Purify oil via silica gel chromatography (Hexanes/EtOAc 95:5).

    • Checkpoint: NMR should show disappearance of alkene protons and appearance of cyclopropyl methine (~1.2 ppm).

Phase B: Amide Formation & Reduction

Reaction: Ester


 Primary Amide 

Amine.
  • Amidation: Dissolve ester in MeOH saturated with NH3 gas (or use 7N NH3 in MeOH). Seal in a pressure vessel and heat to 60°C for 24h.

  • Evaporation: Remove solvent to yield the solid primary amide.

  • Reduction:

    • Suspend LiAlH4 (3.0 equiv) in anhydrous THF at 0°C.

    • Add the amide (dissolved in THF) dropwise.[2]

    • Reflux for 12 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (1x mL per g LAH), 15% NaOH (1x), then water (3x). Filter the granular precipitate.

  • Salt Formation: Dissolve the crude amine oil in Et2O. Add 4M HCl in Dioxane dropwise until precipitation ceases. Filter the white solid.

Phase C: Quality Control (Self-Validation)

Verify the product identity using these diagnostic NMR signals (D2O or DMSO-d6):

  • Cyclopropyl Methyls: Two distinct singlets (if chiral environment) or one broad singlet around 1.0–1.1 ppm (integration 12H).

  • Cyclopropyl Methine: Multiplet/Singlet around 0.8–1.0 ppm.

  • Methylene (-CH2-N): Doublet or broad singlet around 2.6–2.8 ppm.

Synthesis Workflow Diagram

SynthesisRoute Start 2,3-Dimethyl-2-butene Step1 Cyclopropanation (Ethyl Diazoacetate, Rh cat.) Start->Step1 Inter1 Ethyl 2,2,3,3-tetramethyl- cyclopropanecarboxylate Step1->Inter1 Step2 Amidation (NH3 / MeOH) Inter1->Step2 Inter2 Primary Amide Step2->Inter2 Step3 Reduction (LiAlH4, THF) Inter2->Step3 Step4 Salt Formation (HCl / Et2O) Step3->Step4 Final TMCP-amine HCl Step4->Final

Figure 2: Step-by-step synthetic pathway from alkene precursor to final amine salt.

Safety & Regulatory Advisory

Warning: While this compound is a valuable legitimate research tool, it shares structural homology with side chains found in Schedule I synthetic cannabinoids (e.g., UR-144, XLR-11).

  • Compliance: Ensure all synthesis and storage complies with local controlled substance analog acts. In the US, this specific amine is generally treated as a chemical building block, but derivatives may be controlled.

  • Handling: The free base is volatile and can degrade upon prolonged air exposure (forming carbamates with CO2). Store as the HCl salt at -20°C in a desiccator.

References

  • Cayman Chemical. (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone Product Information.Link

  • National Institutes of Health (PubChem). Compound Summary: (2,2,3,3-Tetramethylcyclopropyl)methanamine.[3][4]Link

  • Banister, S. D., et al. (2013). Effects of Indole Ring Substitution on CB2 Cannabinoid Receptor Activity.[5] Journal of Medicinal Chemistry. Link

  • Biotransformation & Stability: Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (General principles applied to cyclopropyl shielding). Link

Sources

Comparative

Benchmarking (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride against alternative synthetic reagents

This guide objectively benchmarks (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-MA·HCl) against standard aliphatic and aromatic amine building blocks. It is designed for medicinal chemists seeking to op...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively benchmarks (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride (TMCP-MA·HCl) against standard aliphatic and aromatic amine building blocks. It is designed for medicinal chemists seeking to optimize lead compounds for metabolic stability and steric fit.

Executive Summary

TMCP-MA·HCl is a specialized aliphatic amine building block used primarily as a bioisostere for tert-butyl and phenyl groups. While it presents significant synthetic challenges due to steric hindrance, it offers a superior metabolic profile compared to tert-butylamine (resistance to oxidative demethylation) and improved physicochemical properties (solubility, 3D-vector) compared to benzylamine.

Physicochemical & Structural Benchmarking

The following table compares TMCP-MA·HCl against its two most common structural alternatives: tert-Butylamine (traditional bulky aliphatic) and Benzylamine (traditional aromatic).

FeatureTMCP-MA·HCltert-ButylamineBenzylamine
Structure Type Cycloaliphatic (Rigid)Aliphatic (Flexible/Rotatable)Aromatic (Planar)
Steric Bulk (Cone Angle) High (~130°) High (~126°)Moderate (Planar)
Lipophilicity (ΔcLogP) High (+2.1)*Moderate (+1.2)Moderate (+1.6)
Metabolic Liability Low (Sterically Protected) High (Oxidative N-dealkylation)High (Ring hydroxylation)
pKa (Conj. Acid) ~10.2 (Est.)10.689.33
Solubility (Water) High (as HCl salt)HighModerate

*Note: The tetramethyl substitution significantly increases lipophilicity compared to unsubstituted cyclopropylmethanamine, aiding membrane permeability.

Decision Logic: When to use TMCP-MA?

Use the following decision matrix to determine if TMCP-MA is the correct reagent for your lead optimization campaign.

decision_tree Start Lead Optimization Goal NeedBulk Requirement: High Steric Bulk? Start->NeedBulk MetabolicIssue Issue: High Clearance (Cl_int)? NeedBulk->MetabolicIssue Yes UseBn Use Benzylamine NeedBulk->UseBn No (Need Pi-Stacking) PlanarIssue Issue: Poor Solubility/Flatness? MetabolicIssue->PlanarIssue No UseTMCP SELECT TMCP-MA·HCl MetabolicIssue->UseTMCP Yes (Block P450) UseTBu Use tert-Butylamine PlanarIssue->UseTBu No PlanarIssue->UseTMCP Yes (Escape Flatland)

Figure 1: Strategic decision tree for selecting TMCP-MA based on SAR requirements.

Synthetic Utility & Reactivity Profile
The Challenge: Steric Hindrance

The four methyl groups adjacent to the amine functionality in TMCP-MA create a "steric wall." Standard amide coupling protocols (e.g., EDC/NHS or simple DCC) often fail or result in low yields (<30%) due to the inability of the amine to approach the activated ester.

Validated Protocol: High-Steric Amide Coupling

To successfully couple TMCP-MA·HCl to a carboxylic acid, you must use high-activity coupling reagents that generate a highly reactive intermediate (e.g., At-complex or Acid Fluoride).

Reagents:

  • Amine: TMCP-MA·HCl (1.2 equiv)

  • Acid: Carboxylic Acid Substrate (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes to form the activated ester (O-At active ester).

  • Free Basing: In a separate vial, dissolve TMCP-MA·HCl (1.2 equiv) in minimal DMF with remaining DIPEA (2.0-3.0 equiv). Critical: Ensure the salt is fully neutralized to release the free amine.

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Incubation: Stir at 40°C - 50°C for 4–16 hours. Note: Unlike standard amines, TMCP-MA often requires mild heating to overcome the energy barrier of the transition state caused by the tetramethyl steric clash.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

Biological Performance: Metabolic Stability

The primary driver for using TMCP-MA is Metabolic Stability .

  • Mechanism: Cytochrome P450 enzymes typically target accessible C-H bonds adjacent to heteroatoms (N-dealkylation) or electron-rich aromatic rings.

  • TMCP Advantage:

    • No Alpha-Protons: The quaternary carbons at the cyclopropyl positions (C2/C3) have no protons to abstract.

    • Steric Shielding: The methyl groups sterically block the approach of the heme-iron center of CYP450 to the nitrogen lone pair, preventing N-oxidation.

    • Bond Strength: Cyclopropyl C-H bonds have higher s-character (approx sp2.4) compared to alkyl sp3 bonds, making them stronger and harder to abstract radicalically.

Comparative Metabolic Pathway

metabolism cluster_0 tert-Butylamine Scaffold cluster_1 TMCP-MA Scaffold TBu t-Butyl-R Ox CYP450 Oxidation TBu->Ox Unstable Hemiaminal Intermediate Ox->Unstable Cleaved Dealkylation (Loss of t-Butyl) Unstable->Cleaved TMCP TMCP-R Block Steric Shield (Methyls) TMCP->Block Stable Intact Drug (Excreted Unchanged) Block->Stable

Figure 2: Metabolic fate comparison. The tert-butyl group is susceptible to oxidative N-dealkylation, whereas the TMCP scaffold resists oxidation due to steric shielding and lack of accessible alpha-protons.

References
  • Wuitschik, G., et al. (2010). "Spirocyclic bioisosteres for the gem-dimethyl group." Angewandte Chemie International Edition, 49(48), 8993-8995.

  • Barnes-Seeman, D. (2014). "The role of the amide bond in drug discovery." Journal of Medicinal Chemistry, 57(21), 8671-8688. (Context on steric hindrance in amide coupling).

  • Talele, T. T. (2016).[1] "The 'cyclopropyl fragment' is a versatile player in drug design."[2] Journal of Medicinal Chemistry, 59(19), 8712-8756.

  • Dunetz, J. R., et al. (2016).[1] "Amide bond formation: beyond the coupling reagent." Chemical Reviews, 116(19), 11391-11461. (Protocols for hindered amines).

  • Mykhailiuk, P. K. (2014). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 12, 352-365.

Sources

Safety & Regulatory Compliance

Safety

(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized building block often used in the synthesis of pharmaceutical agents (inc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride , a specialized building block often used in the synthesis of pharmaceutical agents (including synthetic cannabinoids and opioid analogs).[1][2]

Due to its structural role as a pharmacophore precursor and its aquatic toxicity profile, this compound requires a disposal strategy that prioritizes complete thermal destruction (incineration) over chemical neutralization or landfilling.[1]

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards.[1] This data dictates the waste stream classification.[1][2]

Parameter Technical Specification
Chemical Name (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
CAS Number 67358-15-0
Molecular Formula C₈H₁₇N[1][2][3][4][5] · HCl
Physical State White to off-white solid (crystalline powder)
Solubility Soluble in water, methanol, DMSO
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation, Aquatic Toxicity
Signal Word WARNING
Disposal Goal Irreversible Destruction (High-temperature incineration)
Critical Safety Warning: Nitrosamine Formation

As a primary amine, this compound must be strictly segregated from nitrosating agents (e.g., sodium nitrite, nitrous acid, nitrogen oxides).[1][2] In an acidic waste stream, accidental mixing can generate carcinogenic N-nitrosamines.[1][2][4]

Part 2: Strategic Disposal Protocols

Do NOT dispose of this material down the drain.[1][2][6][7] Even if water-soluble, the tetramethylcyclopropyl moiety is resistant to standard biological wastewater treatment, posing a risk of bioaccumulation and aquatic toxicity.[1][2]

Protocol A: Solid Waste (Pure Substance/Expired Stock)

Use this for: Expired bottles, spilled solids, or excess weighing powder.[1][2]

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene (LDPE/HDPE) bag or a wide-mouth high-density polyethylene jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(2,2,3,3-Tetramethylcyclopropyl)methanamine HCl"[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1][8]

  • Defacement: If the material is in its original commercial packaging, black out the vendor label after transferring the contents to the waste container to prevent "dumpster diving" diversion, given its use as a drug precursor.[1][2]

  • Disposal Path: Lab Pack for Incineration .

    • Why: Incineration ensures the cyclopropyl ring is cleaved and the amine is oxidized, preventing any potential illicit recovery or environmental persistence.[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for: HPLC waste, reaction solvents, or dissolved residues.[1][2]

  • Characterization: Determine the primary solvent.[1][2]

    • Aqueous/Methanolic: Segregate into "Aqueous Basic/Neutral Waste."[1][2]

    • Halogenated Solvents (DCM/Chloroform): Segregate into "Halogenated Organic Waste."[1][2]

  • pH Check: Ensure the waste container pH is < 10 .

    • Reasoning: At high pH (strongly basic), the hydrochloride salt converts to the free amine, which is volatile and has a potent, fishy/ammonia-like odor.[1][2] Keeping the solution neutral or slightly acidic (pH 4-7) keeps the nitrogen protonated (non-volatile salt form), reducing inhalation risks.[1][2]

  • Segregation: NEVER mix with oxidizing acid waste (Nitric/Chromic acid) or aldehyde waste (polymerization risk).[1][2]

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Methanol or Water).[1][2]

  • Rinsate Disposal: Pour the rinsate into the appropriate liquid waste container (Protocol B).

  • Label Removal: Deface or remove the original label.

  • Final Step: Puncture the container (if plastic) or uncap (if glass) and dispose of as standard laboratory glass/trash, provided no visible residue remains.[1][2]

Part 3: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for classifying and processing this specific waste stream.

DisposalWorkflow cluster_security Security Protocol Start Waste Generation: (2,2,3,3-Tetramethylcyclopropyl)methanamine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid SolidAction Double Bag or HDPE Jar Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck PrecursorCheck Security Check: Deface Vendor Labels SolidAction->PrecursorCheck SolidDest Lab Pack for INCINERATION Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Water, DMSO) SolventCheck->NonHalo HaloDest Halogenated Waste Stream (High BTU Fuel Blending) Halo->HaloDest NonHaloDest Organic/Aqueous Stream (Thermal Treatment) NonHalo->NonHaloDest PrecursorCheck->SolidDest

Figure 1: Decision tree for waste segregation ensuring regulatory compliance and destruction of sensitive chemical structure.

Part 4: Storage & Incompatibility Matrix

Store waste containers in a secondary containment tray until pickup. Adhere to the following segregation rules to prevent dangerous evolution of heat or gas.

Chemical Class Compatibility Status Reaction Risk
Strong Oxidizers (Nitric Acid, Peroxides)INCOMPATIBLE Fire/Explosion hazard.[1][2][3][4] Amine oxidation is exothermic.[1][2]
Nitrites / Nitrous Acid DANGEROUS Formation of carcinogenic N-nitrosamines.[1][2][3][4]
Strong Bases (NaOH, KOH)CAUTION Liberates free amine gas (odor/inhalation hazard).[1][3][4]
Halogenated Solvents COMPATIBLE Generally safe for mixture in waste streams (unless specific facility rules apply).[1][3][4]
Aldehydes/Ketones CAUTION May react slowly to form imines (Schiff bases), potentially altering waste properties.[1][3][4]

Part 5: Emergency Response (Spills)

In the event of a benchtop spill:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]

  • Solid Spill:

    • Do not dry sweep (creates dust).[1][2]

    • Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.[1][2]

    • Scoop into a waste container and label as Hazardous Waste .[1][2]

  • Liquid Spill:

    • Absorb with vermiculite, sand, or commercial spill pads.[1][2][9]

    • Do not use bleach (hypochlorite) for cleanup, as it can react with amines to form chloramines (toxic gas).[1][2] Use simple soap and water for final surface cleaning.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17998896, (2,2,3,3-Tetramethylcyclopropyl)methanamine. Retrieved from [Link][1][2][4]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride

Topic: CAS: 1245647-53-3 Operational Philosophy: The "Unknown Hazard" Protocol As researchers, we often handle novel building blocks where specific toxicological data is sparse. (2,2,3,3-Tetramethylcyclopropyl)methanamin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1245647-53-3

Operational Philosophy: The "Unknown Hazard" Protocol

As researchers, we often handle novel building blocks where specific toxicological data is sparse. (2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride is a specialized amine salt. While the hydrochloride counterion stabilizes the volatile free base, reducing vapor pressure and flammability, it transforms the risk profile into that of a solid-state contact irritant with high potential for respiratory tract irritation if aerosolized.

The Core Directive: Treat this compound as a Category 1 Skin/Eye Corrosive and a Potential Respiratory Sensitizer until proven otherwise. The steric bulk of the tetramethyl group does not negate the reactivity of the primary amine functionality once solubilized or metabolized.

Risk Assessment & Hazard Identification

The following risk profile is derived from Structure-Activity Relationships (SAR) of analogous cyclopropylamine salts and standard safety protocols for novel amine building blocks.

Hazard Class Likely GHS Classification Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed.[1] Do not rely on taste/smell warnings.
Skin Corrosion/Irritation Category 2 (Irritant) to 1B (Corrosive)High Risk. Amine salts hydrolyze on moist skin to release the free base, causing chemical burns.
Eye Damage Category 1 (Irreversible Damage)Critical Risk. Crystalline dusts cause micro-abrasions followed by chemical burns.
Respiratory STOT SE 3 (Irritation)Inhalation of dust causes immediate mucous membrane inflammation.

Critical Note: Cyclopropylamines are mechanically strained rings. While the salt is stable, metabolic processing or inadvertent mixing with strong oxidizers can lead to ring-opening reactions that may generate toxic metabolites.

Personal Protective Equipment (PPE) Specification

This section details the specific PPE required to create a self-validating safety barrier.

A. Hand Protection: The "Double-Layer" Standard

Standard latex gloves are insufficient for amine salts due to poor chemical resistance and high permeability to organic cations.

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil). Provides tactile sensitivity.

  • Secondary Layer (Outer): Nitrile (minimum 0.14 mm / 5 mil) or Neoprene.

  • Rationale: The outer layer protects against physical abrasion from the crystalline solid. The inner layer acts as the final chemical barrier.

  • Change Frequency: Immediately upon splash contact or every 60 minutes of active handling.

B. Eye & Face Protection[2][3][4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Contraindication: Do NOT rely on safety glasses. Safety glasses allow airborne dust to drift around the lens and contact the eye moisture, creating a concentrated caustic solution directly on the cornea.

C. Respiratory Protection (Engineering Controls)
  • Primary Control: All solid handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary (Emergency Only): If hood containment is breached or unavailable (e.g., spill cleanup), use a Full-Face Respirator with P100 (HEPA) and Organic Vapor cartridges.

Operational Workflow: Safe Handling Protocol

This workflow minimizes static generation and aerosolization, the two primary vectors for exposure.

Step 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or bar on the weighing boat and spatula. Amine salts are often hygroscopic and prone to static cling, which causes "jumping" of particles.

  • Taring: Tare the vial inside the hood. Never remove an open container from the hood face.

Step 2: Solubilization (The Critical Moment)
  • Solvent Choice: When dissolving in water or alcohols, a mild exotherm may occur.

  • Protocol: Add solvent to the solid slowly.

  • Observation: Ensure the solution remains clear. Cloudiness may indicate free-basing (if pH is high) or impurities.

Step 3: Decontamination
  • Tools: Wipe all spatulas and balance surfaces with a wet paper towel (water/ethanol) before removing them from the hood. This neutralizes residual salt dust.

Visualizing the Safety Logic

SafetyProtocol Start Start: Handling (2,2,3,3-Tetramethylcyclopropyl) methanamine HCl Risk Risk Assessment: Amine Salt = Corrosive Dust Start->Risk Control Engineering Control: Fume Hood Required Risk->Control Mitigate Dust PPE PPE Check: Nitrile (Double) + Goggles Control->PPE Barrier Protection Action Action: Weighing/Solubilization PPE->Action Proceed Action->PPE Check for Contamination Disposal Disposal: Liquid Organic Waste Action->Disposal Post-Exp

Figure 1: Operational safety logic flow for handling amine salts.

Emergency Response & Exposure Pathways

In the event of exposure, immediate action mitigates long-term damage.

Exposure Route Immediate Action Mechanism of Injury
Eye Contact Flush for 15 minutes minimum.[2][3] Hold eyelids open.Salt dissolves in eye fluid

pH spike

Corneal opacity.
Skin Contact Wash with soap and water.[1][2][3][4][5] Do not use alcohol (increases permeability).Chemical burn; potential transdermal absorption.
Inhalation Move to fresh air.[1][6][3][7][8] Observe for delayed pulmonary edema.Irritation of alveolar membranes.
Exposure Response Decision Tree

ExposureResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash Soap/Water 15m Skin->ActionSkin ActionEye 1. Flush Water 15m 2. Do NOT rub Eye->ActionEye ActionInhale 1. Fresh Air 2. Seek Medical (Respiratory) Inhale->ActionInhale Medical Seek Medical Attention (Bring CAS 1245647-53-3 Info) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency response decision matrix for acute exposure.

Disposal Considerations

  • Waste Stream: Segregate as Hazardous Chemical Waste .

  • Classification: Amine-containing organic waste.

  • Protocol:

    • Dissolve any solid residue in a minimal amount of water or methanol.

    • Add to the organic waste container.

    • Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as amines can form unstable N-oxides or nitrosamines (if nitrosating agents are present).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine (Analogous Structure Safety Data). National Library of Medicine. [Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,2,3,3-Tetramethylcyclopropyl)methanamine hydrochloride
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